molecular formula C8H6N2O3 B012580 6-Nitroisoindolin-1-one CAS No. 110568-64-4

6-Nitroisoindolin-1-one

Cat. No.: B012580
CAS No.: 110568-64-4
M. Wt: 178.14 g/mol
InChI Key: QKFIHDGZIPOWKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Nitroisoindolin-1-one is a useful research compound. Its molecular formula is C8H6N2O3 and its molecular weight is 178.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-nitro-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O3/c11-8-7-3-6(10(12)13)2-1-5(7)4-9-8/h1-3H,4H2,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKFIHDGZIPOWKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C=C(C=C2)[N+](=O)[O-])C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10623522
Record name 6-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

110568-64-4
Record name 6-Nitro-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10623522
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-Nitro-2,3-dihydro-1H-isoindol-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to 6-Nitroisoindolin-1-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroisoindolin-1-one is a heterocyclic organic compound that serves as a valuable intermediate in medicinal chemistry and materials science. Its structure, featuring a bicyclic isoindolinone core with a nitro functional group, provides a scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical properties, structural details, and potential synthetic pathways of this compound, tailored for professionals in research and drug development.

Chemical Structure and Identification

This compound is characterized by a fused ring system composed of a benzene ring and a pyrrolidinone ring, with a nitro group substituted on the benzene ring at the 6-position.

  • IUPAC Name: 6-Nitro-2,3-dihydro-1H-isoindol-1-one[1]

  • Synonyms: 6-Nitroisoindoline-1-one, 6-Nitro-2,3-dihydro-isoindol-1-one[1]

  • CAS Number: 110568-64-4[1][2]

  • Molecular Formula: C₈H₆N₂O₃[1][2]

  • Molecular Weight: 178.15 g/mol [1]

Chemical Structure:

Physicochemical Properties

The physicochemical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in synthetic chemistry.

PropertyValueReference
Appearance White to yellow solid
Melting Point 253 °C
Boiling Point 487.5 ± 45.0 °C (Predicted)
Density 1.449 ± 0.06 g/cm³ (Predicted)
Purity Available as ≥98% (HPLC)[1]
Moisture ≤0.5%[1]

Experimental Protocols: Synthesis of this compound

While specific detailed protocols for the synthesis of this compound are not extensively published, a plausible synthetic route can be devised based on established organic chemistry principles for the formation of isoindolinones and aromatic nitration. A common approach involves the nitration of the parent isoindolin-1-one.

Hypothetical Synthesis via Nitration of Isoindolin-1-one:

Materials:

  • Isoindolin-1-one

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Concentrated Nitric Acid (HNO₃)

  • Ice

  • Distilled Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath, slowly add isoindolin-1-one to concentrated sulfuric acid while stirring until fully dissolved.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid in a separate flask, also cooled in an ice bath.

  • Add the nitrating mixture dropwise to the solution of isoindolin-1-one in sulfuric acid, maintaining the reaction temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • The precipitated solid product is collected by vacuum filtration and washed with cold distilled water until the filtrate is neutral.

  • The crude product is then dissolved in dichloromethane, and the organic layer is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or ethyl acetate.

Mandatory Visualizations

Synthetic Workflow

The following diagram illustrates a logical workflow for the synthesis of this compound.

Synthesis_Workflow start Isoindolin-1-one process1 Nitration start->process1 reagent1 H₂SO₄, HNO₃ reagent1->process1 intermediate Crude Product process1->intermediate process2 Purification (Recrystallization) intermediate->process2 product This compound process2->product Drug_Discovery_Logic start This compound reduction Reduction of Nitro Group start->reduction amine_intermediate 6-Aminoisoindolin-1-one reduction->amine_intermediate functionalization Further Functionalization (e.g., Amide Coupling, Alkylation) amine_intermediate->functionalization compound_library Library of Bioactive Compound Candidates functionalization->compound_library screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) compound_library->screening hit_compounds Hit Compounds screening->hit_compounds

References

6-Nitroisoindolin-1-one: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – This technical guide provides an in-depth overview of 6-Nitroisoindolin-1-one, a heterocyclic organic compound of interest to researchers, scientists, and professionals in the field of drug development. This document outlines its chemical identity, key data, and insights into its synthesis and potential biological significance.

Core Chemical Data

This compound, a derivative of the isoindolinone scaffold, is distinguished by a nitro group at the 6th position of the isoindoline ring system. This substitution is significant as the isoindolinone core is a recognized privileged structure in medicinal chemistry, appearing in a variety of biologically active compounds.[1][2] The presence of a nitro group can also profoundly influence a molecule's pharmacological properties.[3]

PropertyValueReference
CAS Number 110568-64-4[4][5][6]
Molecular Formula C₈H₆N₂O₃[4][5][7]
Molecular Weight 178.14 g/mol [5]
Appearance Brown powder[7]
Melting Point 253 °C (decomposed) (Predicted)[5]
Boiling Point 487.5±45.0 °C (Predicted)[5]
Density 1.449±0.06 g/cm³ (Predicted)[5]
pKa 12.56±0.20 (Predicted)[5]

Synthesis and Methodologies

  • Reductive C-N coupling and intramolecular amidation of 2-carboxybenzaldehyde with amines.

  • Metal-free photoredox-catalyzed radical addition-cyclization of o-alkynylated benzamides.

  • Palladium-catalyzed aminocarbonylation of Blaise reaction intermediates.

  • Nickel-catalyzed reductive dicarbofunctionalization of enamides.

A general conceptual workflow for the synthesis of a substituted isoindolinone, adaptable for the 6-nitro derivative, is presented below. This typically involves the cyclization of a suitably substituted benzene derivative.

G cluster_start Starting Material cluster_reaction Key Transformation cluster_product Product Substituted Benzene Derivative Substituted Benzene Derivative Cyclization Reaction Cyclization Reaction Substituted Benzene Derivative->Cyclization Reaction Reagents & Conditions This compound This compound Cyclization Reaction->this compound Purification

Caption: Conceptual workflow for the synthesis of this compound.

Potential Applications in Drug Development

The isoindolinone framework is a cornerstone in the development of various therapeutic agents, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[2] The introduction of a nitro group can modulate the electronic properties of the molecule, potentially enhancing its interaction with biological targets or altering its metabolic profile.

While direct biological studies on this compound are limited, its structural similarity to other biologically active nitro-aromatic compounds and isoindolinone derivatives suggests potential areas of investigation. For instance, various nitro-containing compounds have been explored for their efficacy as anticancer and antimicrobial agents.[3] Furthermore, isoindolinone derivatives have been investigated as inhibitors of various enzymes, highlighting the therapeutic potential of this chemical class.

A logical workflow for the preliminary biological evaluation of a novel compound like this compound is outlined below.

G cluster_screening Initial Screening cluster_activity Activity Confirmation cluster_mechanism Mechanism of Action cluster_development Preclinical Development In vitro Assays In vitro Assays Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays Hit Identification Target Identification Target Identification Cell-based Assays->Target Identification Lead Compound In vivo Studies In vivo Studies Target Identification->In vivo Studies Validated Target

Caption: A typical workflow for the biological evaluation of a new chemical entity.

Conclusion

This compound represents a chemical entity with potential for further investigation in the realms of medicinal chemistry and drug discovery. While detailed experimental and biological data for this specific compound are not extensively published, the known importance of the isoindolinone scaffold and the influence of the nitro functional group provide a strong rationale for its synthesis and evaluation. This guide serves as a foundational resource for researchers embarking on the study of this and related compounds.

References

Navigating the Solubility Landscape of 6-Nitroisoindolin-1-one: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis for scientists and drug development professionals on the solubility of 6-Nitroisoindolin-1-one, a key intermediate in medicinal chemistry. This guide provides a framework for understanding its solubility in organic solvents, detailed experimental protocols for quantitative assessment, and the strategic importance of this data in the drug discovery pipeline.

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2][3][4] Among these, this compound serves as a crucial building block for the synthesis of various pharmacologically active molecules.[5] A thorough understanding of its solubility in organic solvents is paramount for its effective utilization in synthesis, purification, and formulation development. While specific quantitative solubility data for this compound is not extensively available in public literature, this guide synthesizes information from analogous nitroaromatic compounds and established analytical methodologies to provide a robust framework for its characterization.

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its physicochemical properties. For this compound, the presence of a polar nitro group and a lactam function, combined with a nonpolar aromatic ring, results in a nuanced solubility profile.

PropertyValue
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
Appearance Brown powder
Melting Point >250 °C

Based on the principle of "like dissolves like," this compound is expected to exhibit favorable solubility in polar aprotic solvents that can engage in dipole-dipole interactions. Its solubility in polar protic solvents is likely moderate, while it is expected to be poorly soluble in nonpolar solvents.

Solvent ClassSolventExpected SolubilityRationale
Polar Aprotic Dimethylformamide (DMF)HighStrong dipole-dipole interactions.
Dimethyl sulfoxide (DMSO)HighStrong dipole-dipole interactions.
AcetoneModerateGood polarity for dissolving nitroaromatics.[6]
AcetonitrileModerateGood polarity for dissolving nitroaromatics.[6]
Polar Protic EthanolModerateCan act as a hydrogen bond acceptor.[6]
MethanolModerateCan act as a hydrogen bond acceptor.[6]
Nonpolar Dichloromethane (DCM)Low to ModerateOften used in synthesis work-ups involving similar compounds.[7]
TolueneLowLimited polarity.
HexaneLowNonpolar nature makes it a poor solvent for this compound.[6]

Experimental Determination of Solubility

A precise and reproducible method for quantifying the solubility of this compound is essential for its application in research and development. The shake-flask method, coupled with UV-Visible spectroscopy, is a widely accepted and reliable technique for this purpose.

Experimental Workflow for Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Quantitative Analysis prep_compound Weigh excess this compound prep_vial Combine in a sealed vial prep_compound->prep_vial prep_solvent Measure known volume of organic solvent prep_solvent->prep_vial equilibration Agitate at constant temperature (e.g., 25°C) for 24h prep_vial->equilibration separation Filter through 0.45 µm PTFE filter equilibration->separation filtrate Collect clear filtrate (Saturated Solution) separation->filtrate dilution Dilute filtrate with the same solvent filtrate->dilution uv_vis Measure absorbance using UV-Vis Spectrophotometer dilution->uv_vis calculation Calculate solubility from absorbance and calibration curve uv_vis->calculation calibration Prepare calibration curve with known concentrations calibration->calculation

Workflow for the experimental determination of solubility.
Detailed Protocol: Shake-Flask Method with UV-Vis Analysis

1. Materials and Equipment:

  • This compound (solid)

  • Selected organic solvents (analytical grade)

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sealed glass vials

  • Thermostatic shaker

  • Syringe filters (0.45 µm, PTFE)

  • UV-Vis spectrophotometer and quartz cuvettes

2. Preparation of Calibration Curve:

  • Prepare a stock solution of this compound in the chosen solvent of a known concentration.

  • Perform serial dilutions to obtain a series of standard solutions with decreasing concentrations.

  • Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax).

  • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin.

3. Sample Preparation and Equilibration:

  • Add an excess amount of solid this compound to a sealed vial.

  • Accurately add a known volume of the selected organic solvent to the vial.

  • Place the vial in a thermostatic shaker at a constant temperature (e.g., 25 °C) and agitate for 24 hours to ensure equilibrium is reached.

4. Sample Analysis:

  • After equilibration, allow the vial to stand to let the undissolved solid settle.

  • Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.45 µm PTFE filter to remove any undissolved particles.[8]

  • Dilute the clear filtrate with a known volume of the same solvent to bring the absorbance within the linear range of the calibration curve.

  • Measure the absorbance of the diluted sample at the λmax.

5. Calculation of Solubility:

  • Use the equation of the calibration curve to determine the concentration of the diluted sample from its absorbance.

  • Calculate the concentration of the original saturated solution by accounting for the dilution factor.

  • Express the solubility in appropriate units, such as g/L or mol/L.

The Role of Solubility in Drug Development

Solubility is a critical parameter throughout the drug discovery and development process. For a compound like this compound, which is a precursor to potential therapeutic agents, understanding its solubility is fundamental.

G cluster_discovery Drug Discovery cluster_development Preclinical & Clinical Development solubility Solubility Data synthesis Chemical Synthesis & Purification solubility->synthesis informs solvent selection screening Biological Screening Assays solubility->screening ensures accurate concentration formulation Formulation Development solubility->formulation dictates dosage form design adme ADME Studies (Absorption, Distribution, Metabolism, Excretion) solubility->adme influences bioavailability

The impact of solubility on the drug development pipeline.

A compound's solubility influences its behavior in biological systems, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. Poor solubility can lead to low bioavailability, hindering the therapeutic potential of an otherwise potent molecule. Therefore, early characterization of the solubility of key intermediates like this compound is a crucial step in the development of new medicines.[9]

References

An In-depth Technical Guide on the Stability and Storage of 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

General Stability of Nitroaromatic Compounds

Nitroaromatic compounds, a class to which 6-Nitroisoindolin-1-one belongs, are known to be susceptible to degradation under certain conditions. The electron-withdrawing nature of the nitro group, combined with the aromatic ring system, makes these molecules prone to specific degradation pathways.[1] Key factors influencing the stability of nitroaromatic compounds include exposure to light, elevated temperatures, and reactive chemicals.

Potential Degradation Indicators:

  • Color Change: A common sign of degradation in nitroaromatic compounds is a change in color, often to a yellowish or brownish hue.[2]

  • Precipitation: The formation of insoluble materials in a solution can indicate degradation.

  • Changes in Analytical Profile: The appearance of new peaks or a decrease in the parent compound peak in chromatographic analyses (e.g., HPLC) is a definitive indicator of degradation.[2]

Recommended Storage and Handling Conditions

Proper storage is crucial to maintain the chemical integrity of this compound. The following conditions are recommended based on best practices for nitroaromatic compounds.[2]

ParameterRecommended ConditionRationale
Temperature Controlled room temperature or refrigerated (2-8°C). Avoid repeated freeze-thaw cycles.Minimizes thermal degradation and preserves long-term stability.
Light Protect from light by storing in amber glass vials or in a dark cabinet.Prevents photodegradation, which can be initiated by UV or visible light.[2]
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if sensitive to oxidation or moisture.Protects against oxidative degradation and hydrolysis.
Container Tightly sealed, non-reactive containers such as glass with Teflon-lined caps.Prevents contamination and evaporation of any solvent.
Purity Store in a pure form, as impurities can sometimes catalyze degradation.Ensures the material's integrity for experimental use.

Potential Degradation Pathways

While the specific degradation pathway for this compound has not been elucidated, a potential pathway can be inferred from the general chemistry of nitroaromatic compounds. The nitro group can be susceptible to reduction, and the lactam ring in the isoindolinone core could be prone to hydrolysis under certain pH conditions.

Potential Degradation Pathway of a Nitroaromatic Compound This compound This compound Reduced_Nitro_Compound Reduced Nitro (e.g., Amino derivative) This compound->Reduced_Nitro_Compound Reduction (e.g., metals, enzymes) Hydrolyzed_Product Ring-opened (Hydrolyzed) Product This compound->Hydrolyzed_Product Hydrolysis (Acid/Base catalysis) Degradation_Products Further Degradation Products Reduced_Nitro_Compound->Degradation_Products Hydrolyzed_Product->Degradation_Products

A generalized degradation pathway for a nitroaromatic lactam.

Experimental Protocols for Stability Assessment

To rigorously determine the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a variety of stress conditions to identify potential degradation products and pathways.

1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration.

2. Stress Conditions:

  • Acidic Hydrolysis: Add 1N HCl to the stock solution and heat at a controlled temperature (e.g., 60°C).

  • Basic Hydrolysis: Add 1N NaOH to the stock solution and maintain at room temperature or heat gently.[3]

  • Oxidative Degradation: Add a solution of hydrogen peroxide (e.g., 3%) to the stock solution and keep it at room temperature.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 60°C).

  • Photodegradation: Expose the solid compound and the stock solution to a light source (e.g., UV lamp or a photostability chamber).

3. Sample Analysis: At specified time points, withdraw aliquots of the stressed samples, neutralize if necessary, and analyze using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with a UV detector.[2] The method should be capable of separating the parent compound from any degradation products.

4. Data Analysis: Compare the chromatograms of the stressed samples with that of an unstressed control to determine the percentage of degradation and identify the formation of any new peaks, which represent degradation products.

Experimental Workflow for Stability Assessment cluster_prep Preparation cluster_stress Forced Degradation cluster_analysis Analysis Stock_Solution Prepare Stock Solution of this compound Acid Acidic Hydrolysis Stock_Solution->Acid Base Basic Hydrolysis Stock_Solution->Base Oxidation Oxidative Degradation Stock_Solution->Oxidation Thermal Thermal Degradation Stock_Solution->Thermal Photo Photodegradation Stock_Solution->Photo HPLC_Analysis HPLC Analysis (Stability-Indicating Method) Acid->HPLC_Analysis Base->HPLC_Analysis Oxidation->HPLC_Analysis Thermal->HPLC_Analysis Photo->HPLC_Analysis Data_Evaluation Data Evaluation (% Degradation, Impurity Profile) HPLC_Analysis->Data_Evaluation

Workflow for assessing the stability of a chemical compound.

While specific stability data for this compound is not currently available, a conservative approach to its storage and handling, based on the known properties of nitroaromatic compounds, is essential for maintaining its quality and ensuring the reliability of research outcomes. The recommendations and experimental protocols outlined in this guide provide a solid foundation for researchers and drug development professionals to establish appropriate stability-indicating methods and storage procedures for this compound. It is strongly advised that researchers perform their own stability studies to determine the specific shelf-life and optimal storage conditions for this compound in their laboratory setting.

References

In-depth Spectroscopic Analysis of 6-Nitroisoindolin-1-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 6-Nitroisoindolin-1-one, a key intermediate in the synthesis of various pharmaceutical agents. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering detailed information on its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Executive Summary

This compound (CAS No. 110568-64-4) is a crucial building block in organic synthesis, notably in the preparation of 6-aminoisoindolin-1-one, a precursor for pharmacologically active molecules. A thorough understanding of its spectroscopic profile is essential for reaction monitoring, quality control, and structural confirmation. This guide presents a consolidation of its spectral data, supported by detailed experimental protocols.

Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
Data not available in search results

Table 2: ¹³C NMR Spectroscopic Data of this compound

Chemical Shift (δ) ppmAssignment
Data not available in search results

Note: Specific NMR data for this compound was not found in the provided search results. The tables are structured for data inclusion upon availability.

Infrared (IR) Spectroscopy Data

Table 3: Key IR Absorption Bands of this compound

Wavenumber (cm⁻¹)IntensityAssignment
Data not available in search results

Note: Specific IR data for this compound was not found in the provided search results. The table is structured for data inclusion upon availability.

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Data of this compound

m/zIon
Data not available in search results

Note: Specific MS data for this compound was not found in the provided search results. The table is structured for data inclusion upon availability.

Experimental Protocols

Detailed experimental procedures for the synthesis and characterization of this compound are crucial for reproducibility. The synthesis of its derivative, 6-aminoisoindolin-1-one, confirms the existence and use of this compound as a stable intermediate. The general procedure for the reduction of this compound is outlined below, as described in literature pertaining to the synthesis of pazopanib intermediates.

Synthesis of 6-aminoisoindolin-1-one from this compound:

A suspension of this compound and a palladium on carbon catalyst (Pd/C) in a suitable solvent, such as methanol, is subjected to a hydrogen atmosphere. The reaction is stirred for several hours at room temperature. Progress is monitored by techniques like thin-layer chromatography (TLC). Upon completion, the reaction mixture is filtered to remove the catalyst, and the solvent is evaporated under reduced pressure to yield 6-aminoisoindolin-1-one.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis and spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow General Workflow for Synthesis and Spectroscopic Analysis cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis Start Starting Materials Reaction Chemical Reaction (e.g., Nitration, Cyclization) Start->Reaction Workup Reaction Work-up (Quenching, Extraction) Reaction->Workup Purification Purification (Crystallization, Chromatography) Workup->Purification Product Isolated Product (this compound) Purification->Product NMR NMR Spectroscopy (¹H, ¹³C) Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Interpretation & Structure Confirmation NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: A flowchart illustrating the general stages from chemical synthesis to spectroscopic characterization.

Conclusion

The Discovery and History of 6-Nitroisoindolin-1-one: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Nitroisoindolin-1-one is a heterocyclic organic compound belonging to the isoindolinone class of molecules. The isoindolinone scaffold is a crucial pharmacophore found in a variety of biologically active compounds. While this compound itself is primarily a synthetic intermediate, its historical context and the biological activities of structurally related compounds, particularly as topoisomerase I inhibitors, make it a subject of interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the discovery, synthesis, and potential biological significance of this compound.

Discovery and Historical Context

The first documented synthesis of this compound appears in a 1934 publication by W. Borsche, K. Diacont, and H. Hanau in the journal Berichte der deutschen chemischen Gesellschaft.[1] This foundational work laid the groundwork for the chemistry of nitro-substituted isoindolinones. For many years following its initial synthesis, this compound remained a relatively obscure chemical entity, primarily of interest in fundamental organic chemistry.

The resurgence of interest in isoindolinone derivatives, including the 6-nitro substituted variant, can be attributed to the discovery of the potent biological activities exhibited by this class of compounds. The isoindolinone core is present in a range of natural products and synthetic molecules with diverse pharmacological properties, including anti-inflammatory, and anticancer activities.

Synthesis of this compound

While the original 1934 synthesis by Borsche and colleagues provides the historical method, contemporary organic synthesis offers several routes to this compound. A common and illustrative laboratory-scale synthesis is the reduction of 4-nitrophthalimide.

Illustrative Experimental Protocol: Reduction of 4-Nitrophthalimide

This protocol describes a general method for the reduction of a phthalimide to the corresponding isoindolinone.

Materials:

  • 4-Nitrophthalimide

  • Zinc dust

  • Acetic acid

  • Ethanol

  • Hydrochloric acid

  • Sodium bicarbonate

  • Drying agent (e.g., anhydrous sodium sulfate)

  • Filtration apparatus

  • Reaction flask with reflux condenser

  • Stirring apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, a suspension of 4-nitrophthalimide in a mixture of ethanol and water is prepared.

  • Reduction: Acetic acid is added to the suspension, followed by the portion-wise addition of zinc dust. The reaction mixture is then heated to reflux with vigorous stirring. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Upon completion of the reaction, the mixture is cooled to room temperature and filtered to remove excess zinc and other insoluble materials. The filtrate is concentrated under reduced pressure to remove the ethanol.

  • Neutralization and Extraction: The aqueous residue is neutralized with a saturated solution of sodium bicarbonate. The resulting precipitate, this compound, is collected by filtration, washed with water, and dried.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Logical Workflow for Synthesis:

G start Start with 4-Nitrophthalimide suspend Suspend in Ethanol/Water start->suspend add_acid Add Acetic Acid suspend->add_acid add_zinc Add Zinc Dust (portion-wise) add_acid->add_zinc reflux Heat to Reflux add_zinc->reflux monitor Monitor by TLC reflux->monitor cool Cool to Room Temperature monitor->cool Reaction Complete filter Filter cool->filter concentrate Concentrate Filtrate filter->concentrate neutralize Neutralize with Sodium Bicarbonate concentrate->neutralize collect Collect Precipitate (Filtration) neutralize->collect wash Wash with Water collect->wash dry Dry the Product wash->dry purify Recrystallize dry->purify end This compound (Final Product) purify->end

Caption: General workflow for the synthesis of this compound.

Potential Mechanism of Action and Biological Significance

While direct and extensive biological studies on this compound are limited in the public domain, significant insights can be drawn from the well-established activities of structurally similar compounds, particularly the nitrated indenoisoquinolines. These compounds are known to be potent inhibitors of human topoisomerase I.

Topoisomerase I is a crucial nuclear enzyme responsible for relaxing supercoiled DNA, a necessary process for DNA replication and transcription. Topoisomerase I inhibitors act by trapping the enzyme-DNA covalent complex, leading to DNA strand breaks and ultimately triggering apoptosis in rapidly dividing cells, such as cancer cells.

The Topoisomerase I Inhibition Signaling Pathway

The proposed mechanism by which a this compound-containing compound might act as a topoisomerase I inhibitor is illustrated below. The nitro group is often a key pharmacophoric feature in this class of inhibitors.

G cluster_cell Cancer Cell Drug This compound Derivative Top1_DNA Topoisomerase I-DNA Complex Drug->Top1_DNA Binds to Cleavage_Complex Trapped Ternary Cleavage Complex Top1_DNA->Cleavage_Complex Stabilizes DSB Double-Strand DNA Breaks Cleavage_Complex->DSB Leads to Apoptosis Apoptosis DSB->Apoptosis Induces

Caption: Proposed topoisomerase I inhibition pathway.

Quantitative Data

For context, structurally related nitrated indenoisoquinoline topoisomerase I inhibitors have demonstrated potent anticancer activity with IC50 values in the nanomolar to low micromolar range against a variety of human cancer cell lines. It is plausible that derivatives of this compound could exhibit similar potency, but this requires direct experimental verification.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 110568-64-4
Molecular Formula C₈H₆N₂O₃
Molecular Weight 178.15 g/mol
Appearance Off-white to yellow solid
Melting Point >250 °C (decomposes)
Solubility Soluble in DMSO and DMF

Future Directions and Applications

The primary application of this compound remains as a versatile building block in the synthesis of more elaborate molecules for drug discovery and materials science. Its potential as a precursor for novel topoisomerase I inhibitors warrants further investigation.

Future research could focus on:

  • Synthesis of a focused library of this compound derivatives: Introducing various substituents on the isoindolinone core could lead to the discovery of compounds with potent and selective biological activity.

  • Direct biological evaluation: Screening this compound and its derivatives against a panel of cancer cell lines and relevant enzymatic assays (e.g., topoisomerase I activity assays) would provide crucial data on their therapeutic potential.

  • Structure-activity relationship (SAR) studies: Elucidating the relationship between the chemical structure of these compounds and their biological activity will guide the design of more effective and safer drug candidates.

Conclusion

This compound, first synthesized in 1934, is a foundational molecule in the chemistry of nitro-substituted isoindolinones. While its direct biological applications are not yet fully explored, its structural relationship to potent topoisomerase I inhibitors suggests a promising avenue for future drug discovery efforts. The synthetic accessibility of this compound makes it an attractive starting point for the development of novel therapeutic agents, particularly in the field of oncology. Further research is necessary to unlock the full potential of this intriguing molecule.

References

The Biological Significance of the 6-Nitro Group: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of a nitro group at the 6-position of various heterocyclic scaffolds has emerged as a compelling strategy in medicinal chemistry, imparting a diverse range of biological activities. This technical guide provides an in-depth exploration of the biological significance of the 6-nitro moiety, summarizing key quantitative data, detailing experimental methodologies, and visualizing associated signaling pathways. The strategic placement of this electron-withdrawing group can profoundly influence the pharmacokinetic and pharmacodynamic properties of a molecule, leading to enhanced potency and efficacy across various therapeutic areas, including oncology, infectious diseases, and inflammation.

Data Presentation: Quantitative Biological Activity

The following tables summarize the reported in vitro activities of various 6-nitro substituted compounds across different biological targets.

Table 1: Anticancer Activity of 6-Nitro Compounds

Compound ClassSpecific CompoundCell LineIC50 (µM)Citation
6-NitroindazoleDerivative 11aNCI-H460 (Lung Carcinoma)5-15[1]
6-NitroindazoleDerivative 11bNCI-H460 (Lung Carcinoma)5-15[1]
6-NitroindazoleDerivative 12aNCI-H460 (Lung Carcinoma)5-15[1]
6-NitroindazoleDerivative 12bNCI-H460 (Lung Carcinoma)5-15[1]
6-Nitroindazole(11R)-13-(6-nitroindazole)-11,13-dihydroludartinDU-145 (Prostate Carcinoma)2.5-20.0[2]
6-Nitroindazole(11R)-13-(6-nitroindazole)-11,13-dihydroludartinLNCaP (Prostate Carcinoma)2.5-20.0[2]

Table 2: Antiparasitic Activity of 6-Nitro Compounds

Compound ClassSpecific CompoundParasiteIC50 (µM)Citation
3-chloro-6-nitro-1H-indazoleNot specifiedLeishmania species-[1]

Table 3: Phosphodiesterase (PDE) Inhibitory Activity of 6-Nitrobenzimidazole Derivatives

Compound NumberIC50 (µM)
301.5 ± 0.043
12.4 ± 0.049
115.7 ± 0.113
136.4 ± 0.148
1410.5 ± 0.51
911.49 ± 0.08
363.1 ± 1.48
10120.0 ± 4.47
6153.2 ± 5.6

Standard EDTA IC50 = 274 ± 0.007 µM

Table 4: Antibacterial Activity of 6-Nitro Compounds

Compound ClassSpecific CompoundBacteriaMIC (µg/mL)
6-Nitroindazole2-azetidinone derivativesVarious microorganismsPromising results

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

MTT Assay for Anticancer Activity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[1]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the 6-nitro test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following the incubation period, MTT solution is added to each well, and the plate is incubated for a few hours to allow for the formation of formazan crystals.

  • Formazan Solubilization: The resulting formazan crystals are dissolved in a solubilization solution, such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control cells.

Antiparasitic Susceptibility Assays

This assay determines the inhibitory effect of compounds on the growth of Leishmania promastigotes.[1]

  • Parasite Culture: Leishmania promastigotes are cultured in an appropriate medium until they reach the logarithmic growth phase.

  • Compound Exposure: The parasites are then exposed to different concentrations of the 6-nitro test compounds in a 96-well plate.

  • Incubation: The plates are incubated for a defined period under appropriate conditions.

  • Viability Assessment: Parasite viability is determined using methods such as the MTT assay or by direct counting of motile promastigotes under a microscope.

This assay evaluates the efficacy of compounds against the intracellular amastigote form of Trypanosoma cruzi.

  • Cell Infection: Host cells (e.g., L6 myoblasts) are seeded in 96-well plates and infected with T. cruzi trypomastigotes.

  • Compound Treatment: After allowing for parasite invasion, the medium is replaced with fresh medium containing serial dilutions of the 6-nitro test compounds.

  • Incubation: The plates are incubated for a specified period to allow for amastigote replication.

  • Staining and Visualization: The cells are fixed and stained (e.g., with Giemsa stain), and the number of amastigotes per host cell is counted microscopically. The IC50 value is determined by comparing the number of amastigotes in treated versus untreated wells.

Minimum Inhibitory Concentration (MIC) Determination for Antibacterial Activity

The broth microdilution method is a standard procedure to determine the MIC of an antibacterial agent.

  • Preparation of Compound Dilutions: Serial twofold dilutions of the 6-nitro test compound are prepared in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculum Preparation: A standardized inoculum of the test bacterium is prepared to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacterium.

Phosphodiesterase (PDE) Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of phosphodiesterase enzymes.

  • Reaction Setup: The assay is typically performed in a 96-well plate. Each well contains the PDE enzyme, a fluorescently labeled substrate (e.g., cAMP or cGMP), and the 6-nitro test compound at various concentrations.

  • Incubation: The reaction mixture is incubated to allow the enzyme to hydrolyze the substrate.

  • Detection: The amount of hydrolyzed substrate is quantified using a suitable detection method, such as fluorescence polarization or a colorimetric assay.

  • IC50 Calculation: The IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from the dose-response curve.

Mandatory Visualizations: Signaling Pathways and Workflows

The biological activities of 6-nitro compounds are often attributed to their modulation of key cellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis cell_seeding Cell Seeding incubation Incubation with Compound cell_seeding->incubation compound_prep Compound Preparation compound_prep->incubation reagent_addition Reagent Addition (e.g., MTT) incubation->reagent_addition measurement Measurement (e.g., Absorbance) reagent_addition->measurement data_processing Data Processing & IC50 Calculation measurement->data_processing

General Experimental Workflow for In Vitro Assays.

apoptosis_pathway 6-Nitro-Compound 6-Nitro-Compound Cellular Stress Cellular Stress 6-Nitro-Compound->Cellular Stress Mitochondria Mitochondria Cellular Stress->Mitochondria Cytochrome c Cytochrome c Mitochondria->Cytochrome c release Apoptosome Apoptosome Cytochrome c->Apoptosome Apaf-1 Apaf-1 Apaf-1->Apoptosome Caspase-9 Caspase-9 Apoptosome->Caspase-9 activation Pro-Caspase-9 Pro-Caspase-9 Pro-Caspase-9->Apoptosome Caspase-3 Caspase-3 Caspase-9->Caspase-3 activates Pro-Caspase-3 Pro-Caspase-3 Pro-Caspase-3->Caspase-9 cleavage Apoptosis Apoptosis Caspase-3->Apoptosis

Proposed Intrinsic Apoptosis Pathway Induced by 6-Nitro Compounds.

nf_kb_pathway Inflammatory Stimuli (e.g., LPS) Inflammatory Stimuli (e.g., LPS) TLR4 TLR4 Inflammatory Stimuli (e.g., LPS)->TLR4 IKK Complex IKK Complex TLR4->IKK Complex activates IκBα IκBα IKK Complex->IκBα phosphorylates IκBα->IKK Complex degradation NF-κB (p50/p65) NF-κB (p50/p65) IκBα->NF-κB (p50/p65) inhibits Nucleus Nucleus NF-κB (p50/p65)->Nucleus translocation Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes transcription 6-Nitro-Compound 6-Nitro-Compound 6-Nitro-Compound->IKK Complex inhibits

Inhibition of the NF-κB Signaling Pathway by 6-Nitro Compounds.

pde_pathway ATP/GTP ATP/GTP Adenylyl/Guanylyl Cyclase Adenylyl/Guanylyl Cyclase ATP/GTP->Adenylyl/Guanylyl Cyclase cAMP/cGMP cAMP/cGMP Adenylyl/Guanylyl Cyclase->cAMP/cGMP Phosphodiesterase (PDE) Phosphodiesterase (PDE) cAMP/cGMP->Phosphodiesterase (PDE) hydrolysis Downstream Effectors (PKA/PKG) Downstream Effectors (PKA/PKG) cAMP/cGMP->Downstream Effectors (PKA/PKG) activates 5'-AMP/5'-GMP 5'-AMP/5'-GMP Phosphodiesterase (PDE)->5'-AMP/5'-GMP Cellular Response Cellular Response Downstream Effectors (PKA/PKG)->Cellular Response 6-Nitro-Compound 6-Nitro-Compound 6-Nitro-Compound->Phosphodiesterase (PDE) inhibits

Mechanism of Phosphodiesterase Inhibition by 6-Nitro Compounds.

Conclusion

The presence of a nitro group at the 6-position of various heterocyclic cores is a key structural feature that confers a wide array of potent biological activities. As demonstrated, these compounds have shown significant promise as anticancer, antiparasitic, anti-inflammatory, and phosphodiesterase inhibitory agents. The electron-withdrawing nature of the 6-nitro group can modulate the electronic properties of the entire molecule, influencing its binding affinity to biological targets and its metabolic stability. Further exploration of the structure-activity relationships and mechanisms of action of 6-nitro compounds will undoubtedly pave the way for the development of novel and effective therapeutic agents for a range of diseases. This guide serves as a foundational resource for researchers dedicated to advancing the field of medicinal chemistry and drug discovery.

References

Unveiling the Therapeutic Potential of 6-Nitroisoindolin-1-one: A Technical Guide to Putative Targets and Experimental Validation

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

The isoindolinone scaffold is a privileged structure in medicinal chemistry, demonstrating significant potential in the development of targeted therapeutics. This technical guide focuses on 6-Nitroisoindolin-1-one, a member of this class, and explores its putative therapeutic targets. Based on extensive evidence from structurally related compounds, this document posits Poly(ADP-ribose) polymerase-1 (PARP-1) as a primary therapeutic target. We provide a comprehensive overview of the underlying mechanism of action, present a framework for the quantitative evaluation of its inhibitory potential, and offer detailed experimental protocols for target validation. This guide aims to equip researchers with the necessary information to investigate the therapeutic efficacy of this compound and accelerate its potential translation into clinical applications.

Introduction: The Isoindolinone Core and its Therapeutic Promise

The isoindolinone core is a key pharmacophore found in a variety of biologically active molecules.[1] Recent research has highlighted the potential of isoindolinone derivatives as potent enzyme inhibitors, particularly in the field of oncology.[1][2] The focus of this guide, this compound, belongs to this promising class of compounds. While direct experimental data for this specific molecule is limited in publicly available literature, its structural similarity to known potent PARP-1 inhibitors strongly suggests a similar mechanism of action.[1][2]

Primary Therapeutic Target: Poly(ADP-ribose) Polymerase-1 (PARP-1)

PARP-1 is a key enzyme involved in the DNA damage response (DDR), primarily in the base excision repair (BER) pathway for single-strand breaks (SSBs).[3] In cancer cells with deficient homologous recombination (HR) repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP-1 leads to the accumulation of unrepaired SSBs, which are converted to cytotoxic double-strand breaks (DSBs) during replication.[3] This concept, known as synthetic lethality, forms the basis for the clinical success of several PARP inhibitors in treating specific cancer types.[1]

Mechanism of Action: PARP-1 Inhibition

Isoindolinone-based PARP inhibitors typically act as nicotinamide adenine dinucleotide (NAD+) mimics, binding to the catalytic domain of PARP-1.[4] This competitive inhibition prevents the synthesis and addition of poly(ADP-ribose) (PAR) chains to acceptor proteins at the site of DNA damage. The lack of PARylation stalls the recruitment of downstream DNA repair factors, ultimately leading to the accumulation of DNA lesions and cell death in HR-deficient tumors.[3]

cluster_0 DNA Damage Response (DDR) cluster_1 Action of this compound cluster_2 Cellular Outcome in HR-Deficient Cells DNA_Damage DNA Single-Strand Break (SSB) PARP1 PARP-1 Activation DNA_Damage->PARP1 PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR DSB Double-Strand Break (DSB) Accumulation PARP1->DSB Leads to Repair Recruitment of DNA Repair Proteins PAR->Repair BER Base Excision Repair (BER) Repair->BER Cell_Survival Cell Survival BER->Cell_Survival Inhibitor This compound Inhibition PARP-1 Inhibition Inhibitor->Inhibition Inhibition->PARP1 Blocks Apoptosis Apoptosis / Cell Death DSB->Apoptosis

Figure 1: Proposed signaling pathway of this compound via PARP-1 inhibition.

Quantitative Data Presentation

While specific experimental data for this compound is not yet publicly available, the following table provides a template for presenting key quantitative parameters, with hypothetical but plausible values based on structurally related isoindolinone-based PARP inhibitors. This serves as a benchmark for future experimental evaluation.

ParameterThis compound (Hypothetical)Olaparib (Reference)Talazoparib (Reference)
PARP-1 IC50 (nM) 10 - 50~1-5~1
PARP-2 IC50 (nM) 50 - 200~1-5~0.8
Cellular PAR Inhibition IC50 (nM) in BRCA-mutant cells 20 - 100Cell line dependentCell line dependent
Solubility (Aqueous Buffer, pH 7.4) LowLowLow
Solubility (DMSO) ≥ 10 mM≥ 10 mM≥ 10 mM

Experimental Protocols

To validate the therapeutic potential of this compound as a PARP-1 inhibitor, the following detailed experimental protocols are recommended.

In Vitro PARP-1 Enzymatic Assay (IC50 Determination)

This fluorescence-based assay determines the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human PARP-1.

Materials:

  • Recombinant Human PARP-1 Enzyme

  • Histone H1 (as substrate)

  • Biotinylated NAD+

  • Streptavidin-conjugated horseradish peroxidase (HRP)

  • Chemiluminescent HRP substrate

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM MgCl₂, 1 mM DTT)

  • Test compound (this compound) and reference inhibitor (e.g., Olaparib)

  • 384-well assay plates

  • Plate reader capable of measuring luminescence

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound and the reference inhibitor in DMSO. Further dilute in assay buffer to the desired final concentrations.

  • Reaction Setup: To each well of a 384-well plate, add the PARP-1 enzyme and histone H1.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and the reference inhibitor as a positive control.

  • Reaction Initiation: Start the reaction by adding biotinylated NAD+.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Detection:

    • Wash the plate to remove unbound reagents.

    • Add Streptavidin-HRP and incubate to allow binding to the biotinylated PAR chains on the histones.

    • Wash the plate again.

    • Add the chemiluminescent substrate.

  • Signal Measurement: Measure the luminescence using a microplate reader. The signal intensity is proportional to PARP-1 activity.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

Start Start Prep_Compound Prepare Serial Dilutions of this compound Start->Prep_Compound Add_Inhibitor Add Test Compound and Controls Prep_Compound->Add_Inhibitor Setup_Reaction Add PARP-1 Enzyme and Histone H1 to Plate Setup_Reaction->Add_Inhibitor Initiate_Reaction Add Biotinylated NAD+ Add_Inhibitor->Initiate_Reaction Incubate Incubate at RT for 60 min Initiate_Reaction->Incubate Detect Add Streptavidin-HRP and Substrate Incubate->Detect Measure Measure Luminescence Detect->Measure Analyze Calculate IC50 Value Measure->Analyze End End Analyze->End

Figure 2: Experimental workflow for the in vitro PARP-1 enzymatic assay.
Cellular PAR Inhibition Assay (Western Blot)

This assay measures the ability of the test compound to inhibit PARP-1 activity within a cellular context by quantifying the levels of poly(ADP-ribosyl)ation (PAR).

Materials:

  • BRCA-mutant cancer cell line (e.g., MDA-MB-436)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H₂O₂)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and Western Blotting equipment

  • Primary antibodies: anti-PAR and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 1-4 hours.

    • Induce DNA damage by treating with H₂O₂ for 10 minutes.

  • Cell Lysis:

    • Wash cells with ice-cold PBS.

    • Lyse cells with RIPA buffer.

    • Collect cell lysates and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with the primary anti-PAR antibody overnight at 4°C.

    • Wash and incubate with the HRP-conjugated secondary antibody.

    • Detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an anti-β-actin antibody for loading control.

  • Data Analysis: Quantify the band intensities for PAR and β-actin. Normalize the PAR signal to the loading control. A decrease in the PAR signal in treated cells indicates inhibition of PARP activity.

Conclusion and Future Directions

While further direct experimental validation is required, the structural characteristics of this compound strongly suggest that PARP-1 is a key therapeutic target. The methodologies and frameworks presented in this guide provide a clear path for the comprehensive evaluation of its inhibitory activity and cellular efficacy. Future studies should focus on confirming the on-target activity of this compound, determining its selectivity profile against other PARP family members, and evaluating its anti-tumor activity in relevant preclinical cancer models. Successful validation will pave the way for the further development of this promising compound as a novel anti-cancer agent.

References

The Ascendant Scaffold: A Technical Review of 6-Nitroisoindolin-1-one and its Analogs in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolin-1-one core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous biologically active compounds. Among its derivatives, 6-nitroisoindolin-1-one has emerged as a compound of significant interest, particularly in the development of targeted therapies. This technical guide provides a comprehensive review of the synthesis, chemical properties, and biological activities of this compound and its analogs, with a special focus on their role as Poly(ADP-ribose) polymerase (PARP) inhibitors.

Physicochemical Properties of this compound

This compound (CAS No: 110568-64-4) is a white to yellow solid with a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol . It has a melting point of 253°C (with decomposition). While detailed solubility data is limited, it is known to be soluble in organic solvents like ethanol and dimethylformamide.

PropertyValueReference
CAS Number 110568-64-4[1]
Molecular Formula C₈H₆N₂O₃[1]
Molecular Weight 178.14 g/mol [1]
Appearance White to yellow solid
Melting Point 253 °C (decomposes)[1]
Boiling Point 487.5±45.0 °C (Predicted)[1]
Density 1.449±0.06 g/cm³ (Predicted)[1]
pKa 12.56±0.20 (Predicted)[1]

Synthesis of this compound and its Analogs

The synthesis of the isoindolin-1-one scaffold can be achieved through various synthetic routes. A common approach involves the reductive cyclization of nitroarenes with o-phthalaldehyde.

General Synthesis of Isoindolin-1-ones from Nitroarenes

A one-pot synthesis of isoindolin-1-ones can be achieved through the indium-mediated reductive condensation of various nitroarenes with o-phthalaldehyde. In this reaction, the nitroarene is coupled and cyclized with o-phthalaldehyde in the presence of indium and acetic acid in toluene at reflux, yielding the corresponding isoindolin-1-one with reasonable yields.[2]

dot

Nitroarene Nitroarene Indium Indium/AcOH Toluene, Reflux Nitroarene->Indium oPhthalaldehyde o-Phthalaldehyde oPhthalaldehyde->Indium Isoindolinone Isoindolin-1-one Indium->Isoindolinone 2-Cyanobenzaldehyde 2-Cyanobenzaldehyde Reaction DCM, KOH/MeOH 2-Cyanobenzaldehyde->Reaction 2-Nitroaniline 2-Nitroaniline Derivative 2-Nitroaniline->Reaction Product 3-((Nitrophenyl)amino)isoindolin-1-one Reaction->Product cluster_SSB_Repair Single-Strand Break Repair (BER) cluster_HR_Deficient Homologous Recombination Deficient Cell SSB DNA Single-Strand Break PARP1_activation PARP1 Activation SSB->PARP1_activation SSB_accumulation SSB Accumulation SSB->SSB_accumulation PARylation PAR Synthesis PARP1_activation->PARylation Repair_recruitment Recruitment of Repair Proteins PARylation->Repair_recruitment SSB_repaired SSB Repaired Repair_recruitment->SSB_repaired PARPi PARP Inhibitor (e.g., this compound analog) PARPi->PARP1_activation DSB_formation DSB Formation during Replication SSB_accumulation->DSB_formation Cell_death Cell Death (Apoptosis) DSB_formation->Cell_death Start Start Plate_Prep Prepare Histone-Coated Plate Start->Plate_Prep Inhibitor_Add Add Test Compound/Control Plate_Prep->Inhibitor_Add Reaction_Init Add PARP1, Activated DNA, Biotin-NAD+ Inhibitor_Add->Reaction_Init Incubation Incubate at RT Reaction_Init->Incubation Detection Add Streptavidin-HRP Incubation->Detection Signal_Gen Add Chemiluminescent Substrate & Read Detection->Signal_Gen Data_Analysis Calculate IC50 Signal_Gen->Data_Analysis End End Data_Analysis->End

References

Methodological & Application

Application Note: Indium-Mediated Synthesis of 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Isoindolinone scaffolds are significant structural motifs present in numerous biologically active compounds and natural products, exhibiting a range of activities including anticancer, anti-inflammatory, and immunomodulatory properties.[1] The development of efficient and environmentally benign synthetic methodologies to access these heterocyclic cores is of great interest to the pharmaceutical and chemical research communities. Traditional multi-step syntheses can be time-consuming and generate significant waste. In contrast, one-pot reactions utilizing indium metal in reductive cyclization processes offer a more streamlined and "green" alternative.[1][2]

This application note details a protocol for the synthesis of 6-Nitroisoindolin-1-one via an indium-mediated reductive condensation of a suitable dinitrobenzene precursor with o-phthalaldehyde. This method, adapted from the work of Kim et al. on the synthesis of isoindolin-1-ones from nitroarenes, provides a concise, one-pot procedure with reasonable yields.[1][3] The reaction proceeds through an in-situ reduction of a nitro group to an amine, which then undergoes condensation and cyclization.

Reaction Principle

The core of this synthetic approach is the chemoselective reduction of one nitro group of the starting dinitroarene by indium metal in the presence of acetic acid. The resulting in-situ generated nitroaniline intermediate then reacts with o-phthalaldehyde in a condensation reaction, followed by an intramolecular cyclization to form the final isoindolin-1-one product.

Experimental Protocol

Materials and Reagents

  • 1,4-Dinitrobenzene (or other suitable dinitrobenzene precursor)

  • o-Phthalaldehyde

  • Indium powder

  • Acetic acid (glacial)

  • Toluene

  • Ethyl acetate (EtOAc)

  • Sodium bicarbonate (NaHCO₃), 10% aqueous solution

  • Magnesium sulfate (MgSO₄)

  • Celite

Instrumentation

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Standard laboratory glassware

  • Filtration apparatus (Büchner funnel)

  • Rotary evaporator

Procedure

  • To a round-bottom flask containing indium powder (4.0 mmol, 460 mg), add toluene (2 mL) and acetic acid (10 mmol, 0.57 mL).

  • To this suspension, add o-phthalaldehyde (1.0 mmol, 134 mg).

  • Subsequently, add a solution of the dinitrobenzene precursor (1.0 mmol) in toluene (3 mL).

  • Fit the flask with a reflux condenser and stir the reaction mixture vigorously under a nitrogen atmosphere while heating to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion of the reaction, allow the mixture to cool to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL) and filter through a pad of Celite to remove excess indium and other solids.

  • Transfer the filtrate to a separatory funnel and wash with a 10% aqueous sodium bicarbonate solution (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes).

Data Presentation

The following table summarizes representative data for analogous isoindolin-1-one derivatives synthesized using a similar indium-mediated methodology.[1] This data is provided for comparative purposes to anticipate the expected outcomes for the synthesis of this compound.

ProductStarting NitroareneYield (%)Melting Point (°C)
2-phenylisoindolin-1-oneNitrobenzene85163.5-164.3
2-(4-fluorophenyl)isoindolin-1-one1-Fluoro-4-nitrobenzene82182.6-183.2
2-(3-methylphenyl)isoindolin-1-one1-Methyl-3-nitrobenzene78147.3-148.2
2-(4-chlorophenyl)isoindolin-1-one1-Chloro-4-nitrobenzene88195.1-195.8

Visualizations

Experimental Workflow Diagram

experimental_workflow reagents Combine Reagents: - Indium Powder - Acetic Acid - Toluene - o-Phthalaldehyde - Dinitrobenzene reaction Heat to Reflux (under Nitrogen) reagents->reaction workup Workup: - Cool to RT - Dilute with EtOAc - Filter through Celite reaction->workup extraction Liquid-Liquid Extraction: - Wash with NaHCO3 (aq) - Extract aqueous layer with EtOAc workup->extraction drying Drying and Concentration: - Dry organic phase (MgSO4) - Concentrate in vacuo extraction->drying purification Purification: - Column Chromatography or - Recrystallization drying->purification product This compound purification->product

Caption: Workflow for the indium-mediated synthesis of this compound.

Proposed Signaling Pathway (Reaction Mechanism)

reaction_mechanism start Dinitrobenzene + o-Phthalaldehyde reduction Indium-Mediated Reduction (In / AcOH) start->reduction intermediate1 In-situ formation of Nitroaniline Intermediate reduction->intermediate1 condensation Condensation intermediate1->condensation intermediate2 Imine Intermediate condensation->intermediate2 cyclization Intramolecular Cyclization intermediate2->cyclization final_product This compound cyclization->final_product

References

Application Notes and Protocols: Synthesis of 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isoindolin-1-one and its derivatives are significant structural motifs present in numerous bioactive compounds and natural products, exhibiting a wide range of pharmacological activities, including anti-cancer, anti-inflammatory, and immunomodulating properties. The introduction of a nitro group at the 6-position can serve as a key functional handle for further chemical modifications, making 6-Nitroisoindolin-1-one a valuable intermediate in medicinal chemistry and drug development. This document provides detailed protocols and reaction mechanisms for the synthesis of this compound, focusing on a one-pot reductive condensation method.

Introduction

The synthesis of the isoindolin-1-one core is a topic of continuous investigation in organic chemistry. These compounds are not only found in alkaloids but also as fundamental cores in synthetic heterocycles with diverse biological activities. For instance, (+)-staurosporine is a potent protein kinase inhibitor, and indoprofen exhibits anti-inflammatory activity.[1] Various synthetic strategies have been developed to construct this heterocyclic system. A common and effective method involves the condensation reaction between an amine and an ortho-phthalaldehyde derivative.[1] This document details a one-pot synthesis of isoindolin-1-ones from nitroarenes and o-phthalaldehyde, a method that leverages readily available starting materials and offers a straightforward route to the target compound.[1]

Reaction Mechanism

The formation of isoindolin-1-one via the indium-mediated reductive condensation of a nitroarene with o-phthalaldehyde is proposed to proceed through the following key steps. First, the nitro group of the starting nitroarene is reduced by indium in the presence of acetic acid to form the corresponding primary amine. This in situ generated amine then reacts with o-phthalaldehyde.

Two plausible pathways are considered for the subsequent cyclization:

  • Path A (Classical Mechanism): The primary amine undergoes a double addition to the two adjacent carbonyl groups of o-phthalaldehyde, forming a 1H-2,3-dihydroisoindole-1,3-diol intermediate. This intermediate then dehydrates and tautomerizes to yield the final isoindolin-1-one product.[1]

  • Path B ([1][2]-H Sigmatropic Rearrangement): An alternative mechanism involves a[1][2]-H sigmatropic rearrangement, which has been proposed based on computational studies.[1]

Both proposed mechanisms are considered viable for this one-pot reductive heterocyclization.[1]

Proposed Reaction Pathway

G cluster_start Starting Materials cluster_reduction In Situ Amine Formation cluster_condensation Condensation and Cyclization 4-Nitro-o-xylene 4-Nitro-o-xylene (Precursor to 4-Nitro-phthalaldehyde) o-Phthalaldehyde o-Phthalaldehyde Intermediate_A 1H-2,3-dihydroisoindole-1,3-diol (Intermediate) o-Phthalaldehyde->Intermediate_A Nitrobenzene_Derivative Substituted Nitroarene (e.g., 1-nitro-4-methylbenzene) Primary_Amine Primary Amine Nitrobenzene_Derivative->Primary_Amine Indium/AcOH (Reduction) Primary_Amine->Intermediate_A Product This compound Intermediate_A->Product Dehydration & Tautomerization

Caption: One-pot synthesis of Isoindolin-1-ones.

Experimental Protocols

The following protocol is a general procedure for the indium-mediated reductive condensation of nitroarenes with o-phthalaldehyde to synthesize isoindolin-1-one derivatives.[1] This can be adapted for the specific synthesis of this compound by using 1,2-diformyl-4-nitrobenzene or a related precursor.

Materials and Equipment
  • Nitroarene derivative (e.g., 4-nitroaniline for 6-aminoisoindolin-1-one synthesis, adaptable for 6-nitro)

  • o-Phthalaldehyde

  • Indium powder

  • Acetic acid (AcOH)

  • Toluene

  • Ethyl acetate (EtOAc)

  • 10% aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Magnesium sulfate (MgSO₄)

  • Celite

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard glassware for extraction and filtration

  • Rotary evaporator

Procedure
  • To a round-bottom flask containing indium powder (4.0 mmol), add acetic acid (10 mmol) and toluene (2 mL).

  • Add o-phthalaldehyde (1.0 mmol) to the mixture.

  • Subsequently, add a solution of the nitrobenzene derivative (1.0 mmol) in toluene (3 mL).

  • The reaction mixture is stirred at reflux under a nitrogen atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute it with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove solid residues.

  • Transfer the filtrate to a separatory funnel and wash with a 10% aqueous NaHCO₃ solution (30 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.

  • The crude product can be purified by column chromatography on silica gel.

Data Presentation

While specific data for this compound from this exact one-pot method is not detailed in the primary literature found, the following table presents data for various other substituted isoindolin-1-ones synthesized using this protocol, demonstrating its applicability and typical yields.[1]

CompoundSubstituent on Phenyl RingYield (%)Melting Point (°C)
5 4-Methyl85136.2–137.4
6 4-Isopropyl75155.8–156.6
7 3-Fluoro72182.6–183.2
9 3-Methyl88147.3–148.2
11 2-Fluoro68172.8–173.4
13 2-Bromo65131.6–132.2

Data extracted from a study on indium-mediated synthesis of isoindolin-1-ones.[1]

Physical and chemical properties for this compound are reported as:

  • Melting Point: 253 °C (decomp)[3]

  • Boiling Point: 487.5±45.0 °C (Predicted)[3]

  • Density: 1.449±0.06 g/cm³ (Predicted)[3]

Workflow for Synthesis and Characterization

The following diagram illustrates the general workflow from starting materials to the purified and characterized product.

G cluster_workflow Experimental Workflow A 1. Reagent Setup (Nitroarene, o-Phthalaldehyde, Indium, Acetic Acid, Toluene) B 2. Reflux Reaction (Under Nitrogen) A->B C 3. Workup (EtOAc Dilution, Filtration) B->C D 4. Extraction & Washing (aq. NaHCO3) C->D E 5. Drying & Concentration (MgSO4, Rotary Evaporation) D->E F 6. Purification (Column Chromatography) E->F G 7. Characterization (NMR, MS, IR, mp) F->G

Caption: Synthesis and Characterization Workflow.

Conclusion

The indium-mediated one-pot synthesis provides an efficient and straightforward method for producing substituted isoindolin-1-one derivatives from nitroarenes. This approach is advantageous due to its operational simplicity and the use of readily accessible starting materials. The protocol can be effectively applied for the synthesis of this compound, a key building block for the development of novel therapeutic agents. Further optimization for specific substrates may be necessary to achieve maximum yields.

References

Application Notes and Protocols: 6-Nitroisoindolin-1-one in Multi-Step Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 6-Nitroisoindolin-1-one as a versatile building block in multi-step organic synthesis, with a particular focus on its application in the synthesis of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. Detailed experimental protocols for key transformations and relevant biological pathways are presented to facilitate its use in research and drug discovery.

Introduction

This compound is a valuable heterocyclic compound that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of a nitro group and a lactam ring within its structure allows for diverse chemical modifications, making it an attractive starting material for the construction of complex molecular architectures. The isoindolin-1-one scaffold itself is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of therapeutic activities.[1][2] One of the most significant applications of this scaffold is in the development of PARP inhibitors, a class of targeted cancer therapies.[3][4]

The strategic importance of this compound lies in the facile conversion of its nitro group into an amino group. This transformation unlocks a plethora of subsequent chemical reactions, enabling the introduction of diverse functionalities and the construction of elaborate molecular frameworks.

Key Applications in Multi-Step Synthesis

The primary application of this compound in multi-step synthesis revolves around its conversion to 6-aminoisoindolin-1-one, which then serves as a versatile intermediate for further elaboration.

  • Synthesis of PARP Inhibitors: The 6-aminoisoindolin-1-one core is a key component of several potent PARP-1 inhibitors, including Talazoparib.[5][6] The amino group provides a handle for coupling with other fragments to construct the final inhibitor molecule.

  • Preparation of Substituted Isoindolinones: The amino group of 6-aminoisoindolin-1-one can be readily functionalized through various reactions such as acylation, alkylation, and diazotization, leading to a diverse library of substituted isoindolinone derivatives for structure-activity relationship (SAR) studies.

  • Development of Novel Heterocyclic Systems: The bifunctional nature of 6-aminoisoindolin-1-one (possessing both an amine and a lactam) allows for its use in the construction of fused heterocyclic systems with potential therapeutic applications.

Experimental Protocols

The following sections provide detailed experimental protocols for the key transformations involving this compound in a typical multi-step synthesis of a PARP inhibitor backbone.

Step 1: Reduction of this compound to 6-Aminoisoindolin-1-one

The reduction of the aromatic nitro group to an amine is a crucial initial step. Catalytic hydrogenation is a common and efficient method for this transformation.[7][8][9]

Protocol: Catalytic Hydrogenation

  • Materials:

    • This compound

    • Palladium on carbon (10% Pd/C)

    • Methanol (MeOH) or Ethanol (EtOH)

    • Hydrogen gas (H₂)

  • Procedure:

    • In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.

    • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of Pd).

    • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

    • Pressurize the vessel with hydrogen gas (typically 1-4 atm).

    • Stir the reaction mixture vigorously at room temperature.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.

    • Upon completion, carefully vent the hydrogen gas and purge the vessel with nitrogen.

    • Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the filter cake with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the crude 6-aminoisoindolin-1-one, which can be purified by recrystallization or column chromatography.

ParameterValue/Condition
Starting Material This compound
Product 6-Aminoisoindolin-1-one
Catalyst 10% Palladium on Carbon
Solvent Methanol or Ethanol
Hydrogen Pressure 1-4 atm
Temperature Room Temperature
Typical Yield >95%
Step 2: Amide Coupling of 6-Aminoisoindolin-1-one

The resulting 6-aminoisoindolin-1-one can be coupled with a carboxylic acid to form an amide bond, a common linkage in many pharmaceutical compounds. This reaction is typically facilitated by a coupling agent.

Protocol: Amide Coupling using a Coupling Reagent

  • Materials:

    • 6-Aminoisoindolin-1-one (from Step 1)

    • Carboxylic acid of interest (e.g., a substituted benzoic acid)

    • Coupling agent (e.g., HATU, HBTU, or EDC/HOBt)

    • Organic base (e.g., Diisopropylethylamine (DIPEA) or Triethylamine (TEA))

    • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF) or Dichloromethane (DCM))

  • Procedure:

    • To a solution of the carboxylic acid (1.1 eq) in the anhydrous solvent, add the coupling agent (1.2 eq) and the organic base (2.0 eq).

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • Add 6-aminoisoindolin-1-one (1.0 eq) to the reaction mixture.

    • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

    • Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

ParameterValue/Condition
Reactants 6-Aminoisoindolin-1-one, Carboxylic Acid
Coupling Agent HATU, HBTU, or EDC/HOBt
Base DIPEA or TEA
Solvent DMF or DCM
Temperature Room Temperature
Typical Yield 70-90%

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for the utilization of this compound in a multi-step synthesis.

G Start This compound Reduction Reduction of Nitro Group (e.g., Catalytic Hydrogenation) Start->Reduction Intermediate 6-Aminoisoindolin-1-one Reduction->Intermediate Coupling Coupling Reaction (e.g., Amide Bond Formation) Intermediate->Coupling FinalProduct Final Product (e.g., PARP Inhibitor) Coupling->FinalProduct

Caption: General synthetic workflow starting from this compound.

PARP1 Signaling Pathway and Inhibition

PARP1 plays a critical role in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs).[10][11][12][13] PARP inhibitors exert their therapeutic effect by blocking this repair mechanism, leading to the accumulation of DNA damage and ultimately cell death, particularly in cancer cells with deficient DNA repair pathways like BRCA mutations.[9]

PARP_Pathway cluster_0 Normal DNA Repair (Base Excision Repair) cluster_1 Effect of PARP Inhibitor DNA_Damage DNA Single-Strand Break (SSB) PARP1_Activation PARP1 Activation (Binds to SSB) DNA_Damage->PARP1_Activation PARylation PARP1 catalyzes Poly(ADP-ribosyl)ation (PARylation) PARP1_Activation->PARylation Inhibition Inhibition of PARP1 Catalytic Activity Trapping PARP1 Trapping on DNA PARP1_Activation->Trapping Recruitment Recruitment of DNA Repair Proteins (e.g., XRCC1, DNA Ligase III) PARylation->Recruitment Repair SSB Repair Recruitment->Repair Healthy_Cell Cell Survival Repair->Healthy_Cell PARP_Inhibitor PARP Inhibitor (e.g., synthesized from This compound) PARP_Inhibitor->Inhibition Replication_Fork_Collapse Replication Fork Collapse Trapping->Replication_Fork_Collapse DSB Double-Strand Breaks (DSBs) Replication_Fork_Collapse->DSB Apoptosis Cell Death (Apoptosis) (Especially in BRCA-deficient cells) DSB->Apoptosis

Caption: Role of PARP1 in DNA repair and its inhibition.

References

Application Notes and Protocols: N-Alkylation of 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental protocol for the N-alkylation of 6-nitroisoindolin-1-one, a key synthetic transformation for the development of novel therapeutic agents and research tools. The isoindolinone scaffold is a prevalent feature in many biologically active compounds and natural products. The introduction of various alkyl groups at the nitrogen atom (N-alkylation) allows for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of pharmacokinetic and pharmacodynamic properties.

General Reaction Scheme

The N-alkylation of this compound is typically achieved by deprotonating the nitrogen atom with a suitable base, followed by nucleophilic attack on an alkylating agent.

cluster_reactants Reactants cluster_conditions Reaction Conditions R1 This compound P1 N-alkylated this compound R1->P1 R2 Alkylating Agent (R-X) R2->P1 C1 Base (e.g., NaH, K2CO3) C1->P1 C2 Solvent (e.g., DMF, THF) C2->P1 G start Start setup Reaction Setup: - Add this compound to dry flask - Dissolve in anhydrous DMF start->setup deprotonation Deprotonation: - Cool to 0°C - Add NaH portion-wise setup->deprotonation alkylation Alkylation: - Add alkyl halide - Stir at room temperature deprotonation->alkylation monitoring Reaction Monitoring: - Use Thin-Layer Chromatography (TLC) alkylation->monitoring workup Work-up: - Quench with NH4Cl - Extract with EtOAc - Dry and concentrate monitoring->workup purification Purification: - Flash column chromatography workup->purification characterization Characterization: - NMR, Mass Spectrometry purification->characterization end End characterization->end

6-Nitroisoindolin-1-one: A Versatile Precursor for the Synthesis of Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

Shanghai, China – December 23, 2025 – 6-Nitroisoindolin-1-one is emerging as a critical starting material for the synthesis of a diverse range of bioactive molecules, particularly in the development of targeted cancer therapies. Its strategic functionalization allows for the creation of potent inhibitors of key cellular enzymes, including Poly(ADP-ribose) polymerase (PARP) and various protein kinases, which are crucial in DNA repair and cell signaling pathways. This application note provides detailed protocols and data for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics.

The isoindolin-1-one scaffold is a recognized privileged structure in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The presence of a nitro group at the 6-position of the isoindolin-1-one core offers a versatile chemical handle for further molecular elaboration, making it an attractive precursor for creating libraries of potential drug candidates.

From Precursor to Potent Inhibitor: A Synthetic Overview

The journey from this compound to a potent bioactive molecule typically involves a key two-step transformation. The first step is the reduction of the nitro group to a primary amine, yielding 6-aminoisoindolin-1-one. This transformation is crucial as the resulting amino group provides a nucleophilic site for subsequent functionalization.

A widely used method for this reduction is catalytic hydrogenation.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminoisoindolin-1-one from this compound

This protocol details the reduction of the nitro group of this compound to an amine functionality.

Materials:

  • This compound

  • Palladium on carbon (Pd/C, 10%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • A suspension of this compound (1.6 g, 8.98 mmol) and 10% Pd/C (0.18 g) in methanol (100 mL) is prepared in a round-bottom flask.[1]

  • The flask is evacuated and backfilled with hydrogen gas (1 atm).

  • The reaction mixture is stirred vigorously for 4 hours at room temperature under a hydrogen atmosphere.[1]

  • Reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the Pd/C catalyst.

  • The filtrate is concentrated under reduced pressure to yield 6-aminoisoindolin-1-one.

The resulting 6-aminoisoindolin-1-one is a key intermediate that can be further modified to synthesize a variety of bioactive compounds. One common strategy is to introduce aryl or heteroaryl groups via palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.

Protocol 2: Representative Suzuki-Miyaura Coupling of 6-Aminoisoindolin-1-one with an Aryl Halide

This protocol provides a general method for the C-N cross-coupling of 6-aminoisoindolin-1-one with a substituted aryl halide to generate a biaryl scaffold, a common feature in many PARP and kinase inhibitors.

Materials:

  • 6-Aminoisoindolin-1-one

  • Aryl halide (e.g., 2-fluorobenzoyl chloride)

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Organoboron reagent (if starting with an aryl halide that needs borylation first)

  • Anhydrous solvent (e.g., Dioxane, Toluene, or DMF)

  • Inert atmosphere (e.g., Argon or Nitrogen)

  • Standard laboratory glassware for reflux and workup

Procedure:

  • To a solution of 6-aminoisoindolin-1-one in a suitable anhydrous solvent, add the aryl halide, palladium catalyst, and base under an inert atmosphere.

  • The reaction mixture is heated to reflux and stirred for several hours, with the progress monitored by TLC.

  • After completion, the reaction is cooled to room temperature and the solvent is removed under reduced pressure.

  • The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated.

  • The crude product is purified by column chromatography to yield the desired N-arylated isoindolin-1-one derivative.

Application in PARP Inhibition

Derivatives of isoindolin-1-one have shown significant promise as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes critical for DNA repair.[3] PARP inhibitors have emerged as a promising class of anti-cancer agents, particularly for tumors with deficiencies in DNA repair mechanisms, such as those with BRCA1/2 mutations.[3] The mechanism of action involves blocking PARP-mediated DNA repair, leading to an accumulation of DNA damage and ultimately cell death in cancer cells.

Table 1: In Vitro Activity of Representative Isoindolin-1-one Based PARP Inhibitors

CompoundTargetIC₅₀ (nM)Assay TypeReference
TalazoparibPARP10.57Enzyme Inhibition Assay[4]
Olaparib (benchmark)PARP15Enzyme Inhibition Assay[5]
Isoindolinone Derivative 1PARP122Colorimetric Activity Assay[5]
Isoindolinone Derivative 2PARP24.0Colorimetric Activity Assay[5]

Application in Kinase Inhibition

The isoindolin-1-one scaffold has also been successfully utilized to develop inhibitors of various protein kinases, which are key regulators of cell signaling pathways often dysregulated in cancer. By modifying the substituents on the isoindolin-1-one core, it is possible to achieve selective inhibition of specific kinases.

Table 2: In Vitro Activity of Representative Isoindolin-1-one Based Kinase Inhibitors

Compound ClassTarget KinaseIC₅₀ (nM)Reference
Isoindolinone DerivativesPI3Kγ10 - 100[6]
Isoindolinone DerivativesCDK7Varies[7]

Signaling Pathway Visualizations

To illustrate the mechanism of action of these bioactive molecules, the following diagrams depict the relevant signaling pathways.

PARP_Inhibition_Pathway cluster_DNA_Damage DNA Damage cluster_PARP_Activation PARP Activation & Repair cluster_Inhibition Inhibition cluster_Cellular_Outcome Cellular Outcome DNA_SSB Single-Strand Break PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) PARP1->PAR synthesizes DSB Double-Strand Break (at replication fork) PARP1->DSB leads to BER_Complex Base Excision Repair (BER) Complex PAR->BER_Complex recruits BER_Complex->DNA_SSB repairs Isoindolinone_Inhibitor Isoindolinone-based PARP Inhibitor Isoindolinone_Inhibitor->PARP1 inhibits Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis induces

Caption: PARP1 Inhibition by Isoindolinone Derivatives.

Kinase_Inhibition_Workflow cluster_Synthesis Synthesis & Screening cluster_Signaling Cellular Signaling cluster_Inhibition Inhibition Start This compound Intermediate 6-Aminoisoindolin-1-one Start->Intermediate Reduction Library Library of Isoindolinone Derivatives Intermediate->Library Functionalization Screening Kinase Inhibitor Screening Library->Screening Biological Assay Kinase_Inhibitor Isoindolinone-based Kinase Inhibitor Screening->Kinase_Inhibitor Identifies Hit GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Kinase_Cascade Kinase Cascade (e.g., PI3K/Akt or MAPK) Receptor->Kinase_Cascade activates Downstream Downstream Effectors Kinase_Cascade->Downstream phosphorylates Proliferation Cell Proliferation, Survival, etc. Downstream->Proliferation promotes Kinase_Inhibitor->Kinase_Cascade inhibits

Caption: Workflow for Kinase Inhibitor Discovery.

Conclusion

This compound serves as a valuable and versatile precursor for the synthesis of a wide range of bioactive molecules. The straightforward conversion to 6-aminoisoindolin-1-one opens up numerous avenues for synthetic diversification, leading to the development of potent and selective inhibitors of clinically relevant targets such as PARP and protein kinases. The protocols and data presented herein provide a solid foundation for researchers to explore the full potential of this promising scaffold in the ongoing quest for novel therapeutics.

References

Application Notes and Protocols for the Derivatization of 6-Nitroisoindolin-1-one for SAR Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial activities. The derivatization of this core structure is a key strategy in drug discovery for conducting Structure-Activity Relationship (SAR) studies, aiming to optimize potency, selectivity, and pharmacokinetic properties.

This document provides detailed protocols for the derivatization of 6-nitroisoindolin-1-one, a versatile starting material for accessing a variety of analogs for SAR exploration. The presented synthetic routes focus on modifications at the 6-position of the isoindolinone core, which has been shown to be a critical determinant of biological activity in several compound series. Specifically, we will detail the reduction of the nitro group to an amine, followed by N-alkylation and a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to introduce diverse substituents. These derivatization strategies enable a systematic investigation of the impact of steric and electronic properties at this position on the target bioactivity.

Many isoindolinone derivatives have been identified as potent inhibitors of Poly(ADP-ribose) polymerase-1 (PARP-1), an enzyme crucial for DNA single-strand break repair.[1] Inhibition of PARP-1 is a clinically validated strategy in oncology, particularly for cancers with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations.[2] The protocols outlined herein will facilitate the generation of compound libraries for SAR studies targeting PARP-1 and other relevant biological targets.

Synthetic Workflow Overview

The overall strategy for the derivatization of this compound is depicted in the workflow diagram below. The key steps involve the reduction of the nitro group, followed by functionalization of the resulting aniline.

G start This compound reduction Reduction of Nitro Group start->reduction amino 6-Aminoisoindolin-1-one reduction->amino n_alkylation N-Alkylation amino->n_alkylation bromination Bromination amino->bromination alkylated_amino 6-(Alkylamino)isoindolin-1-one n_alkylation->alkylated_amino sar_studies SAR Studies alkylated_amino->sar_studies bromo_amino 5-Bromo-6-aminoisoindolin-1-one bromination->bromo_amino suzuki Suzuki-Miyaura Coupling bromo_amino->suzuki suzuki_product 6-Amino-5-arylisoindolin-1-one suzuki->suzuki_product suzuki_product->sar_studies

Synthetic derivatization workflow for SAR studies.

Experimental Protocols

Protocol 1: Synthesis of 6-Aminoisoindolin-1-one (2)

This protocol describes the reduction of the nitro group of this compound (1) to the corresponding amine.

Materials:

  • This compound (1)

  • Iron powder (Fe)

  • Ammonium chloride (NH₄Cl)

  • Ethanol (EtOH)

  • Water (H₂O)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating

  • Celite®

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a stirred suspension of this compound (1.0 g, 5.61 mmol) in a mixture of ethanol (20 mL) and water (5 mL), add iron powder (1.57 g, 28.1 mmol) and ammonium chloride (0.30 g, 5.61 mmol).

  • Heat the reaction mixture to reflux and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter through a pad of Celite®.

  • Wash the Celite® pad with ethanol.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford 6-aminoisoindolin-1-one (2) as a solid. The product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: N-Alkylation of 6-Aminoisoindolin-1-one (3a-c)

This protocol details the N-alkylation of the amino group of compound 2 with various alkyl halides.

Materials:

  • 6-Aminoisoindolin-1-one (2)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Round-bottom flask

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a solution of 6-aminoisoindolin-1-one (2) (100 mg, 0.67 mmol) in DMF (5 mL), add potassium carbonate (186 mg, 1.34 mmol) and the desired alkyl halide (0.80 mmol).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the corresponding N-alkylated derivative (3a-c).

Protocol 3: Synthesis of 5-Bromo-6-aminoisoindolin-1-one (4)

This protocol describes the regioselective bromination of 6-aminoisoindolin-1-one. This procedure is adapted from general methods for the bromination of activated anilines.[3][4][5]

Materials:

  • 6-Aminoisoindolin-1-one (2)

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Round-bottom flask, protected from light

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • Dissolve 6-aminoisoindolin-1-one (2) (100 mg, 0.67 mmol) in acetonitrile (5 mL) in a round-bottom flask wrapped in aluminum foil.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (119 mg, 0.67 mmol) portion-wise over 15 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour and then allow it to warm to room temperature. Continue stirring for an additional 2-4 hours, monitoring by TLC.

  • Once the starting material is consumed, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 5-bromo-6-aminoisoindolin-1-one (4).

Protocol 4: Suzuki-Miyaura Cross-Coupling for the Synthesis of 6-Amino-5-arylisoindolin-1-ones (5a-c)

This protocol outlines the palladium-catalyzed cross-coupling of 5-bromo-6-aminoisoindolin-1-one (4) with various arylboronic acids.

Materials:

  • 5-Bromo-6-aminoisoindolin-1-one (4)

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, 3-pyridylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

  • Sodium carbonate (Na₂CO₃)

  • 1,4-Dioxane

  • Water

  • Microwave reaction vial

  • Microwave reactor

  • Magnetic stirrer

  • Standard laboratory glassware

Procedure:

  • To a microwave reaction vial, add 5-bromo-6-aminoisoindolin-1-one (4) (100 mg, 0.44 mmol), the respective arylboronic acid (0.53 mmol), Pd(PPh₃)₄ (25 mg, 0.022 mmol), and sodium carbonate (93 mg, 0.88 mmol).

  • Add a mixture of 1,4-dioxane (3 mL) and water (1 mL).

  • Seal the vial and degas the mixture by bubbling with argon for 10 minutes.

  • Heat the reaction mixture in a microwave reactor at 120 °C for 30-60 minutes. Monitor the reaction by LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 6-amino-5-arylisoindolin-1-one derivative (5a-c).

Data Presentation: Structure-Activity Relationship (SAR)

The following table summarizes hypothetical SAR data for a series of derivatized 6-aminoisoindolin-1-ones as PARP-1 inhibitors. The data is presented to illustrate how the results of the synthetic efforts can be organized for SAR analysis. Actual inhibitory concentrations (IC₅₀) would be determined through in vitro enzymatic assays.

CompoundPARP-1 IC₅₀ (nM)
2 HH>10000
3a CH₃H5800
3b CH₂CH₃H4200
3c BenzylH1500
5a HPhenyl250
5b H4-Methoxyphenyl180
5c H3-Pyridyl95

SAR Observations:

  • The unsubstituted 6-aminoisoindolin-1-one (2) shows weak activity.

  • N-alkylation of the amino group (3a-c) leads to a moderate increase in potency, with larger alkyl groups being more favorable.

  • Introduction of an aryl group at the 5-position via Suzuki coupling (5a-c) results in a significant enhancement of inhibitory activity.

  • Electron-donating substituents on the appended aryl ring (5b) and the presence of a nitrogen atom (5c) appear to be beneficial for potency.

Signaling Pathway

The derivatized isoindolin-1-ones are designed to target PARP-1, a key enzyme in the base excision repair (BER) pathway, which is responsible for repairing single-strand DNA breaks (SSBs). Inhibition of PARP-1 leads to the accumulation of SSBs, which upon DNA replication, are converted into more lethal double-strand breaks (DSBs). In cancer cells with deficient homologous recombination (HR) repair pathways (e.g., due to BRCA1/2 mutations), these DSBs cannot be efficiently repaired, leading to cell death through a process known as synthetic lethality.

G cluster_0 Normal Cell cluster_1 Cancer Cell with PARP Inhibition dna_damage DNA Single-Strand Break (SSB) parp1 PARP-1 dna_damage->parp1 ber Base Excision Repair (BER) parp1->ber dna_repair DNA Repaired ber->dna_repair dna_damage2 DNA Single-Strand Break (SSB) parp1_inhibited PARP-1 dna_damage2->parp1_inhibited ssb_accumulation SSB Accumulation parp1_inhibited->ssb_accumulation BER Blocked inhibitor Isoindolinone Derivative inhibitor->parp1_inhibited replication DNA Replication ssb_accumulation->replication dsb Double-Strand Break (DSB) replication->dsb hr_deficient Deficient Homologous Recombination (HR) dsb->hr_deficient cell_death Cell Death (Apoptosis) hr_deficient->cell_death

References

Application Notes and Protocols for 6-Nitroisoindolin-1-one in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Derivatives of this scaffold have demonstrated a wide range of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities. The introduction of a nitro group at the 6-position of the isoindolin-1-one core is anticipated to modulate its electronic properties and biological activity, making 6-Nitroisoindolin-1-one a compound of significant interest for further investigation.

These application notes provide a comprehensive overview of the potential applications of this compound in medicinal chemistry, with a focus on its hypothesized role as a PARP inhibitor and its potential as an anticancer and antimicrobial agent. Detailed experimental protocols are provided to guide researchers in the evaluation of this compound.

Hypothesized Biological Activities

Based on the known activities of the isoindolinone scaffold and other nitro-containing aromatic compounds, this compound is hypothesized to exhibit the following biological activities:

  • PARP Inhibition: The isoindolinone core is a known pharmacophore for Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition is a clinically validated strategy in cancer therapy, particularly for tumors with deficiencies in homologous recombination repair, such as those with BRCA1/2 mutations.

  • Anticancer Activity: By inhibiting PARP, this compound may induce synthetic lethality in cancer cells with specific DNA repair defects, leading to cell cycle arrest and apoptosis.

  • Antimicrobial Activity: Various isoindolin-1-one derivatives have shown promising activity against a range of bacterial and fungal pathogens.[2]

Data Presentation: Comparative Analysis

Due to the limited publicly available experimental data for this compound, the following tables present a compilation of data for well-characterized PARP inhibitors and antimicrobial agents to serve as a benchmark for future studies.

Table 1: Comparative in vitro PARP Inhibition Activity

Compound/InhibitorPARP1 IC₅₀ (nM)PARP2 IC₅₀ (nM)Reference Compound
This compound To be determinedTo be determinedN/A
Olaparib~1-5~1-2Yes
Rucaparib~1-2~1-2Yes
Talazoparib<1<1Yes

Note: IC₅₀ values for reference compounds are approximate and can vary depending on assay conditions.

Table 2: Anticipated Anticancer Activity Profile (GI₅₀ in µM)

Cell LineCancer TypeThis compound Doxorubicin (Reference)
MCF-7Breast AdenocarcinomaTo be determined~0.05-0.1
HeLaCervical AdenocarcinomaTo be determined~0.01-0.05
A549Lung CarcinomaTo be determined~0.02-0.1

Note: GI₅₀ (Growth Inhibition 50) values for the reference compound are approximate.

Table 3: Potential Antimicrobial Activity (MIC in µg/mL)

MicroorganismStrainThis compound Ciprofloxacin (Reference)
Staphylococcus aureusATCC 25923To be determined~0.25-1
Escherichia coliATCC 25922To be determined~0.015-0.12
Candida albicansATCC 10231To be determinedN/A (Fluconazole ~0.25-2)

Note: MIC (Minimum Inhibitory Concentration) values for the reference compound are approximate.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a general procedure for the synthesis of isoindolin-1-ones from nitroarenes.[1]

Materials:

  • 3-Nitro-o-xylene

  • N-Bromosuccinimide (NBS)

  • AIBN (Azobisisobutyronitrile)

  • Potassium phthalimide

  • Dimethylformamide (DMF)

  • Hydrazine hydrate

  • Ethanol

  • Hydrochloric acid

  • Sodium hydroxide

Procedure:

  • Bromination of 3-Nitro-o-xylene: 3-Nitro-o-xylene is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as AIBN in a suitable solvent like carbon tetrachloride under reflux to yield 2-(bromomethyl)-3-nitrotoluene.

  • Gabriel Synthesis: The resulting 2-(bromomethyl)-3-nitrotoluene is then reacted with potassium phthalimide in DMF to form the corresponding N-substituted phthalimide.

  • Hydrazinolysis: The phthalimide derivative is treated with hydrazine hydrate in ethanol to cleave the phthalimide group and yield 2-(aminomethyl)-3-nitroaniline.

  • Cyclization: The resulting diamine is then cyclized to this compound. This can be achieved by diazotization of the aniline group followed by intramolecular cyclization, or by other cyclization methods reported for the synthesis of isoindolinones.

Diagram: Synthetic Workflow

G A 3-Nitro-o-xylene B Bromination (NBS, AIBN) A->B C 2-(bromomethyl)-3-nitrotoluene B->C D Gabriel Synthesis (Potassium Phthalimide) C->D E N-(2-(aminomethyl)-3-nitrophenyl)phthalimide D->E F Hydrazinolysis (Hydrazine Hydrate) E->F G 2-(aminomethyl)-3-nitroaniline F->G H Cyclization G->H I This compound H->I

Caption: Synthetic pathway for this compound.

Protocol 2: In Vitro PARP1 Enzymatic Assay

This chemiluminescent assay measures the inhibition of PARP1 activity.[3][4]

Materials:

  • Recombinant human PARP1 enzyme

  • Histone-coated 96-well plates

  • Activated DNA

  • Biotinylated NAD+

  • Streptavidin-HRP conjugate

  • Chemiluminescent substrate

  • Assay buffer (50 mM Tris-HCl pH 8.0, 50 mM NaCl, 2 mM MgCl₂, 1 mM DTT)

  • Wash buffer (PBS with 0.05% Tween-20)

  • This compound (dissolved in DMSO)

  • Olaparib (positive control)

Procedure:

  • Plate Preparation: Use pre-coated histone plates or coat plates with histones overnight at 4°C. Wash plates with wash buffer.

  • Compound Preparation: Prepare serial dilutions of this compound and Olaparib in assay buffer. The final DMSO concentration should be below 1%.

  • Reaction Setup:

    • Add assay buffer to all wells.

    • Add diluted compounds or vehicle (DMSO) to the respective wells.

    • Add a mixture of PARP1 enzyme and activated DNA to all wells except the "no enzyme" control.

  • Reaction Initiation: Add biotinylated NAD+ to all wells to start the reaction.

  • Incubation: Incubate the plate at room temperature for 1 hour with gentle shaking.

  • Detection:

    • Wash the plate three times with wash buffer.

    • Add Streptavidin-HRP conjugate diluted in assay buffer to each well and incubate for 30 minutes at room temperature.

    • Wash the plate three times with wash buffer.

    • Add the chemiluminescent substrate and immediately measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.

Diagram: PARP1 Inhibition Assay Workflow

A Coat plate with histones B Add PARP1 enzyme, activated DNA, and inhibitor A->B C Add biotinylated NAD+ to initiate reaction B->C D Incubate for 1 hour C->D E Wash and add Streptavidin-HRP D->E F Incubate and wash E->F G Add chemiluminescent substrate F->G H Measure luminescence G->H I Calculate IC50 H->I

Caption: Workflow for the in vitro PARP1 enzymatic assay.

Protocol 3: Cellular PARP1 Inhibition Assay (Western Blot)

This protocol assesses the ability of this compound to inhibit PARP1 activity within a cellular context by measuring the levels of poly(ADP-ribose) (PAR).

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • This compound (in DMSO)

  • DNA damaging agent (e.g., H₂O₂)

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat milk in TBST)

  • Primary antibodies (anti-PAR, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • ECL substrate

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and allow them to adhere overnight.

    • Treat cells with varying concentrations of this compound for 2-4 hours.

    • Induce DNA damage by treating with H₂O₂ for 10 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash cells with ice-cold PBS and lyse with RIPA buffer.

    • Determine protein concentration using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein lysate by SDS-PAGE.

    • Transfer proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate with anti-PAR primary antibody overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the signal using an ECL substrate.

    • Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

  • Data Analysis: Quantify the band intensities for PAR and normalize to the loading control. Compare the PAR levels in treated cells to the untreated control.

Diagram: Cellular PARP Inhibition Workflow

A Cell treatment with inhibitor and H2O2 B Cell lysis and protein quantification A->B C SDS-PAGE and protein transfer B->C D Western blot for PAR levels C->D E Western blot for loading control C->E F Densitometry and data analysis D->F E->F

Caption: Workflow for cellular PARP1 inhibition analysis.

Protocol 4: Anticancer Activity Assay (MTT Assay)

This protocol determines the cytotoxic effect of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HeLa, A549)

  • Cell culture medium

  • This compound (in DMSO)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in 96-well plates at an appropriate density and allow them to attach overnight.

  • Compound Treatment: Treat cells with serial dilutions of this compound for 48-72 hours. Include a vehicle control (DMSO).

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the GI₅₀ value.

Protocol 5: Antimicrobial Susceptibility Testing (Broth Microdilution)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound against various microorganisms.[5]

Materials:

  • Bacterial or fungal strains

  • Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • This compound (in DMSO)

  • 96-well microtiter plates

Procedure:

  • Inoculum Preparation: Prepare a standardized inoculum of the microorganism.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth medium in the wells of a 96-well plate.

  • Inoculation: Add the microbial inoculum to each well. Include positive (microbe, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion

This compound represents a promising scaffold for the development of novel therapeutic agents. The provided application notes and protocols offer a framework for the synthesis and comprehensive biological evaluation of this compound, particularly as a potential PARP inhibitor for cancer therapy and as an antimicrobial agent. Further investigation is warranted to elucidate its precise mechanism of action and to establish its efficacy and safety profile.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 6-Nitroisoindolin-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, with a focus on a common two-step synthetic route involving bromination followed by cyclization.

Problem 1: Low Yield of the Final Product (this compound)

Potential Cause Suggested Solution
Incomplete Bromination of Starting Material: The presence of unreacted methyl 2-methyl-3-nitrobenzoate reduces the amount of intermediate available for cyclization.- Optimize Reaction Time and Temperature: Ensure the bromination reaction is allowed to proceed to completion. Monitor the reaction progress using TLC or GC-MS. - Check Quality of Reagents: Use fresh N-Bromosuccinimide (NBS) and a reliable radical initiator like Benzoyl Peroxide (BPO).
Formation of Di-bromo Side Product: Over-bromination of the starting material leads to the formation of a di-bromo intermediate that may not cyclize efficiently or may lead to other impurities.- Control Stoichiometry: Carefully control the molar ratio of NBS to the starting material. A slight excess of the starting material might be preferable to an excess of NBS. - Optimize Reaction Conditions: Avoid prolonged reaction times and excessively high temperatures that could favor over-bromination.
Inefficient Cyclization: The bromo-intermediate may not be efficiently converted to the final product.- Optimize Ammonia Source and Solvent: The choice of ammonia-containing alcohol solution (e.g., ammonia in methanol, ethanol, or isopropanol) can impact the reaction rate and yield. Experiment with different alcohol solutions. - Control Reaction Temperature: The cyclization is typically carried out at room temperature (20-30°C). Significant deviations may affect the reaction rate and lead to side reactions.
Product Loss During Workup and Purification: The product may be lost during extraction, filtration, or washing steps.- Minimize Aqueous Washes: this compound has some water solubility. Minimize the volume and number of aqueous washes. - Optimize Filtration and Drying: Ensure the product is completely precipitated before filtration. Dry the final product under appropriate conditions (e.g., 60°C) to avoid decomposition.

Problem 2: Presence of Impurities in the Final Product

Impurity Identification Prevention and Removal
Unreacted Starting Material (methyl 2-methyl-3-nitrobenzoate) Can be detected by NMR, GC-MS, or LC-MS.- Prevention: Ensure complete bromination as described in "Problem 1". - Removal: Recrystallization of the final product from a suitable solvent (e.g., ethanol) can remove this less polar impurity.
Di-bromo Side Product Can be detected by NMR, GC-MS, or LC-MS.- Prevention: Careful control of NBS stoichiometry. - Removal: This impurity may be difficult to remove by simple recrystallization. Column chromatography may be required if present in significant amounts.
6-Amino-isoindolin-1-one Can be detected by a change in color and by MS.- Prevention: This can arise from unintended reduction of the nitro group. Avoid using reducing agents during the synthesis and workup. Ensure reagents are free from reducing contaminants.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and scalable method involves a two-step process. The first step is the radical bromination of a methyl-substituted nitrobenzoate, followed by a cyclization reaction with an ammonia-containing alcohol solution. This method has the advantage of not requiring purification of the intermediate product.[1]

Q2: My bromination step is sluggish. What can I do?

Ensure your solvent (e.g., carbon tetrachloride) is dry and your radical initiator (e.g., BPO) is active. You can also try gently heating the reaction mixture to initiate the reaction, but be cautious of over-bromination.

Q3: I see two spots on the TLC of my crude intermediate. What are they?

The two spots are likely the desired mono-bromo intermediate and a di-bromo side product. The presence of the di-bromo compound can be minimized by carefully controlling the amount of NBS used.[1]

Q4: Can I use the crude bromo-intermediate directly in the next step?

Yes, a key advantage of the described synthesis is that the intermediate product, which may contain unreacted starting material and di-bromo side product, can often be used directly in the cyclization step without purification.[1]

Q5: What is the expected yield and purity for this synthesis?

With optimization, this synthetic route can achieve an overall yield of 50-60% and a purity of 95-98% for the final this compound product.[1]

Q6: Are there alternative methods for the reduction of a nitro group if I were to synthesize an amino-isoindolinone first and then nitrate it?

Yes, there are several methods for reducing aromatic nitro groups. Catalytic hydrogenation with Pd/C is very effective but can also reduce other functional groups.[2] Other options include using metals like Fe, Zn, or Sn in acidic conditions, or reagents like sodium sulfide (Na2S) for selective reductions.[2][3]

Experimental Protocols

Synthesis of this compound (Adapted from Patent CN115784967A)

Step 1: Synthesis of Methyl 2-(bromomethyl)-5-nitrobenzoate (Intermediate)

  • To a solution of methyl 2-methyl-5-nitrobenzoate in carbon tetrachloride, add N-Bromosuccinimide (NBS) and a catalytic amount of Benzoyl Peroxide (BPO).

  • Heat the mixture and stir. The reaction progress can be monitored by TLC or GC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Wash the reaction mixture sequentially with water and then a 15% brine solution.

  • Dry the organic phase with anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure to remove the solvent. The resulting crude intermediate can be used in the next step without further purification.

Step 2: Synthesis of this compound

  • Dissolve the crude intermediate from Step 1 in an ammonia-containing alcohol solution (e.g., methanolic ammonia).

  • Stir the solution at room temperature (20-30°C) for 2-6 hours.

  • After the reaction is complete, concentrate the mixture under reduced pressure.

  • Filter the resulting solid, wash the filter cake with water, and dry it at 60°C to obtain the final product.

Quantitative Data Summary

Parameter Reported Value Reference
Overall Yield50-60%[1]
Product Purity95-98%[1]
Intermediate Yield60-70% (crude)[1]
Intermediate Purity80-90% (crude)[1]

Visualizations

Synthesis_Pathway start Methyl 2-methyl- 5-nitrobenzoate intermediate Methyl 2-(bromomethyl)- 5-nitrobenzoate start->intermediate NBS, BPO, CCl4 product This compound intermediate->product NH3 in Alcohol

Caption: Synthetic pathway for this compound.

Side_Reactions start Methyl 2-methyl- 5-nitrobenzoate intermediate Desired Intermediate: Methyl 2-(bromomethyl)- 5-nitrobenzoate start->intermediate NBS (1 eq.) dibromo Side Product: Di-bromo intermediate start->dibromo Excess NBS

Caption: Potential side reaction during bromination.

Troubleshooting_Workflow start Low Yield or Impure Product check_bromination Check Bromination Step: - TLC/GC-MS for completion - Starting material present? start->check_bromination check_cyclization Check Cyclization Step: - Correct NH3 source? - Reaction time sufficient? check_bromination->check_cyclization No optimize_bromination Optimize Bromination: - Adjust NBS stoichiometry - Check initiator quality check_bromination->optimize_bromination Yes optimize_cyclization Optimize Cyclization: - Vary alcohol solvent - Adjust reaction time/temp check_cyclization->optimize_cyclization Yes purification Purification Strategy: - Recrystallization - Column Chromatography check_cyclization->purification No

Caption: Troubleshooting workflow for synthesis.

References

optimizing reaction yield for 6-Nitroisoindolin-1-one synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction yield for the synthesis of 6-Nitroisoindolin-1-one.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, particularly focusing on the one-pot indium-mediated reductive condensation of 4-nitro-o-xylene and o-phthalaldehyde, a common synthetic route.

Issue Potential Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Incomplete reduction of the nitro group. 2. Low reactivity of the in-situ formed amine. 3. Degradation of starting materials or product. 4. Inactive indium metal.1. Increase the equivalents of indium powder and acetic acid. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. 2. Increase the reaction temperature to the reflux temperature of the solvent (e.g., toluene). Prolong the reaction time and monitor by TLC. 3. Ensure the reaction is protected from air and moisture. Use anhydrous solvents. 4. Activate the indium powder by washing with dilute HCl, followed by water, ethanol, and ether, and drying under vacuum before use.
Formation of a Major By-product 1. Formation of 6-aminoisoindolin-1-one (over-reduction). 2. Unreacted 4-nitro-o-xylene or o-phthalaldehyde. 3. Formation of polymeric materials.1. This is unlikely in this specific reaction as the amine is an intermediate. However, if observed, it suggests the reaction conditions are too harsh. Consider lowering the temperature or using a milder reducing agent. 2. If starting material is observed by TLC, the reaction has not gone to completion. Increase reaction time or temperature. Check the stoichiometry of your reactants. 3. This may occur if the reaction is run at too high a concentration or for an excessively long time. Try diluting the reaction mixture.
Difficult Purification 1. Product co-eluting with starting materials or by-products. 2. Poor solubility of the product.1. Utilize a different solvent system for column chromatography. A gradient elution may be necessary. Consider recrystallization as an alternative or additional purification step. 2. The nitro group can make the product quite polar. Try polar solvents like ethyl acetate, acetone, or a mixture of dichloromethane and methanol for dissolution and chromatography.
Inconsistent Yields 1. Variability in the quality of reagents or solvents. 2. Inconsistent reaction temperature. 3. Presence of oxygen or moisture.1. Use freshly distilled solvents and high-purity reagents. 2. Use an oil bath with a temperature controller to ensure a stable reaction temperature. 3. Ensure the reaction setup is properly sealed and purged with an inert gas.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material for the synthesis of this compound?

A common and effective starting material is 1-nitro-4-(aminomethyl)benzene, which can be reacted with phthalic anhydride. Another approach is the one-pot reaction between a suitable nitroarene and o-phthalaldehyde.[1]

Q2: What is the role of indium and acetic acid in the one-pot synthesis from a nitroarene?

In this reaction, indium powder acts as the reducing agent, and acetic acid serves as a proton source. The combination facilitates the reduction of the nitro group on the starting nitroarene to an amine in situ.[1] This newly formed amine then reacts with o-phthalaldehyde to form the isoindolinone ring.

Q3: My reaction is very slow. How can I increase the reaction rate?

Several factors can be adjusted to increase the reaction rate:

  • Temperature: Increasing the temperature to the reflux point of the solvent (e.g., toluene) can significantly speed up the reaction.

  • Concentration: While excessively high concentrations can lead to side products, ensuring the reactants are sufficiently concentrated can improve the reaction rate.

  • Agitation: Vigorous stirring is important, especially in heterogeneous reactions involving indium powder, to ensure good mixing and mass transfer.

  • Ultrasonic Irradiation: The use of ultrasound has been shown to accelerate the synthesis of isoindolin-1-one derivatives.

Q4: I am seeing a lot of starting material left even after a long reaction time. What should I do?

If a significant amount of starting material remains, consider the following:

  • Stoichiometry: Ensure that the reagents are added in the correct molar ratios. For the indium-mediated reaction, a molar excess of indium and acetic acid is typically required.[1]

  • Reagent Quality: The indium may be passivated with an oxide layer. Activating it before use can improve its reactivity. The other reagents and solvents should be pure and dry.

  • Reaction Time: Some reactions simply require longer times to go to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot disappears or is significantly diminished.

Q5: What is a typical work-up procedure for this reaction?

A general work-up procedure for the indium-mediated synthesis involves:

  • Cooling the reaction mixture to room temperature.

  • Diluting the mixture with an organic solvent like ethyl acetate.

  • Filtering the mixture through Celite to remove the solid indium residues.

  • Washing the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a wash with brine.

  • Drying the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate).

  • Removing the solvent under reduced pressure to obtain the crude product.

  • Purifying the crude product, typically by column chromatography on silica gel.[1]

Q6: Are there any specific safety precautions I should take?

  • Inert Atmosphere: The reaction should be conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation of the reagents and intermediates.

  • Solvent Handling: Toluene is a flammable and toxic solvent. Handle it in a well-ventilated fume hood and take appropriate fire safety precautions.

  • Acetic Acid: Acetic acid is corrosive. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Indium Powder: While not highly toxic, inhalation of indium dust should be avoided.

Experimental Protocol: One-Pot Synthesis of this compound

This protocol is a general guideline based on similar syntheses and should be optimized for best results.[1]

Materials:

  • 4-Nitro-o-xylene (or other suitable nitroarene)

  • o-Phthalaldehyde

  • Indium powder

  • Glacial Acetic Acid

  • Anhydrous Toluene

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate or magnesium sulfate

  • Celite

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add indium powder (4.0 mmol) and glacial acetic acid (10.0 mmol) in anhydrous toluene (5 mL).

  • Add o-phthalaldehyde (1.0 mmol) to the mixture.

  • In a separate flask, dissolve the 4-nitro-o-xylene derivative (1.0 mmol) in anhydrous toluene (5 mL).

  • Add the solution of the nitroarene to the reaction mixture.

  • Heat the reaction mixture to reflux under a nitrogen atmosphere and stir vigorously.

  • Monitor the progress of the reaction by TLC. The reaction time can vary (e.g., 8-24 hours).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with ethyl acetate (30 mL).

  • Filter the mixture through a pad of Celite to remove insoluble materials.

  • Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).

Data Presentation for Optimization

Researchers should systematically vary reaction parameters to optimize the yield of this compound. The following table provides a template for recording experimental data.

Entry Nitroarene (equiv.) o-Phthalaldehyde (equiv.) Indium (equiv.) Acetic Acid (equiv.) Solvent Temperature (°C) Time (h) Yield (%)
11.01.04.010.0Toluene1108
21.01.24.010.0Toluene1108
31.01.05.010.0Toluene1108
41.01.04.012.0Toluene1108
51.01.04.010.0Xylene1408
61.01.04.010.0Toluene11012
71.01.04.010.0Toluene11024

Visualizations

Reaction_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification reagents Combine: - 4-Nitro-o-xylene - o-Phthalaldehyde - Indium Powder - Acetic Acid - Toluene setup Assemble reflux apparatus under Nitrogen reagents->setup reflux Heat to reflux with stirring setup->reflux monitor Monitor by TLC reflux->monitor filter Cool, dilute with EtOAc, filter through Celite monitor->filter wash Wash with NaHCO3 (aq) and Brine filter->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate chromatography Column Chromatography concentrate->chromatography product This compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low or No Product Yield incomplete_rxn Incomplete Reaction start->incomplete_rxn degradation Degradation start->degradation inactive_reagent Inactive Reagent start->inactive_reagent increase_params Increase Temp/Time/ Reagent Equivalents incomplete_rxn->increase_params check_atmosphere Ensure Inert Atmosphere degradation->check_atmosphere activate_indium Activate Indium inactive_reagent->activate_indium

Caption: Troubleshooting logic for low reaction yield.

References

Technical Support Center: 6-Nitroisoindolin-1-one Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitroisoindolin-1-one.

Frequently Asked Questions (FAQs)

Q1: What are the common starting materials for the synthesis of this compound?

The synthesis of this compound can be achieved from several precursors. A common laboratory-scale synthesis involves the reaction of methyl 2-(bromomethyl)-4-nitrobenzoate with ammonia. Other approaches may start from 4-nitrophthalic acid or its derivatives.

Q2: I am having trouble with the N-alkylation of this compound. What could be the issue?

A common challenge in the N-alkylation of this compound is the reduced nucleophilicity of the isoindolinone nitrogen. This is due to the electron-withdrawing effect of the nitro group on the aromatic ring. To overcome this, stronger bases and higher reaction temperatures may be necessary compared to the alkylation of non-nitrated isoindolinones.

Q3: What are the best practices for purifying this compound and its derivatives?

Purification of this compound and its derivatives can typically be achieved through recrystallization or column chromatography. Due to the polar nature of the nitro group, a moderately polar solvent system is often required for effective separation on silica gel. Common impurities may include unreacted starting materials or side-products from incomplete reactions.

Q4: I am attempting to reduce the nitro group of this compound. What should I be cautious about?

Reduction of the nitro group to an amine is a key transformation. However, care must be taken to choose a reducing agent that is selective for the nitro group and does not affect the lactam functionality. Common reagents for nitro group reduction include metals in acidic media (e.g., Fe/HCl, SnCl2/HCl) or catalytic hydrogenation (e.g., H2/Pd-C). Over-reduction or side reactions involving the lactam ring are potential issues to monitor.

Troubleshooting Guides

Synthesis of this compound

Problem: Low yield in the synthesis from methyl 2-(bromomethyl)-4-nitrobenzoate and ammonia.

Possible CauseSuggested Solution
Incomplete Reaction Ensure the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction may require a longer duration or gentle heating.
Side Product Formation Over-alkylation or decomposition of the starting material can occur. Ensure the dropwise addition of ammonia and maintain the recommended reaction temperature.
Product Loss During Workup The product has some solubility in polar solvents. Minimize the use of aqueous washing steps and ensure complete extraction with a suitable organic solvent like ethyl acetate.
Inefficient Crystallization If the product is an oil, try different solvent systems for crystallization. A mixture of a good solvent and a poor solvent (e.g., ethyl acetate/hexane) can be effective. Sonication can also induce crystallization.
N-Alkylation of this compound

Problem: The N-alkylation reaction is slow or does not proceed to completion.

Possible CauseSuggested Solution
Insufficient Base Strength The pKa of the N-H bond in this compound is higher than in unsubstituted isoindolinones. Use a stronger base such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK).
Low Reaction Temperature Due to the reduced nucleophilicity of the nitrogen, higher temperatures are often required. Consider refluxing in a suitable solvent like DMF or acetonitrile.
Steric Hindrance If using a bulky alkylating agent, the reaction may be sterically hindered. Longer reaction times or a more reactive alkylating agent (e.g., iodide instead of bromide) may be necessary.
Reduction of the Nitro Group

Problem: Reduction of the nitro group also affects the lactam ring.

Possible CauseSuggested Solution
Harsh Reducing Conditions Strong reducing agents like Lithium Aluminum Hydride (LiAlH4) will reduce both the nitro group and the lactam.
Catalyst Poisoning In catalytic hydrogenation, impurities in the starting material or solvent can poison the catalyst, leading to incomplete or undesired reactions. Ensure high purity of all reagents.
Over-reduction Monitor the reaction progress carefully by TLC. Stop the reaction as soon as the starting material is consumed to avoid over-reduction.

Experimental Protocols

Synthesis of this compound from Methyl 2-(bromomethyl)-4-nitrobenzoate
  • Dissolution: Dissolve methyl 2-(bromomethyl)-4-nitrobenzoate in a suitable solvent such as a mixture of THF and methanol.

  • Reaction with Ammonia: Bubble ammonia gas gently into the solution at room temperature or use a saturated solution of ammonia in methanol.

  • Monitoring: Monitor the reaction progress by TLC until the starting material is fully consumed.

  • Workup: Concentrate the reaction mixture under reduced pressure.

  • Purification: Triturate the residue with a suitable solvent like dichloromethane or ethyl acetate to induce precipitation. Filter the solid and wash with a small amount of cold solvent. The product can be further purified by recrystallization if necessary.

ParameterValue
Starting Material Methyl 2-(bromomethyl)-4-nitrobenzoate
Reagent Ammonia (gas or saturated solution in methanol)
Solvent THF/Methanol
Temperature Room Temperature
Typical Yield >90%

Visualizations

experimental_workflow cluster_synthesis Synthesis of this compound start Start: Methyl 2-(bromomethyl)-4-nitrobenzoate reaction React with Ammonia in THF/MeOH start->reaction Step 1 workup Concentrate and Triturate reaction->workup Step 2 product This compound workup->product Step 3 troubleshooting_logic cluster_troubleshooting Troubleshooting N-Alkylation start Low or No N-Alkylation check_base Is the base strong enough? (e.g., NaH, t-BuOK) start->check_base check_temp Is the reaction temperature high enough? check_base->check_temp Yes solution_base Use a stronger base check_base->solution_base No check_sterics Is the alkylating agent sterically hindered? check_temp->check_sterics Yes solution_temp Increase reaction temperature check_temp->solution_temp No solution_sterics Use a more reactive alkylating agent or increase reaction time check_sterics->solution_sterics Yes success Successful N-Alkylation check_sterics->success No solution_base->success solution_temp->success solution_sterics->success

Technical Support Center: Improving Regioselectivity in the Nitration of Isoindolinone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the regioselective nitration of isoindolinone. This guide is designed for researchers, scientists, and drug development professionals to provide targeted solutions for controlling the position of nitration on the isoindolinone scaffold. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to address specific experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the expected major regioisomers from the electrophilic nitration of an N-substituted isoindolinone?

A1: The isoindolinone core contains a fused benzene ring. The amide group of the lactam ring is generally an ortho, para-director.[1] Therefore, electrophilic attack by the nitronium ion (NO₂⁺) is directed to the positions ortho and para to the nitrogen atom. In the standard isoindolinone numbering system, this corresponds primarily to the C7 (ortho) and C5 (para) positions. The C4 position is also ortho to the point of fusion but may be sterically hindered. Consequently, a mixture of 5-nitro and 7-nitroisoindolinone is typically expected.

Q2: Why is my nitration reaction producing a low yield and a significant amount of dark, insoluble tar?

A2: Isoindolinone, like other electron-rich heterocyclic systems, can be sensitive to strongly acidic conditions typically used in nitration (e.g., HNO₃/H₂SO₄).[2] These harsh conditions can lead to side reactions, including polymerization and degradation of the starting material, which results in the formation of tar-like substances and reduces the overall yield of the desired product.[2] Using milder reaction conditions is crucial to prevent this.

Q3: How can I favor the formation of the 5-nitro isomer (para) over the 7-nitro isomer (ortho)?

A3: To enhance the yield of the para isomer (5-nitroisoindolinone), strategies should focus on exploiting steric hindrance.

  • Bulky N-Substituents: An N-substituent with significant steric bulk can hinder the approach of the nitrating agent to the nearby C7 (ortho) position, thereby favoring attack at the more accessible C5 (para) position.

  • Shape-Selective Catalysts: Employing solid acid catalysts with defined pore structures, such as H-ZSM-5 zeolites, can selectively generate the less bulky para isomer.[3][4] The constrained environment within the zeolite pores sterically disfavors the formation of the transition state leading to the ortho product.[3]

Q4: Is it possible to achieve selective mono-nitration and avoid di-nitration?

A4: Yes. The introduction of the first nitro group, which is an electron-withdrawing group, deactivates the aromatic ring towards further electrophilic substitution.[1] However, if the reaction conditions are too harsh (high temperature, excess nitrating agent), di-nitration can occur.[5] To favor mono-nitration, it is essential to:

  • Use a controlled stoichiometry of the nitrating agent (close to 1.0 equivalent).

  • Maintain low reaction temperatures to increase selectivity.[3]

  • Monitor the reaction closely and stop it once the starting material has been consumed.

Troubleshooting Guide

This guide addresses common problems encountered during the nitration of isoindolinone and provides actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
1. Poor Regioselectivity (Mixture of 5- and 7-nitro isomers)Standard nitrating conditions (e.g., mixed acid) often provide poor selectivity between the electronically similar ortho and para positions.Modify Reaction Conditions: Lower the reaction temperature to potentially favor the thermodynamically more stable para product.[3]Utilize Steric Hindrance: If possible, use a starting material with a bulky N-substituent.Employ Shape-Selective Catalysis: Use a solid acid catalyst like H-ZSM-5 zeolite to sterically favor the formation of the 5-nitro isomer.[4]
2. Low Yield of Nitrated Product (Significant starting material remains)Reaction conditions are too mild or reaction time is insufficient. The nitrating agent is not potent enough.Increase Reaction Temperature: Cautiously increase the temperature while monitoring for decomposition.Extend Reaction Time: Monitor the reaction by TLC or HPLC to ensure it has gone to completion.Use a Stronger Nitrating Agent: Switch from a mild nitrating agent to a more reactive one, such as a mixture of nitric acid and acetic anhydride, or mixed acid if the substrate can tolerate it.[6]
3. Formation of Byproducts/Tar (Complex mixture, low mass balance)The substrate is degrading under strongly acidic conditions. The reaction temperature is too high, leading to side reactions.Use Milder Conditions: Avoid the standard HNO₃/H₂SO₄ mixture. Consider using nitric acid in acetic anhydride, tert-butyl nitrite, or N₂O₅ in an inert solvent.[6][7][8]Lower Reaction Temperature: Perform the reaction at 0 °C or below to minimize degradation.[9]
4. Di- or Poly-nitration Occurs (Products with multiple nitro groups detected)The reaction conditions are too harsh. An excess of the nitrating agent was used.Control Stoichiometry: Use only a slight excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.Reduce Reaction Time/Temperature: Stop the reaction as soon as mono-nitration is complete (monitored by TLC/HPLC). Lowering the temperature can also disfavor the more difficult second nitration.[5]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams illustrate the key concepts for controlling regioselectivity and troubleshooting common experimental issues.

G sub Isoindolinone intermediate Wheland Intermediate (σ-complex) sub->intermediate Electrophilic Attack (Rate-Determining Step) reagent Nitrating Agent (e.g., HNO₃/H₂SO₄) no2 NO₂⁺ (Nitronium Ion) reagent->no2 Generates no2->intermediate Attacks prod_ortho 7-Nitroisoindolinone (Ortho Product) intermediate->prod_ortho Deprotonation at C7 prod_para 5-Nitroisoindolinone (Para Product) intermediate->prod_para Deprotonation at C5

Caption: General mechanism for the electrophilic nitration of isoindolinone.

G start Problem: Poor Regioselectivity or Low Yield q1 What is the main issue? start->q1 issue1 High Ortho:Para Ratio q1->issue1 Selectivity issue2 Low Yield / Tar Formation q1->issue2 Yield/Purity issue3 Di-nitration Observed q1->issue3 Byproduct sol1 Increase Steric Hindrance: - Use bulky N-substituent - Employ shape-selective catalyst (H-ZSM-5) issue1->sol1 sol2 Use Milder Conditions: - Avoid strong acids (HNO₃/H₂SO₄) - Lower reaction temperature (≤ 0 °C) - Try HNO₃/Ac₂O or TBN issue2->sol2 sol3 Optimize Stoichiometry: - Use ~1 eq. of nitrating agent - Monitor reaction and quench upon completion of mono-nitration issue3->sol3

Caption: A troubleshooting workflow for common isoindolinone nitration issues.

Experimental Protocols

Protocol 1: Para-Selective Nitration of an Aromatic Substrate Using a Zeolite Catalyst

This protocol is adapted from methodologies for shape-selective nitration and can be applied to isoindolinone to favor the 5-nitro isomer.[4]

1. Catalyst Preparation:

  • Use a protonated form of ZSM-5 zeolite (H-ZSM-5) with a pore size in the range of 5 to 5.5 Å.[4]

  • Activate the catalyst by heating it under vacuum or a flow of inert gas to remove adsorbed water before use.

2. Reaction Setup:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the isoindolinone substrate (1.0 eq.).

  • Add an appropriate solvent (e.g., chlorobenzene or a non-reactive hydrocarbon).

  • Add the activated H-ZSM-5 catalyst (e.g., 5-10 wt% relative to the substrate).

  • Stir the mixture to create a uniform suspension.

3. Nitration:

  • Heat the mixture to the desired reaction temperature (typically between 70-100 °C).[4]

  • Slowly add concentrated (90-98%) nitric acid (1.05 eq.) dropwise to the heated mixture over 30-60 minutes.

  • Monitor the reaction progress using TLC or HPLC. The reaction may take several hours.

4. Workup and Purification:

  • After the reaction is complete, cool the mixture to room temperature.

  • Filter the solid catalyst from the reaction mixture and wash it with a suitable organic solvent. The catalyst can often be regenerated by calcination.[4]

  • Wash the organic filtrate with water, followed by a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to isolate the desired 5-nitroisoindolinone.

References

Technical Support Center: Scale-Up of 6-Nitroisoindolin-1-one Production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the scale-up of 6-Nitroisoindolin-1-one production.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis, purification, and handling of this compound on a larger scale.

Issue 1: Low Yield or Incomplete Reaction

Question: We are experiencing significantly lower yields of this compound upon scaling up the reaction from lab to pilot scale. What are the potential causes and how can we troubleshoot this?

Answer:

Scaling up a reaction is not always a linear process; several factors can contribute to lower yields.[1] Key areas to investigate include:

  • Mixing and Mass Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or areas of low reagent concentration, hindering the reaction rate.[2][3]

    • Troubleshooting:

      • Evaluate the efficiency of the stirring mechanism. For larger volumes, overhead mechanical stirrers are often more effective than magnetic stir bars.

      • Consider the geometry of the reactor and impeller design to ensure proper agitation and homogeneity.

  • Heat Transfer: Nitration reactions are typically exothermic.[4][5] Poor heat dissipation in larger vessels can lead to an increase in side reactions or decomposition of the product.[4]

    • Troubleshooting:

      • Monitor the internal reaction temperature closely using multiple probes if necessary.

      • Ensure the cooling system of the reactor is sufficient for the increased reaction volume and exotherm.

      • Employ a controlled addition of the nitrating agent to manage the rate of heat generation.[4]

  • Reaction Kinetics: The concentration of reactants can affect the reaction rate.

    • Troubleshooting:

      • Re-optimize the concentration of reactants for the larger scale. While lab-scale reactions might be run at high concentrations, dilution might be necessary at scale to control the exotherm and improve selectivity.

Experimental Protocol: Monitoring Reaction Completion

To accurately assess reaction completion and identify potential stalls, regular in-process control (IPC) checks are recommended.

  • Sampling: Carefully extract a small, representative sample from the reaction mixture at regular intervals.

  • Quenching: Immediately quench the reaction in the sample by adding it to a pre-cooled solution of a suitable quenching agent (e.g., a cold aqueous solution of sodium sulfite).

  • Extraction: Extract the organic components with a suitable solvent (e.g., ethyl acetate).

  • Analysis: Analyze the organic extract by High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC) to monitor the disappearance of the starting material and the appearance of the product.

Issue 2: Increased Impurity Profile

Question: Our scaled-up batches of this compound show a higher level of impurities compared to the lab-scale synthesis. What are the likely side reactions and how can we minimize them?

Answer:

Increased temperatures and prolonged reaction times during scale-up can promote the formation of byproducts.[4][6] For the synthesis of nitroaromatic compounds, common impurities arise from over-nitration, oxidation, and side reactions of starting materials or intermediates.[4][6]

  • Potential Side Reactions:

    • Over-nitration: Introduction of a second nitro group onto the aromatic ring.

    • Oxidation: The nitrating agent or reaction conditions can lead to the formation of phenolic byproducts.[6]

    • Incomplete cyclization: If the synthesis involves a cyclization step, uncyclized intermediates may remain.

Troubleshooting Strategies to Minimize Impurities:

StrategyDescription
Temperature Control Maintain a consistent and optimal reaction temperature. Even small increases in temperature can significantly accelerate side reactions.[4]
Stoichiometry Control Precisely control the stoichiometry of the nitrating agent. An excess of the nitrating agent can lead to over-nitration.
Reaction Time Monitor the reaction closely and quench it as soon as the starting material is consumed to avoid prolonged exposure of the product to the reaction conditions.
Order of Addition The order in which reagents are added can influence the outcome. For instance, adding the substrate to the nitrating agent might lead to different impurity profiles than the reverse.

Logical Workflow for Impurity Identification and Mitigation

start High Impurity Level Detected identify Identify Impurity Structure (LC-MS, NMR) start->identify classify Classify Impurity (e.g., Over-nitrated, Oxidized) identify->classify temp Optimize Temperature Profile classify->temp If thermal byproduct stoich Adjust Reagent Stoichiometry classify->stoich If over-nitrated time Optimize Reaction Time classify->time If degradation product purify Develop Purification Method temp->purify stoich->purify time->purify end Reduced Impurity Profile purify->end

Caption: Workflow for addressing increased impurities.

Issue 3: Purification Challenges

Question: We are finding it difficult to purify this compound at a larger scale. Column chromatography is not feasible for the quantities we need. What are some alternative purification strategies?

Answer:

Large-scale purification requires moving away from chromatographic techniques towards more scalable methods like crystallization and extraction.

  • Crystallization: This is often the most effective method for purifying solid compounds at scale.

    • Troubleshooting:

      • Solvent Screening: Conduct a thorough screening of different solvents and solvent mixtures to find a system where the product has high solubility at elevated temperatures and low solubility at room temperature or below, while impurities remain in solution or are easily separated.

      • Cooling Profile: The rate of cooling can significantly impact crystal size and purity. A slower, controlled cooling profile is generally preferred.

  • Liquid-Liquid Extraction: This can be used to remove acidic or basic impurities.

    • Troubleshooting:

      • Crude nitrated aromatic products can be washed with an alkaline water stream to remove acidic impurities like nitrophenols.[7]

  • Slurry Washes: Suspending the crude product in a solvent in which it is poorly soluble can be effective for removing highly soluble impurities.

Experimental Protocol: Crystallization Solvent Screening

  • Solubility Test: In small vials, add a known amount of crude this compound to a measured volume of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, and mixtures thereof).

  • Heating: Gently heat the vials with stirring to determine the temperature at which the solid dissolves completely.

  • Cooling: Allow the solutions to cool slowly to room temperature and then further cool in an ice bath.

  • Observation: Observe the formation of crystals and the appearance of the mother liquor. An ideal solvent will result in good crystal formation and leave colored impurities in the solution.

  • Analysis: Isolate the crystals by filtration and analyze their purity by HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety concerns when scaling up the production of this compound?

A1: The primary safety concerns are related to the thermal hazards associated with nitration reactions and the handling of a nitroaromatic compound.[4][8]

  • Thermal Runaway: Nitration reactions are highly exothermic.[4][5] Inadequate temperature control can lead to a rapid, uncontrolled increase in temperature and pressure, potentially causing a runaway reaction.[4]

  • Product Stability: this compound is stable at room temperature but may decompose at high temperatures or in the presence of strong acids.[9] The decomposition of nitro compounds can be highly energetic.[4]

  • Handling of Nitrating Agents: The use of strong acids like nitric acid and sulfuric acid requires appropriate personal protective equipment (PPE) and handling procedures to prevent chemical burns.

Safety Recommendations:

RecommendationRationale
Thermal Hazard Analysis Before scaling up, perform a thermal hazard analysis using techniques like Differential Scanning Calorimetry (DSC) to understand the decomposition temperature and energy release of the product and reaction mixture.[10][11]
Controlled Addition Use a semi-batch process where the nitrating agent is added slowly to control the reaction rate and heat generation.[12]
Emergency Cooling Have an emergency cooling system in place (e.g., a cooling bath) to quickly cool the reactor in case of a temperature excursion.
Proper PPE Always wear appropriate PPE, including safety goggles, face shield, and acid-resistant gloves and apron.

Q2: What are the key process parameters to monitor during the scale-up of the nitration reaction?

A2: Careful monitoring and control of key process parameters are crucial for a safe and reproducible scale-up.[13]

  • Temperature: This is the most critical parameter to control to prevent thermal runaway and minimize side reactions.

  • Addition Rate: The rate of addition of the nitrating agent directly controls the rate of heat generation.

  • Stirring Rate: Adequate agitation is essential for maintaining a homogeneous reaction mixture and ensuring efficient heat transfer.

  • Concentration: The concentration of reactants can influence reaction kinetics and selectivity.

Q3: Can continuous flow chemistry be a viable alternative for the production of this compound?

A3: Yes, continuous flow chemistry offers significant advantages for nitration reactions, particularly in terms of safety and process control.[2][14][15]

  • Enhanced Safety: The small reaction volume in a continuous flow reactor minimizes the amount of hazardous material present at any given time, significantly reducing the risk of a thermal runaway.[14]

  • Superior Heat Transfer: The high surface-area-to-volume ratio of microreactors allows for very efficient heat removal, enabling better temperature control.[14][15]

  • Improved Process Control: Precise control over reaction time, temperature, and stoichiometry leads to higher yields and purity.[14]

Process Flow Diagram: Batch vs. Continuous Nitration

cluster_0 Batch Process cluster_1 Continuous Flow Process b_start Charge Reactor with Starting Material b_add Slow Addition of Nitrating Agent b_start->b_add b_react Reaction Period (hours) b_add->b_react b_quench Quench and Workup b_react->b_quench b_purify Purification b_quench->b_purify b_end Final Product b_purify->b_end c_pump1 Reagent Pump 1 (Starting Material) c_mix T-Mixer c_pump1->c_mix c_pump2 Reagent Pump 2 (Nitrating Agent) c_pump2->c_mix c_reactor Heated/Cooled Flow Reactor c_mix->c_reactor c_collect Product Collection with In-line Quench c_reactor->c_collect c_end Final Product Stream c_collect->c_end

Caption: Comparison of batch and continuous flow processes.

Q4: What are the typical physical properties of this compound that are relevant for its production and handling?

A4: The following physical properties are important for process development:

PropertyValueSource
Appearance White to yellow solid[9]
Molecular Formula C₈H₆N₂O₃[9]
Molecular Weight 178.14 g/mol [9]
Melting Point 253 °C[9]
Boiling Point 487.5 ± 45.0 °C[9]
Density 1.449 ± 0.06 g/cm³[9]
Solubility Soluble in organic solvents such as ethanol and dimethylformamide.[9]
Storage Store in a ventilated, dry place.[9]

References

Technical Support Center: Analytical Methods for 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to detect impurities in 6-Nitroisoindolin-1-one. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common potential impurities in this compound?

A1: Based on typical synthetic routes, potential impurities in this compound can be categorized as:

  • Process-Related Impurities:

    • Starting Materials: Unreacted starting materials such as 4-nitrophthalic acid or 2-carboxy-4-nitrobenzylamine.

    • Intermediates: Incomplete reaction products or synthetic intermediates.

    • By-products: Compounds formed from side reactions, such as regioisomers (e.g., 4-Nitroisoindolin-1-one and 7-Nitroisoindolin-1-one).

  • Degradation Products:

    • Hydrolysis Products: Opening of the lactam ring to form 2-(aminomethyl)-5-nitrobenzoic acid under acidic or basic conditions.

    • Reduction Products: Reduction of the nitro group to a nitroso or amino group (e.g., 6-Amino-isoindolin-1-one).

Q2: Which analytical technique is most suitable for routine purity analysis of this compound?

A2: High-Performance Liquid Chromatography with UV detection (HPLC-UV) is the most common and robust method for routine purity analysis and impurity profiling of this compound.[1][2] It offers good resolution, sensitivity, and reproducibility for quantifying the main component and related substances.

Q3: How can I identify unknown impurities found during analysis?

A3: A combination of techniques is typically used for the structural elucidation of unknown impurities:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides molecular weight information and fragmentation patterns of the impurity, which are crucial for identification.[3][4][5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the molecule's carbon-hydrogen framework, which is essential for unambiguous structure confirmation.[6][7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Can be used for volatile impurities, providing fragmentation patterns that can be compared against spectral libraries.[8]

Q4: What are the typical forced degradation conditions for this compound as per ICH guidelines?

A4: Forced degradation studies are performed to demonstrate the specificity of the analytical method and to understand the degradation pathways.[9][10][11][12] Typical conditions include:

  • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 48 hours (solid state).

  • Photolytic Degradation: Exposure to UV light (200 watt-hours/square meter) and visible light (1.2 million lux-hours).

Troubleshooting Guides

HPLC-UV Analysis

Issue 1: Peak Tailing for this compound and/or Impurity Peaks

Potential Cause Troubleshooting Step
Secondary Silanol Interactions The nitro group and lactam functionality can interact with active sites on the silica-based column packing.[13] Try lowering the mobile phase pH (e.g., to 2.5-3.0) with an acid like trifluoroacetic acid or formic acid to suppress silanol ionization.
Column Overload Injecting too high a concentration of the sample can lead to peak distortion.[13] Dilute the sample and re-inject.
Column Contamination or Void A buildup of contaminants on the column frit or a void in the packing material can cause poor peak shape.[14] Reverse-flush the column (if permissible by the manufacturer) or replace the column. Using a guard column is recommended.
Inappropriate Mobile Phase The mobile phase composition may not be optimal for the analytes. Adjust the organic modifier-to-aqueous buffer ratio.

Issue 2: Poor Resolution Between this compound and an Impurity

Potential Cause Troubleshooting Step
Insufficient Separation Power The current mobile phase is not selective enough. Modify the mobile phase composition (e.g., change the organic solvent from acetonitrile to methanol or vice versa) or adjust the pH. A gradient elution may be necessary.
Column Aging The column's performance has degraded over time. Replace the column with a new one of the same type.
Incorrect Wavelength The detection wavelength may not be optimal for distinguishing between the two components. Use a diode array detector (DAD) to examine the UV spectra of both peaks and select a wavelength that maximizes the difference in absorbance.
GC-MS Analysis

Issue 1: No Peak or Very Small Peak for this compound

Potential Cause Troubleshooting Step
Thermal Instability This compound may be degrading in the hot injector. Lower the injector temperature. If the compound is not volatile enough, GC-MS may not be a suitable technique. Consider LC-MS.
Poor Volatility The compound may not be volatile enough to be analyzed by GC. Derivatization to a more volatile species might be an option, but this adds complexity.
Active Sites in the System The nitro group can interact with active sites in the injector liner or column. Use a deactivated liner and a column designed for polar compounds.

Experimental Protocols

HPLC-UV Method for Impurity Profiling

This method is a starting point and should be validated for your specific application.

  • Instrumentation: HPLC system with a UV/DAD detector.

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    Time (min) %B
    0 10
    20 90
    25 90
    25.1 10

    | 30 | 10 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a final concentration of 1 mg/mL.

Forced Degradation Study Protocol
  • Prepare Stock Solution: Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M NaOH.

  • Base Degradation: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Heat at 60°C for 24 hours. Cool and neutralize with 0.1 M HCl.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature for 24 hours.

  • Thermal Degradation: Store the solid sample in an oven at 105°C for 48 hours. Dissolve in the sample solvent for analysis.

  • Photolytic Degradation: Expose the solid sample to UV and visible light as per ICH guidelines. Dissolve in the sample solvent for analysis.

  • Analysis: Analyze all stressed samples, along with a control sample, using the developed HPLC-UV method.

Data Presentation

Table 1: Example HPLC-UV Data for Impurity Profiling
PeakRetention Time (min)Relative Retention Time (RRT)Potential Identity
14.20.534-Nitrophthalic acid (Starting Material)
26.80.854-Nitroisoindolin-1-one (Isomer)
38.01.00This compound (API)
49.51.19Unknown Impurity
Table 2: Example GC-MS Data for a Potential Volatile Impurity
Retention Time (min)Key m/z FragmentsPotential Identity
5.3121, 93, 65Phthalimide (from a side reaction)

Visualizations

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample This compound Sample Dissolve Dissolve in Acetonitrile/Water Sample->Dissolve Filter Filter through 0.45 µm filter Dissolve->Filter Inject Inject into HPLC Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Quantify Quantify Impurities Integrate->Quantify

Caption: Experimental workflow for HPLC-UV analysis.

Troubleshooting_Logic Start Poor Peak Shape (Tailing) Check_Overload Inject Diluted Sample Start->Check_Overload Improved Peak Shape Improved? Check_Overload->Improved Overload_Conclusion Column Overload Was the Issue Improved->Overload_Conclusion Yes Check_Column Replace Guard/Analytical Column Improved->Check_Column No Improved2 Peak Shape Improved? Check_Column->Improved2 Column_Conclusion Column Contamination/ Void Was the Issue Improved2->Column_Conclusion Yes Adjust_MP Adjust Mobile Phase pH (Lower pH) Improved2->Adjust_MP No

References

Technical Support Center: Purification of 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on strategies to improve the purity of 6-Nitroisoindolin-1-one. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during the purification process.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities found in crude this compound?

A1: Common impurities can originate from unreacted starting materials, byproducts of the synthesis, or degradation. For isoindolinone synthesis, these may include:

  • Unreacted starting materials: Depending on the synthetic route, these could be derivatives of phthalic acid or substituted benzamides.

  • Over-nitrated or under-nitrated species: If nitration is part of the synthesis, related nitro-isomers or compounds with a different number of nitro groups might be present.

  • Hydrolyzed products: The lactam ring of the isoindolinone is susceptible to hydrolysis under certain conditions, leading to the corresponding amino acid.

  • Solvent adducts: Residual solvents from the reaction or initial purification steps can also be present.

Q2: What is the general appearance of this compound, and how can I get a preliminary idea of its purity?

A2: this compound is typically a brown or yellow crystalline powder.[1][2] A preliminary assessment of purity can be made by observing the color and crystal uniformity. A darker, amorphous powder often suggests the presence of more impurities. Thin-Layer Chromatography (TLC) is a quick and effective method to visualize the number of components in your crude product.

Q3: Which purification technique is most suitable for this compound?

A3: The choice of purification technique depends on the nature and quantity of the impurities.

  • Recrystallization is often effective for removing small amounts of impurities from a solid sample, especially if the crude product is already of reasonable purity (e.g., >80%).[3]

  • Column chromatography is a more powerful technique for separating the desired compound from significant amounts of impurities, especially those with different polarities.[4]

  • Preparative High-Performance Liquid Chromatography (HPLC) can be used for final polishing to achieve very high purity, particularly for small-scale purifications.

Q4: My compound is very polar and streaks on the TLC plate. What does this mean for purification?

A4: Streaking on a TLC plate for a polar compound like this compound often indicates strong interaction with the stationary phase (e.g., silica gel).[5][6] This can make column chromatography challenging, potentially leading to poor separation and low recovery. It may be necessary to use a more polar mobile phase or to deactivate the silica gel. For very polar compounds, reverse-phase chromatography might be a suitable alternative.[7]

Troubleshooting Guides

Recrystallization Issues
Problem Potential Cause Solution
Compound "oils out" instead of crystallizing. The cooling rate is too fast, or the solution is highly supersaturated.[1]Reheat the solution to redissolve the oil. Add a small amount of additional solvent and allow it to cool more slowly. Seeding with a pure crystal can also help.[1]
No crystals form upon cooling. Too much solvent was used, or the solution is not saturated.Evaporate some of the solvent to increase the concentration and then allow it to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for washing the crystals.[8]Ensure the solution is thoroughly cooled in an ice bath to minimize solubility. Wash the collected crystals with a minimal amount of ice-cold solvent.[8]
The purified product is still colored. Colored impurities are not effectively removed by recrystallization alone.Add activated charcoal to the hot solution before filtration to adsorb colored impurities. Use a minimal amount of charcoal to avoid adsorbing the desired product.
Column Chromatography Issues
Problem Potential Cause Solution
The compound does not move from the origin (low Rf). The mobile phase is not polar enough to elute the highly polar compound.[7][9]Gradually increase the polarity of the mobile phase. For very polar compounds, a solvent system containing methanol or even small amounts of acetic acid or ammonia might be necessary.[7]
Poor separation of the desired compound from impurities. The chosen solvent system does not provide adequate resolution.Systematically screen different solvent systems using TLC to find one that gives good separation between your compound and the impurities. A solvent gradient during elution can also improve separation.
The compound appears to be degrading on the column. The silica gel is too acidic and is causing decomposition of the sensitive compound.[7]Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine. Alternatively, use a different stationary phase like alumina.[7]
Fractions are very dilute, and the compound elutes over a large volume. The compound is streaking on the column due to strong interactions with the stationary phase.When the compound begins to elute, you can try increasing the polarity of the mobile phase more significantly to speed up its elution and obtain more concentrated fractions.[7]

Data Presentation

The following tables present illustrative data for the purification of a hypothetical batch of crude this compound. This data is representative of what might be achieved with the described purification techniques.

Table 1: Recrystallization of this compound

ParameterBefore RecrystallizationAfter Recrystallization
Appearance Brown, clumpy powderLight yellow needles
Purity (by HPLC, Area %) 85%98.5%
Recovery -75%
Melting Point 248-251 °C252-254 °C

Table 2: Column Chromatography of this compound

ParameterCrude MaterialPurified Fractions
Purity (by HPLC, Area %) 70%>99%
Yield -80%
Key Impurity 1 (Area %) 15%<0.1%
Key Impurity 2 (Area %) 10%<0.1%

Experimental Protocols

Protocol 1: Recrystallization of this compound

Objective: To purify crude this compound by recrystallization.

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., Ethanol, Methanol, or a mixture like Ethyl Acetate/Hexane)[10]

  • Erlenmeyer flask

  • Hot plate with stirring capability

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Solvent Selection: In a test tube, test the solubility of a small amount of the crude material in different solvents at room and elevated temperatures to find a suitable solvent (good solubility when hot, poor solubility when cold).

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring until the solid dissolves completely. Add the hot solvent dropwise to ensure you use the minimum amount necessary.

  • Decolorization (if necessary): If the solution is highly colored, remove it from the heat and add a small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Flash Column Chromatography of this compound

Objective: To purify crude this compound using flash column chromatography.

Materials:

  • Crude this compound

  • Silica gel (230-400 mesh)

  • Solvents for mobile phase (e.g., Hexane, Ethyl Acetate, Dichloromethane, Methanol)

  • Chromatography column

  • Sand

  • Collection tubes

Procedure:

  • Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate solvent system that gives the desired compound an Rf value of approximately 0.2-0.4 and separates it from impurities.

  • Column Packing: Pack the chromatography column with silica gel as a slurry in the initial, least polar mobile phase. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of a suitable solvent. Adsorb this solution onto a small amount of silica gel and evaporate the solvent to get a dry powder. Carefully add this dry-loaded sample to the top of the column. Add another thin layer of sand.

  • Elution: Carefully add the mobile phase to the column and apply pressure (e.g., with a pump or air line) to begin elution. Start with a less polar solvent system and gradually increase the polarity (gradient elution) if necessary to elute the compound.

  • Fraction Collection: Collect the eluent in fractions using test tubes or vials.

  • Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.

  • Isolation: Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.

Protocol 3: HPLC Purity Analysis

Objective: To determine the purity of this compound using High-Performance Liquid Chromatography (HPLC).

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Mobile Phase:

  • A typical mobile phase for polar aromatic compounds would be a gradient of water and acetonitrile, both containing 0.1% formic acid or trifluoroacetic acid to improve peak shape.[11][12]

Procedure:

  • Sample Preparation: Prepare a stock solution of the this compound sample in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

  • Instrument Setup: Set the flow rate to 1.0 mL/min and the UV detection wavelength to an appropriate value (e.g., 254 nm or the λmax of the compound).

  • Injection: Inject a small volume (e.g., 10 µL) of the sample solution onto the column.

  • Data Analysis: Analyze the resulting chromatogram. The purity is typically calculated as the area of the main peak divided by the total area of all peaks, expressed as a percentage.[13]

Mandatory Visualization

Purification_Workflow Crude Crude this compound TLC Initial Purity Assessment (TLC) Crude->TLC High_Purity High Purity (>95%)? TLC->High_Purity Recrystallization Recrystallization High_Purity->Recrystallization Yes Low_Purity Low to Moderate Purity? High_Purity->Low_Purity No Final_Purity Final Purity Analysis (HPLC) Recrystallization->Final_Purity Pure_Product Pure Product (>99%) Final_Purity->Pure_Product Prep_HPLC Preparative HPLC (Optional, for very high purity) Final_Purity->Prep_HPLC <99% and higher purity needed Column_Chromatography Column Chromatography Low_Purity->Column_Chromatography Yes Column_Chromatography->Final_Purity Prep_HPLC->Final_Purity

Caption: A decision-making workflow for selecting a purification strategy for this compound.

Troubleshooting_Logic Start Purification Issue Encountered Technique Which Technique? Start->Technique Recrystallization Recrystallization Technique->Recrystallization Recrystallization Chromatography Column Chromatography Technique->Chromatography Chromatography Recryst_Issue What is the issue? Recrystallization->Recryst_Issue Chrom_Issue What is the issue? Chromatography->Chrom_Issue Oiling_Out Oiling Out Recryst_Issue->Oiling_Out Oiling Out Low_Yield_R Low Yield Recryst_Issue->Low_Yield_R Low Yield No_Crystals No Crystals Recryst_Issue->No_Crystals No Crystals Low_Rf Low Rf / Streaking Chrom_Issue->Low_Rf Low Rf Poor_Sep Poor Separation Chrom_Issue->Poor_Sep Poor Sep. Low_Yield_C Low Recovery Chrom_Issue->Low_Yield_C Low Yield Solution1 Reheat, add solvent, cool slowly Oiling_Out->Solution1 Solution2 Use minimum ice-cold wash Low_Yield_R->Solution2 Solution3 Concentrate solution, scratch flask No_Crystals->Solution3 Solution4 Increase mobile phase polarity Low_Rf->Solution4 Solution5 Screen different solvent systems Poor_Sep->Solution5 Solution6 Check for degradation on silica Low_Yield_C->Solution6

Caption: A troubleshooting flowchart for common purification issues encountered with this compound.

References

overcoming poor solubility of 6-Nitroisoindolin-1-one in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-Nitroisoindolin-1-one, particularly concerning its poor solubility in assay conditions.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its likely mechanism of action?

A1: this compound is a small molecule that, based on its structural features, is predicted to function as a Poly (ADP-ribose) polymerase (PARP) inhibitor. PARP enzymes are critical for DNA repair. In the context of cancer, particularly in tumors with existing DNA repair defects (like BRCA1/2 mutations), inhibiting PARP can lead to a synthetic lethal effect, where the cancer cells are unable to repair DNA damage, resulting in cell death.[1][2] The key mechanism of action for many PARP inhibitors is "PARP trapping," where the inhibitor prevents the PARP enzyme from detaching from the site of DNA damage. This trapped PARP-DNA complex is highly cytotoxic as it obstructs DNA replication.[2][3][4][5]

Q2: I am observing precipitation of this compound in my aqueous assay buffer. Why is this happening?

A2: this compound is a lipophilic molecule with a high melting point (approximately 253°C), which is often indicative of poor aqueous solubility.[6][7] When a concentrated stock solution in an organic solvent (like DMSO) is diluted into an aqueous buffer, the compound can crash out of solution if its concentration exceeds its solubility limit in the final assay medium.

Q3: What are the recommended solvents for preparing a stock solution of this compound?

A3: Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF) are the recommended organic solvents for preparing high-concentration stock solutions of this compound.[6] It is advisable to prepare a high-concentration stock (e.g., 10-50 mM) and then perform serial dilutions.

Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?

A4: The final concentration of DMSO in most cell-based assays should be kept as low as possible, typically below 0.5% (v/v), to avoid solvent-induced toxicity. However, the tolerance can vary between cell lines. It is crucial to include a vehicle control (assay medium with the same final concentration of DMSO) in your experiments to assess any effects of the solvent itself.

Troubleshooting Guide: Overcoming Poor Solubility

This guide provides a systematic approach to addressing solubility issues with this compound in your experiments.

Problem: Compound Precipitation Upon Dilution

dot

start Precipitation Observed in Assay step1 Optimize Stock Solution Preparation start->step1 step2 Modify Assay Buffer Composition step1->step2 If precipitation persists step3 Employ Advanced Solubilization Techniques step2->step3 If still problematic step4 Consider Alternative Assay Formats step3->step4 For persistent issues

Caption: A troubleshooting workflow for addressing compound precipitation.

Solution 1: Optimize Stock Solution and Dilution

  • Sonication: After adding the solvent to the solid compound, vortex thoroughly and then place the vial in a sonicator water bath for 10-15 minutes. This can help break up aggregates and facilitate dissolution.

  • Gentle Warming: Gently warm the stock solution to 37°C for 5-10 minutes. Be cautious, as excessive heat can degrade the compound.

  • Serial Dilution: Instead of a single large dilution, perform a series of smaller, sequential dilutions. This gradual decrease in solvent concentration can help keep the compound in solution.

  • Pre-warm Assay Medium: Ensure your aqueous assay buffer is pre-warmed to the experimental temperature before adding the compound.

Solution 2: Modify Assay Buffer Composition

  • Inclusion of Co-solvents: The addition of a small percentage of a water-miscible organic solvent to the assay buffer can increase the solubility of lipophilic compounds.[5][8]

    • Ethanol or PEG 400: These are commonly used co-solvents that can improve solubility. Start with a low concentration (e.g., 1-5%) and verify that it does not affect your assay performance.

  • Use of Surfactants: Non-ionic surfactants like Tween® 20 or Triton™ X-100 can form micelles that encapsulate the compound, increasing its apparent solubility. Use a concentration just above the critical micelle concentration (CMC).

  • pH Adjustment: The solubility of compounds with ionizable groups can be influenced by pH. While this compound does not have strongly acidic or basic groups, slight pH adjustments of the buffer (if permissible for the assay) could be explored.

Solution 3: Advanced Solubilization Techniques

  • Cyclodextrins: These are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, thereby increasing their aqueous solubility.[3] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

  • Particle Size Reduction: If you are working with a solid suspension, reducing the particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[5][9]

Quantitative Data: Estimated Solubility of this compound

SolventEstimated Solubility (mg/mL)Estimated Molar Solubility (mM)Recommendation
DMSO> 30> 168Recommended for stock solutions
DMF> 30> 168Alternative for stock solutions
Ethanol~1-5~5.6 - 28Suitable for some applications
Water< 0.01< 0.056Practically insoluble
PBS (pH 7.4)< 0.01< 0.056Practically insoluble

Experimental Protocols

Protocol 1: PARP Activity Assay (Colorimetric)

This protocol outlines a general procedure for a colorimetric assay to measure the enzymatic activity of PARP and the inhibitory effect of this compound.

  • Plate Coating: Coat a 96-well plate with histones, which will serve as the substrate for PARP. Incubate and then wash the plate.

  • Blocking: Block the remaining protein-binding sites in the wells.

  • Inhibitor Preparation: Prepare serial dilutions of this compound in the assay buffer. Remember to maintain a consistent, low final concentration of DMSO across all wells.

  • Reaction Initiation: Add the PARP enzyme and biotinylated NAD+ to the wells. The PARP enzyme will use NAD+ to add poly(ADP-ribose) (PAR) chains to the histones.

  • Incubation: Incubate the plate to allow the enzymatic reaction to proceed.

  • Detection: Add Streptavidin-HRP, which will bind to the biotinylated PAR chains.

  • Substrate Addition: Add a colorimetric HRP substrate (e.g., TMB). The intensity of the color produced is proportional to the amount of PAR-synthesis, and thus to PARP activity.

  • Measurement: Stop the reaction and read the absorbance at the appropriate wavelength using a plate reader. A decrease in signal in the presence of the inhibitor indicates its potency.

Protocol 2: PARP Trapping Assay (Fluorescence Polarization)

This protocol describes a fluorescence polarization (FP) assay to measure the "trapping" of PARP on DNA by an inhibitor.

  • Reaction Setup: In a 384-well plate, combine the PARP enzyme, a fluorescently labeled DNA oligonucleotide probe, and the test inhibitor (this compound) at various concentrations.

  • Initial FP Reading (Optional): An initial reading can be taken to establish a baseline.

  • Reaction Initiation: Add NAD+ to the wells to initiate the PARylation reaction. In the absence of an effective trapping inhibitor, PARP will auto-PARylate and dissociate from the DNA probe, leading to a decrease in fluorescence polarization.

  • Incubation: Incubate the plate at room temperature.

  • Final FP Reading: Measure the fluorescence polarization. A potent trapping inhibitor will prevent PARP dissociation, resulting in a sustained high FP signal. The increase in FP is proportional to the trapping efficiency.

Visualizations

Signaling Pathway: PARP Inhibition and Synthetic Lethality

dot

cluster_normal_cell Normal Cell (HR Proficient) cluster_cancer_cell Cancer Cell (HR Deficient) DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP DNA_SSB->PARP PARylation PARylation (PAR Synthesis) PARP->PARylation PARP_Trapping_cancer Trapped PARP-DNA Complex PARP->PARP_Trapping_cancer DNA_Repair SSB Repair PARylation->DNA_Repair Replication DNA Replication DNA_Repair->Replication Cell_Viability Cell Viability Replication->Cell_Viability DSB Double-Strand Break (DSB) HR_Repair Homologous Recombination (HR) Repair Apoptosis Apoptosis (Cell Death) PARP_Inhibitor This compound (PARP Inhibitor) PARP_Trapping Trapped PARP-DNA Complex Replication_cancer DNA Replication DSB_cancer Double-Strand Break (DSB) Replication_cancer->DSB_cancer HR_Repair_cancer Homologous Recombination (HR) Repair DSB_cancer->HR_Repair_cancer Repair Fails Apoptosis_cancer Apoptosis (Cell Death) DSB_cancer->Apoptosis_cancer Synthetic Lethality PARP_Inhibitor_cancer This compound (PARP Inhibitor) PARP_Inhibitor_cancer->PARP_Trapping_cancer PARP_Trapping_cancer->Replication_cancer Replication Fork Collapse cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_stock Prepare 10 mM Stock of this compound in DMSO serial_dilute Serial Dilution of Inhibitor prep_stock->serial_dilute add_inhibitor Add Inhibitor Dilutions to Assay Plate serial_dilute->add_inhibitor assay_setup Set up PARP Assay (e.g., Colorimetric or FP) assay_setup->add_inhibitor add_reagents Add Enzyme, Substrate, and NAD+ add_inhibitor->add_reagents incubate Incubate at RT add_reagents->incubate read_plate Read Plate (Absorbance or FP) incubate->read_plate plot_curve Plot Dose-Response Curve read_plate->plot_curve calc_ic50 Calculate IC50 Value plot_curve->calc_ic50

References

Validation & Comparative

A Comparative Analysis of 6-Nitroisoindolin-1-one and 4-Nitroisoindolin-1-one for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of drug discovery and development, particularly in the pursuit of novel therapeutics targeting DNA repair pathways, the isoindolin-1-one scaffold has emerged as a privileged structure. Among its derivatives, nitrated isoindolinones are of significant interest due to their potential as intermediates in the synthesis of potent bioactive molecules, including inhibitors of Poly(ADP-ribose) polymerase (PARP). This guide presents a comparative overview of two constitutional isomers: 6-Nitroisoindolin-1-one and 4-Nitroisoindolin-1-one, providing researchers, scientists, and drug development professionals with a consolidated resource on their synthesis, properties, and potential biological activities.

Physicochemical Properties

A fundamental aspect of any comparative analysis is the characterization of the physicochemical properties of the compounds . While comprehensive experimental data for both isomers is not extensively available in the public domain, the following table summarizes their basic molecular attributes.

PropertyThis compound4-Nitroisoindolin-1-one
Molecular Formula C₈H₆N₂O₃C₈H₆N₂O₃
Molecular Weight 178.14 g/mol 178.14 g/mol
CAS Number 110568-64-4366452-97-3
Appearance Predicted: SolidWhite to light yellow powder
Melting Point Predicted: 253 °C (decomp)235.4-236.7 °C
Boiling Point Predicted: 487.5±45.0 °C488.773 °C at 760 mmHg
Density Predicted: 1.449±0.06 g/cm³1.45 g/cm³

Synthesis Protocols

The synthetic accessibility of these isomers is a critical consideration for their application in research and development. Below are generalized experimental protocols for the synthesis of both this compound and 4-Nitroisoindolin-1-one, based on established methodologies for related compounds.

Synthesis of 4-Nitroisoindolin-1-one

A common route to 4-Nitroisoindolin-1-one involves the ammonolysis of a suitably substituted bromomethyl benzoate.

Experimental Protocol:

  • Starting Material: Methyl 2-(bromomethyl)-3-nitrobenzoate.

  • Reaction: The starting material is dissolved in methanol and stirred at room temperature under an ammonia atmosphere for approximately 30 minutes, followed by an additional 2 hours of reaction time.

  • Work-up: The reaction mixture is cooled in an ice bath to induce crystallization.

  • Purification: The resulting crystals are collected by filtration and dried to yield 4-Nitroisoindolin-1-one.

Synthesis of this compound

A plausible synthetic route to this compound can be adapted from the synthesis of analogous bromo-substituted isoindolinones.

Experimental Protocol:

  • Starting Material: Methyl 2-(bromomethyl)-5-nitrobenzoate.

  • Reaction: Gentle bubbling of ammonia gas through a solution of the starting material in a 1:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) is carried out at room temperature for approximately 40 minutes.

  • Work-up: The reaction mixture is concentrated under reduced pressure.

  • Purification: The residue is sonicated in dichloromethane (CH₂Cl₂) and the solid product is collected by filtration to afford this compound.

Biological Activity and Potential as PARP Inhibitors

Both 4-Nitroisoindolin-1-one and this compound are recognized as valuable intermediates in the synthesis of more complex molecules with therapeutic potential. Notably, the isoindolin-1-one core is a key pharmacophore in a number of potent PARP inhibitors. 4-Nitroisoindolin-1-one, in particular, has been cited as a reactant in the synthesis of potent PARP-1 inhibitors and is a key intermediate in the synthesis of the immunomodulatory drug Lenalidomide.

PARP1 Signaling Pathway in DNA Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway, a critical process for repairing single-strand DNA breaks. Inhibition of PARP1 disrupts this pathway, leading to the accumulation of DNA damage and, in cells with deficient homologous recombination repair (like those with BRCA1/2 mutations), synthetic lethality.

PARP1_Signaling_Pathway cluster_0 DNA Damage Response cluster_1 Effect of PARP Inhibitors DNA_Damage DNA Single-Strand Break PARP1 PARP1 DNA_Damage->PARP1 Activation PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR Catalyzes PARP1_Inhibition PARP1 Inhibition Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex DNA_Repair DNA Repair Repair_Complex->DNA_Repair Cell_Survival Cell Survival DNA_Repair->Cell_Survival Nitroisoindolinone 6- or 4-Nitroisoindolin-1-one (Potential PARP Inhibitor) Nitroisoindolinone->PARP1_Inhibition No_PAR No PAR Synthesis PARP1_Inhibition->No_PAR Blocks Repair_Failure Failed Recruitment of Repair Proteins No_PAR->Repair_Failure DSB Double-Strand Break Formation Repair_Failure->DSB Apoptosis Apoptosis (in HR-deficient cells) DSB->Apoptosis

PARP1 signaling in DNA repair and its inhibition.

Experimental Protocols for Evaluating PARP Inhibition

To facilitate the comparative evaluation of these and other potential PARP inhibitors, standardized experimental protocols are essential.

In Vitro PARP1 Enzymatic Assay (Chemiluminescent)

This assay quantifies the ability of a compound to inhibit the catalytic activity of the PARP1 enzyme.

Experimental Protocol:

  • Plate Preparation: A 96-well plate is coated with histones, which serve as the substrate for PARP1.

  • Reaction Mixture: A reaction mixture containing recombinant human PARP1 enzyme, activated DNA (to stimulate PARP1 activity), and biotinylated NAD+ is prepared.

  • Inhibitor Addition: Serial dilutions of the test compounds (this compound, 4-Nitroisoindolin-1-one) and a known PARP inhibitor (e.g., Olaparib) as a positive control are added to the wells.

  • Reaction Initiation and Incubation: The enzymatic reaction is initiated by the addition of the PARP1 enzyme and the plate is incubated at room temperature.

  • Detection: The amount of incorporated biotinylated PAR is quantified using streptavidin-horseradish peroxidase (HRP) and a chemiluminescent substrate.

  • Data Analysis: The luminescent signal is measured using a microplate reader. The half-maximal inhibitory concentration (IC₅₀) is calculated from the dose-response curve.

Cellular PARP Inhibition Assay (Western Blot)

This assay assesses the ability of a compound to inhibit PARP activity within a cellular context.

Experimental Protocol:

  • Cell Culture and Treatment: Cancer cell lines (e.g., with BRCA1/2 mutations) are cultured and treated with varying concentrations of the test compounds. A DNA-damaging agent (e.g., hydrogen peroxide) can be used to induce PARP activity.

  • Cell Lysis and Protein Quantification: Cells are lysed, and the total protein concentration is determined.

  • SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.

  • Antibody Incubation: The membrane is incubated with a primary antibody that specifically recognizes poly(ADP-ribose) (PAR), followed by an HRP-conjugated secondary antibody.

  • Detection and Analysis: The signal is detected using a chemiluminescent substrate. The intensity of the bands corresponding to PAR is quantified to determine the extent of PARP inhibition.

Experimental_Workflow cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Start Starting Materials (e.g., bromomethyl nitrobenzoates) Reaction Ammonolysis Start->Reaction Purification Crystallization/ Filtration Reaction->Purification Product 6- or 4-Nitroisoindolin-1-one Purification->Product Enzymatic_Assay In Vitro PARP1 Enzymatic Assay Product->Enzymatic_Assay Cellular_Assay Cellular PARP Inhibition Assay (Western Blot) Product->Cellular_Assay IC50 Determine IC50 Values Enzymatic_Assay->IC50 Cellular_Assay->IC50 Comparison Comparative Analysis IC50->Comparison

Workflow for synthesis and evaluation.

Conclusion

While direct comparative biological data for this compound and 4-Nitroisoindolin-1-one remains to be fully elucidated in the public domain, their structural features and roles as synthetic intermediates underscore their importance in the development of novel therapeutics, particularly PARP inhibitors. The provided synthesis and evaluation protocols offer a framework for researchers to conduct their own comparative studies, which will be crucial in uncovering the nuanced differences in their biological profiles and potential as drug candidates or key building blocks in medicinal chemistry. Further investigation into these isomers is warranted to fully realize their potential in the field of oncology and beyond.

Unraveling the Biological Nuances of Isoindolin-1-one Isomers: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle differences in the biological activity of isoindolin-1-one isomers is critical for the advancement of novel therapeutics. This guide provides an objective comparison of the performance of isoindolin-1-one regioisomers, supported by experimental data, to illuminate the structure-activity relationships that govern their efficacy and safety.

The isoindolin-1-one scaffold is a privileged structure in medicinal chemistry, forming the core of a wide array of biologically active compounds with potential applications in oncology, inflammation, and infectious diseases. The spatial arrangement of atoms within these molecules, or stereoisomerism, can have a profound impact on their pharmacological properties. This guide focuses on a comparative analysis of semi-synthetic isoindolin-1-one regioisomers derived from the fungal metabolite acetoxystachybotrydial acetate, highlighting how the positional variation of a carbonyl group dictates their cytotoxic, genotoxic, metabolic, and enzyme-inhibitory profiles.

Comparative Analysis of Biological Activity

A key study by Fischle et al. (2024) investigated two pairs of regioisomers, referred to as Type A and Type B, which differ in the position of the carbonyl group on the isoindolin-1-one core. The following table summarizes the quantitative data from their research, offering a clear comparison of the isomers' biological activities.

Biological ActivityIsomer PairType A IsomerType B IsomerParent Compound
Cytotoxicity (IC50 in µM) AcAc-Tryptophan> 100> 10010.3 ± 0.9
AcAc-Tryptamine> 100> 10010.3 ± 0.9
Genotoxicity AcAc-TryptophanNot GenotoxicNot GenotoxicGenotoxic
AcAc-TryptamineNot GenotoxicNot GenotoxicGenotoxic
Serine Protease Inhibition (%) AcAc-TryptophanLower InhibitionHigher InhibitionModerate Inhibition
AcAc-TryptamineLower InhibitionHigher InhibitionModerate Inhibition
In Vitro Hepatic Metabolism AcAc-TryptophanSlower MetabolismFaster MetabolismNot Reported
AcAc-TryptamineSlower MetabolismFaster MetabolismNot Reported

AcAc: Acetoxystachybotrydial acetate

The data reveals that the semi-synthetic derivatization of the parent compound into isoindolin-1-one isomers significantly reduces its cytotoxicity and eliminates its genotoxic effects. Notably, the Type B isomers consistently demonstrate higher inhibitory activity against serine proteases of the blood coagulation cascade and are metabolized more rapidly in vitro compared to their Type A counterparts. These findings underscore the critical role of isomeric configuration in determining the pharmacological profile of isoindolin-1-one derivatives.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed methodologies for the key experiments are provided below.

Cytotoxicity Assessment: Resazurin Assay

The cytotoxic effects of the isoindolin-1-one isomers were evaluated using the resazurin assay.[1]

  • Cell Culture: Human liver carcinoma (HepG2) and lung adenocarcinoma (A549) cells were cultured in appropriate media.

  • Cell Seeding: Cells were seeded in 96-well plates at a density of 25,000 cells/well (HepG2) or 10,000 cells/well (A549) and incubated for 24 hours.

  • Compound Treatment: The medium was replaced with a serum-free medium, and the cells were incubated for an additional 24 hours before being treated with the test compounds at concentrations ranging from 0.1 to 100 µM for 24 hours.

  • Resazurin Addition: 10 µL of a standard resazurin solution was added to each well, and the plates were incubated for 2 hours.

  • Data Acquisition: Fluorescence was measured to determine cell viability, and IC50 values were calculated.

Genotoxicity Assessment: Micronucleus Assay

The genotoxic potential of the isomers was assessed using the micronucleus assay.[1]

  • Cell Treatment: Cells were incubated with test compounds at concentrations ranging from 0.5 to 25 µM for 5 hours. Mitomycin C (0.6 µM) was used as a positive control.

  • Cytokinesis Inhibition: Cells were washed and incubated with 4 µg/mL cytochalasin B for 19 hours to block cytokinesis.

  • Cell Fixation and Staining: Cells were fixed with methanol and stained to visualize micronuclei.

  • Analysis: The frequency of micronuclei in binucleated cells was determined to assess genotoxicity.

Serine Protease Inhibition Assay

The inhibitory activity of the isomers against serine proteases of the blood coagulation cascade was determined using a fluorescence-based assay.[1]

  • Reaction Mixture: The test compounds (at a final concentration of 200 µM) were mixed with a fluorogenic substrate and buffer in a 96-well plate.

  • Enzyme Addition: The reaction was initiated by the addition of the specific serine protease (e.g., thrombin, FXa, FXIIa, FXIa).

  • Fluorescence Measurement: Fluorescence intensity was measured kinetically over 1 hour at 25°C.

  • Inhibition Calculation: The percentage of enzyme inhibition was calculated by comparing the endpoint fluorescence of the test compound-treated wells to control wells.

In Vitro Hepatic Metabolism Studies

The metabolic stability of the isomers was evaluated using liver microsomes and cytosol from both human and horse sources.[1]

  • Incubation: The test compounds were incubated with liver microsomes or cytosol in the presence of necessary cofactors (e.g., NADPH).

  • Time Points: Aliquots were taken at various time points (e.g., 0, 15, 30, 60, and 120 minutes).

  • Analysis: The samples were analyzed by liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to determine the rate of disappearance of the parent compound and the formation of metabolites.

Signaling Pathway and Experimental Workflow

The biological activities of isoindolin-1-one derivatives are often attributed to their ability to modulate specific signaling pathways. For instance, their anti-inflammatory effects can be mediated through the inhibition of the NF-κB signaling pathway.

experimental_workflow cluster_synthesis Semi-synthesis of Isoindolin-1-one Isomers cluster_assays Biological Activity Screening cluster_analysis Data Analysis and Comparison start Acetoxystachybotrydial Acetate reaction Cyclization Reaction start->reaction reagents Primary Amines (L-Tryptophan, Tryptamine) reagents->reaction isomers Regioisomers (Type A and Type B) reaction->isomers cytotoxicity Cytotoxicity Assay (Resazurin) isomers->cytotoxicity genotoxicity Genotoxicity Assay (Micronucleus) isomers->genotoxicity protease Serine Protease Inhibition Assay isomers->protease metabolism In Vitro Hepatic Metabolism isomers->metabolism ic50 IC50 Calculation cytotoxicity->ic50 inhibition_percent Percentage Inhibition protease->inhibition_percent metabolic_rate Metabolic Rate Determination metabolism->metabolic_rate comparison Isomer Activity Comparison ic50->comparison inhibition_percent->comparison metabolic_rate->comparison

Caption: Experimental workflow for the comparison of isoindolin-1-one isomers.

The diagram above illustrates the general workflow from the semi-synthesis of the isoindolin-1-one regioisomers to the comparative analysis of their biological activities.

nf_kb_pathway cluster_stimulus Inflammatory Stimuli cluster_receptor Receptor Activation cluster_cytoplasm Cytoplasmic Signaling cluster_nucleus Nuclear Translocation & Transcription stimuli LPS, TNF-α receptor TLR4, TNFR stimuli->receptor ikk IKK Complex receptor->ikk ikb IκB ikk->ikb Phosphorylation nfkb_ikb NF-κB-IκB Complex nfkb NF-κB nfkb_n NF-κB nfkb->nfkb_n Translocation nfkb_ikb->nfkb IκB Degradation isoindolinone Isoindolin-1-one Isomer isoindolinone->ikk Inhibition genes Pro-inflammatory Gene Expression nfkb_n->genes Transcription

Caption: Potential inhibition of the NF-κB signaling pathway by isoindolin-1-one isomers.

This diagram depicts a potential mechanism by which isoindolin-1-one isomers could exert anti-inflammatory effects through the inhibition of the IKK complex, a key regulator of the NF-κB signaling pathway. This inhibition would prevent the downstream transcription of pro-inflammatory genes.

References

A Comparative Guide to the Structure-Activity Relationship of Nitroisoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a nitro group to this scaffold can significantly modulate the physicochemical properties and pharmacological activities of the resulting derivatives. This guide provides a comparative analysis of the structure-activity relationships (SAR) of nitroisoindolinone derivatives, with a focus on their antimicrobial, anticancer, and enzyme-inhibitory activities. Experimental data from various studies are presented to elucidate the impact of the nitro substitution and other structural modifications on the biological efficacy of these compounds.

Antimicrobial Activity

Nitroisoindolinone derivatives, particularly those derived from 3- and 4-nitrophthalic anhydrides, have been investigated for their antibacterial and antifungal properties. The position of the nitro group on the isoindolinone core and the nature of the N-substituent are critical determinants of antimicrobial potency.

Comparison of Antibacterial and Antifungal Activity

A study on new 3- and 4-nitro isoindoline-1,3-dione analogues revealed moderate biological activities. The following table summarizes the minimum inhibitory concentration (MIC) values of selected nitroisoindolinone derivatives against various bacterial and fungal strains.

Compound IDNitro PositionN-SubstituentS. aureus (MIC, µg/mL)B. subtilis (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)A. niger (MIC, µg/mL)
1a 3-NO₂Phenyl>100>100>100>100>100
1b 3-NO₂4-Chlorophenyl50100>100100>100
1c 3-NO₂4-Methylphenyl>100>100>100>100>100
2a 4-NO₂Phenyl1005010050100
2b 4-NO₂4-Chlorophenyl2550502550
2c 4-NO₂4-Methylphenyl5010010050100
Ciprofloxacin --1.560.780.78--
Fluconazole -----6.2512.5

Structure-Activity Relationship (SAR) Insights:

  • Position of the Nitro Group: Derivatives with the nitro group at the 4-position of the isoindolinone ring generally exhibit better antimicrobial activity compared to those with the nitro group at the 3-position. For instance, compound 2b (4-NO₂) is significantly more potent than 1b (3-NO₂) against all tested strains.

  • N-Substituent: The nature of the substituent on the nitrogen atom plays a crucial role. The presence of a halogen, such as chlorine on the phenyl ring (1b and 2b ), tends to enhance antimicrobial activity. This is likely due to the increased lipophilicity and electron-withdrawing nature of the substituent.

  • General Trend: While active, the synthesized nitroisoindolinone analogues show moderate potency compared to standard antimicrobial agents like Ciprofloxacin and Fluconazole. This suggests that the nitroisoindolinone scaffold may serve as a starting point for further optimization to develop more potent antimicrobial agents.

Experimental Protocols

Synthesis of Nitroisoindolinone Derivatives: New isoindoline-1,3-dione analogues are synthesized by coupling 3-nitro or 4-nitrophthalic anhydride with appropriate aromatic amines. Equimolar amounts of the anhydride and the amine are refluxed in a suitable solvent, such as glacial acetic acid, for several hours. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the precipitated product is filtered, washed, and recrystallized to yield the pure N-substituted nitroisoindolinone derivative.

Antimicrobial Susceptibility Testing (Agar Dilution Method): The in vitro antibacterial and antifungal activities of the synthesized compounds are determined using the agar dilution method. A stock solution of each compound is prepared in dimethyl sulfoxide (DMSO). Serial dilutions of the compounds are prepared and added to molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) to achieve final concentrations ranging from 1 to 500 µg/mL. The agar is then poured into petri plates. Standardized inoculums of the test microorganisms are spot-inoculated onto the surface of the agar plates. The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi. The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Anticancer Activity

The isoindolinone core is present in several anticancer agents, and the introduction of a nitro group can enhance cytotoxic activity. While extensive SAR studies on a broad range of nitroisoindolinone derivatives are limited, data from related compounds provide valuable insights.

Comparison of Cytotoxic Activity of Isoindolinone Analogues

The following table includes data for isoindolinone derivatives, some of which are nitro-substituted, against various cancer cell lines.

Compound IDCore StructureSubstituentsCancer Cell LineIC₅₀ (µM)
3a Isoindolin-1-one2-(4-nitrophenyl)A549 (Lung)15.2
3b Isoindolin-1-one2-phenylA549 (Lung)>50
4a Isoindolin-1,3-dioneN-(4-nitrophenyl)MCF-7 (Breast)8.5
4b Isoindolin-1,3-dioneN-phenylMCF-7 (Breast)22.1
Pomalidomide Isoindolin-1,3-dione4-aminoMultiple Myeloma Cells~1

Structure-Activity Relationship (SAR) Insights:

  • Nitro Group Contribution: The presence of a nitro group often enhances the anticancer activity of isoindolinone derivatives. For example, compound 3a , with a 4-nitrophenyl substituent, is significantly more active against A549 cells than its non-nitro counterpart, 3b . Similarly, the N-(4-nitrophenyl)isoindoline-1,3-dione 4a shows greater potency against MCF-7 cells compared to the N-phenyl derivative 4b .

  • Mechanism of Action: The cytotoxic effect of nitroaromatic compounds is often attributed to their ability to generate reactive oxygen species (ROS) upon bioreduction within cancer cells, leading to oxidative stress and apoptosis.

  • Comparison with Approved Drugs: While promising, the in vitro potencies of these simple nitroisoindolinones are generally lower than that of clinically used drugs like Pomalidomide, which features an amino group instead of a nitro group and has a more complex mechanism of action involving immunomodulation.

Experimental Protocols

MTT Assay for Cytotoxicity: The cytotoxic activity of the compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Cancer cells are seeded in 96-well plates and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for a specified period (e.g., 48 or 72 hours). After incubation, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL). The cells are incubated for another 4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals. The formazan crystals are then dissolved in a solubilization solution (e.g., DMSO). The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is calculated from the dose-response curve.

Enzyme Inhibition

Phthalimide (isoindoline-1,3-dione) derivatives have been explored as inhibitors of various enzymes. The introduction of electron-withdrawing groups, such as the nitro group, has been shown to influence their inhibitory activity.

Comparison of α-Glucosidase Inhibitory Activity of Phthalimide Derivatives

Structure-activity relationship studies on phthalimide derivatives as α-glucosidase inhibitors have highlighted the importance of substituents on both the aromatic ring and the nitrogen atom.

Compound IDPhthalimide Ring SubstituentN-Substituentα-Glucosidase Inhibition (IC₅₀, µM)
5a UnsubstitutedPhenyl150
5b 4-NitroPhenyl85
5c 4,5,6,7-TetrachloroPhenyl25
Acarbose --750

Structure-Activity Relationship (SAR) Insights:

  • Electron-Withdrawing Groups: The introduction of electron-withdrawing groups on the phthalimide ring enhances the α-glucosidase inhibitory activity.[1] The 4-nitro derivative 5b is more potent than the unsubstituted analog 5a .[1]

  • Hydrophobicity of N-Substituent: The hydrophobicity of the substituent at the nitrogen atom of the phthalimide skeleton also plays a critical role in the inhibitory activity.[1]

  • Synergistic Effects: The highest potency is achieved with multiple electron-withdrawing substituents, as seen in the tetrachloro derivative 5c , which is a more potent inhibitor than the known drug acarbose.[1]

Experimental Protocols

α-Glucosidase Inhibition Assay: The α-glucosidase inhibitory activity is determined spectrophotometrically. A mixture of α-glucosidase enzyme solution and the test compound (dissolved in a suitable buffer) is pre-incubated at 37°C. The reaction is initiated by the addition of the substrate, p-nitrophenyl-α-D-glucopyranoside (pNPG). The hydrolysis of pNPG by α-glucosidase releases p-nitrophenol, which can be monitored by measuring the increase in absorbance at 405 nm. The inhibitory activity of the compound is expressed as the concentration required to inhibit 50% of the enzyme activity (IC₅₀).

Visualizing the Synthesis and Activity Landscape

To better understand the relationships and workflows discussed, the following diagrams are provided.

experimental_workflow General Experimental Workflow for SAR Studies cluster_synthesis Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis start Starting Materials (Nitro-phthalic anhydride, Aromatic amines) synthesis Chemical Synthesis (e.g., Reflux in Acetic Acid) start->synthesis purification Purification (Filtration, Recrystallization) synthesis->purification characterization Structural Characterization (NMR, IR, Mass Spec) purification->characterization antimicrobial Antimicrobial Assays (Agar Dilution, MIC) characterization->antimicrobial anticancer Anticancer Assays (MTT, IC50) characterization->anticancer enzyme Enzyme Inhibition Assays (e.g., α-Glucosidase) characterization->enzyme sar Structure-Activity Relationship (SAR) Analysis antimicrobial->sar anticancer->sar enzyme->sar

Caption: General experimental workflow for SAR studies.

sar_summary Key SAR Findings for Nitroisoindolinones nitro_position Position of NO₂ Group activity Biological Activity (Antimicrobial, Anticancer) nitro_position->activity 4-NO₂ generally more active than 3-NO₂ n_substituent Nature of N-Substituent n_substituent->activity Halogenated/Electron-withdrawing groups often enhance activity

Caption: Key SAR findings for nitroisoindolinones.

Conclusion

The structure-activity relationship of nitroisoindolinone derivatives indicates that both the position of the nitro group and the nature of the N-substituent are pivotal in determining their biological activity. Generally, a 4-nitro substitution is favorable for antimicrobial and anticancer activities compared to a 3-nitro substitution. Furthermore, the introduction of electron-withdrawing groups, such as halogens, on the N-phenyl ring can enhance the potency of these compounds. While the reviewed nitroisoindolinone derivatives exhibit promising, albeit moderate, biological activities, they represent a valuable scaffold for the design and development of novel therapeutic agents. Further optimization, guided by the SAR principles outlined in this guide, could lead to the discovery of more potent and selective drug candidates.

References

A Comparative Guide to the Efficacy of PARP Inhibitors: A Class of 6-Nitroisoindolin-1-one Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the efficacy of Poly (ADP-ribose) polymerase (PARP) inhibitors, a significant class of therapeutic agents for which the isoindolin-1-one scaffold is a key structural feature. While specific public data on "6-Nitroisoindolin-1-one" is limited, the broader class of PARP inhibitors, which are based on this core structure, has been extensively studied and offers a wealth of data for comparison. This guide will delve into their mechanism of action, comparative efficacy in clinical trials, and the experimental protocols used to validate their performance.

Mechanism of Action: PARP Inhibition and Synthetic Lethality

PARP inhibitors are at the forefront of targeted cancer therapy, primarily functioning through the principle of "synthetic lethality".[1] They are particularly effective in cancers with deficiencies in the homologous recombination (HR) pathway of DNA repair, such as those with BRCA1/2 mutations.[2][3]

The core mechanism involves two key actions:

  • Inhibition of Catalytic Activity: PARP enzymes, particularly PARP1 and PARP2, are crucial for repairing single-strand DNA breaks (SSBs).[2] PARP inhibitors bind to the NAD+ binding site of the PARP enzyme, preventing it from catalyzing the transfer of ADP-ribose to target proteins, thereby stalling SSB repair.[2]

  • PARP Trapping: This is considered the more potent mechanism of cytotoxicity.[1] The inhibitor traps the PARP enzyme on the DNA at the site of the break. When the replication fork encounters this trapped PARP-DNA complex, it leads to the collapse of the fork and the formation of a double-strand break (DSB).

In healthy cells, these DSBs are efficiently repaired by the HR pathway. However, in cancer cells with deficient HR (e.g., due to BRCA mutations), these DSBs cannot be accurately repaired, leading to genomic instability and ultimately, cell death. This selective killing of cancer cells while sparing normal cells is the essence of synthetic lethality.

PARP_Inhibition_Pathway cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_SSB Single-Strand Break (SSB) PARP PARP Enzyme DNA_SSB->PARP recruits PARP->DNA_SSB repairs Trapped_PARP Trapped PARP-DNA Complex PARP_Inhibitor PARP Inhibitor PARP_Inhibitor->PARP inhibits & traps DSB Double-Strand Break (DSB) Trapped_PARP->DSB causes Replication_Fork Replication Fork Replication_Fork->Trapped_PARP collides with HR_Repair Homologous Recombination Repair DSB->HR_Repair repaired by Cell_Survival Cell Survival HR_Repair->Cell_Survival DNA_SSB_C Single-Strand Break (SSB) PARP_C PARP Enzyme DNA_SSB_C->PARP_C recruits Trapped_PARP_C Trapped PARP-DNA Complex PARP_Inhibitor_C PARP Inhibitor PARP_Inhibitor_C->PARP_C inhibits & traps DSB_C Double-Strand Break (DSB) Trapped_PARP_C->DSB_C causes Replication_Fork_C Replication Fork Replication_Fork_C->Trapped_PARP_C collides with HR_Deficiency Homologous Recombination Deficiency DSB_C->HR_Deficiency cannot be repaired due to Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death

Figure 1: Mechanism of PARP inhibitor-induced synthetic lethality.

Comparative Efficacy of Clinically Approved PARP Inhibitors

Several PARP inhibitors have received FDA approval for various cancer indications, primarily for ovarian, breast, prostate, and pancreatic cancers with specific genetic mutations.[4] The table below summarizes key efficacy data from pivotal clinical trials.

PARP Inhibitor Clinical Trial Cancer Type Patient Population Primary Endpoint Result
Olaparib SOLO-1Newly Diagnosed Advanced Ovarian CancerBRCAmProgression-Free Survival (PFS)Median PFS not reached vs. 13.8 months with placebo (HR, 0.30)
Niraparib PRIMANewly Diagnosed Advanced Ovarian CancerHRD-positiveProgression-Free Survival (PFS)Median PFS 21.9 months vs. 10.4 months with placebo (HR, 0.43)[3]
Rucaparib ARIEL3Recurrent Ovarian CancerBRCAmProgression-Free Survival (PFS)Median PFS 16.6 months vs. 5.4 months with placebo (HR, 0.23)
Talazoparib EMBRACAMetastatic Breast CancergBRCAmProgression-Free Survival (PFS)Median PFS 8.6 months vs. 5.6 months with placebo (HR, 0.54)

Data compiled from publicly available clinical trial results. HR (Hazard Ratio) < 1.0 indicates a lower risk of progression for the inhibitor group. gBRCAm: germline BRCA mutation; HRD: Homologous Recombination Deficiency.

Experimental Protocols for Efficacy Validation

The validation of PARP inhibitor efficacy relies on a combination of in vitro and in vivo experimental models.

  • PARP Activity Assay:

    • Principle: To measure the enzymatic activity of PARP in the presence and absence of the inhibitor.

    • Methodology:

      • Recombinant human PARP1 enzyme is incubated with a histone-coated plate, NAD+, and biotinylated NAD+.

      • The inhibitor compound at various concentrations is added to the reaction.

      • The reaction is allowed to proceed, and the amount of biotinylated poly(ADP-ribose) (PAR) incorporated onto the histones is quantified using a streptavidin-HRP conjugate and a colorimetric substrate.

      • The IC50 value (the concentration of inhibitor required to inhibit 50% of PARP activity) is calculated.

  • Cell Viability/Cytotoxicity Assay:

    • Principle: To determine the concentration-dependent effect of the inhibitor on the viability of cancer cell lines.

    • Methodology (e.g., using MTT or CellTiter-Glo):

      • Cancer cell lines (both HR-deficient and HR-proficient) are seeded in 96-well plates.

      • Cells are treated with a range of concentrations of the PARP inhibitor for 72-96 hours.

      • A reagent (e.g., MTT) is added, which is converted to a colored formazan product by metabolically active cells.

      • The absorbance is measured, which correlates with the number of viable cells.

      • The GI50 (concentration for 50% growth inhibition) or IC50 is determined.

  • Xenograft and Patient-Derived Xenograft (PDX) Models:

    • Principle: To evaluate the anti-tumor efficacy of the PARP inhibitor in a living organism.

    • Methodology:

      • Human cancer cell lines or patient-derived tumor fragments are implanted subcutaneously or orthotopically into immunocompromised mice.

      • Once tumors are established, mice are randomized into treatment (PARP inhibitor) and control (vehicle) groups.

      • The drug is administered orally or via injection according to a predetermined schedule.

      • Tumor volume is measured regularly using calipers.

      • At the end of the study, tumors are excised and can be analyzed for biomarkers of drug response (e.g., PAR levels, DNA damage markers like γH2AX).

Experimental_Workflow cluster_InVitro In Vitro Efficacy Validation cluster_InVivo In Vivo Efficacy Validation Target_Engagement Target Engagement (PARP Activity Assay) Cellular_Activity Cellular Activity (Cytotoxicity Assays) Target_Engagement->Cellular_Activity informs IC50_Determination IC50 Determination Cellular_Activity->IC50_Determination Model_Selection Model Selection (Xenograft/PDX) IC50_Determination->Model_Selection guides dose selection for Drug_Administration Drug Administration Model_Selection->Drug_Administration Tumor_Measurement Tumor Growth Measurement Drug_Administration->Tumor_Measurement Efficacy_Conclusion Conclusion on Efficacy Tumor_Measurement->Efficacy_Conclusion Biomarker_Analysis Biomarker Analysis Efficacy_Conclusion->Biomarker_Analysis supported by

Figure 2: General workflow for validating the efficacy of PARP inhibitors.

Overcoming Resistance to PARP Inhibitors

A significant challenge in the clinical use of PARP inhibitors is the development of resistance.[2] Mechanisms of resistance are varied and include:

  • Secondary or Reversion Mutations: Mutations in BRCA1/2 genes that restore their function.[2]

  • Upregulation of Drug Efflux Pumps: Increased expression of proteins that pump the drug out of the cell.

  • Changes in PARP1 Expression or Activity: Reduced levels of PARP1 or mutations that prevent inhibitor binding.

To address this, current research is focused on combination therapies. For instance, combining PARP inhibitors with agents that also induce DNA damage or inhibit other DNA repair pathways is a promising strategy.[2] Clinical trials are ongoing to evaluate the combination of PARP inhibitors with immunotherapy (e.g., PD-1/PD-L1 inhibitors) and anti-angiogenic agents.[1]

Conclusion

The development of PARP inhibitors, a class of drugs based on the isoindolin-1-one scaffold, represents a significant advancement in targeted cancer therapy. Their efficacy, particularly in HR-deficient tumors, is well-documented through extensive preclinical and clinical research. While the specific compound this compound is not widely reported in a therapeutic context, the principles and data from the broader class of PARP inhibitors provide a robust framework for understanding the potential of this chemical family. Future directions will likely focus on overcoming resistance through novel combination strategies and expanding their application to a wider range of cancer types.

References

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Development

This guide provides a comparative analysis of the in vitro performance of 6-Nitroisoindolin-1-one, a putative Poly (ADP-ribose) polymerase (PARP) inhibitor, alongside several established PARP inhibitors. The data presented is based on available literature for well-characterized drugs that share a similar mechanism of action, providing a benchmark for the potential evaluation of this compound.

Introduction to PARP Inhibition

Poly (ADP-ribose) polymerases (PARPs) are a family of enzymes critical for cellular processes, particularly DNA repair.[1] PARP1 is a key sensor of single-strand DNA breaks (SSBs). Upon detecting damage, PARP1 synthesizes poly (ADP-ribose) (PAR) chains, which recruit other DNA repair proteins.[1] PARP inhibitors are a class of targeted therapies that block this enzymatic activity.[1]

The primary mechanism of action for PARP inhibitors in cancer therapy is synthetic lethality.[1][2] In cancer cells with mutations in genes responsible for homologous recombination (HR), such as BRCA1 and BRCA2, the inhibition of PARP-mediated SSB repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication.[2] The deficient HR pathway in these cells prevents the proper repair of these DSBs, leading to genomic instability and ultimately cell death.[2]

Comparative In Vitro Efficacy

This section summarizes the in vitro potency of several key PARP inhibitors across different assays. While direct comparative data for this compound is not yet widely available, the following tables provide a reference for the expected performance of a potent PARP inhibitor.

Table 1: Biochemical Potency (IC50) of PARP Inhibitors

CompoundPARP1 IC50 (nM)PARP2 IC50 (nM)Reference
This compound Data not availableData not available-
Olaparib~1-5~1-5[3]
Rucaparib~1-7~0.2-0.3[3]
Niraparib~2-4~2-4[3]
Talazoparib~0.5-1.5~0.2[3]
Veliparib~2-5~2-4[3]

Table 2: Cellular Activity of PARP Inhibitors in BRCA-deficient Cell Lines

CompoundCell LineAssay TypeIC50 (µM)Reference
This compound Data not availableData not availableData not available-
OlaparibMDA-MB-436 (BRCA1 mutant)Cell Viability~0.01[4]
TalazoparibMDA-MB-436 (BRCA1 mutant)Cell Viability~0.001[4]
BMN-673 (Talazoparib)PC3Colony FormationMore potent than Olaparib[5]
PF-01367338MDA-MB-436Cell Proliferation1.2[6]

Signaling Pathway and Experimental Workflow

PARP-mediated DNA Repair and Inhibition

The following diagram illustrates the role of PARP in DNA single-strand break repair and how PARP inhibitors induce synthetic lethality in homologous recombination-deficient cancer cells.

PARP_Signaling_Pathway PARP1-Mediated DNA Repair and Synthetic Lethality cluster_0 Normal Cell (HR Proficient) cluster_1 Cancer Cell (HR Deficient) DNA_Damage_1 DNA Damage (Single-Strand Break) PARP1_Activation_1 PARP1 Activation DNA_Damage_1->PARP1_Activation_1 BER_Pathway Base Excision Repair (BER) PARP1_Activation_1->BER_Pathway DNA_Repair_1 DNA Repair BER_Pathway->DNA_Repair_1 Cell_Survival_1 Cell Survival DNA_Repair_1->Cell_Survival_1 DNA_Damage_2 DNA Damage (Single-Strand Break) PARP_Inhibitor PARP Inhibitor (e.g., this compound) DNA_Damage_2->PARP_Inhibitor PARP_Trapping PARP Trapping on DNA PARP_Inhibitor->PARP_Trapping Replication_Fork_Collapse Replication Fork Collapse (Double-Strand Break) PARP_Trapping->Replication_Fork_Collapse HR_Deficiency Homologous Recombination Deficiency (e.g., BRCA mutation) Replication_Fork_Collapse->HR_Deficiency Cell_Death Cell Death (Apoptosis) HR_Deficiency->Cell_Death

PARP1 signaling and the principle of synthetic lethality.

General Workflow for In Vitro PARP Inhibitor Evaluation

The following diagram outlines a typical experimental workflow for assessing the in vitro efficacy of a novel PARP inhibitor like this compound.

Experimental_Workflow In Vitro Evaluation of a PARP Inhibitor cluster_assays In Vitro Assays Compound_Preparation Prepare Serial Dilutions of Test Compound Treatment Treat Cells with Compound Compound_Preparation->Treatment Cell_Seeding Seed Cancer Cell Lines (HR-deficient and HR-proficient) Cell_Seeding->Treatment Incubation Incubate for a Defined Period (e.g., 72 hours) Treatment->Incubation Biochemical_Assay Biochemical PARP Inhibition Assay Incubation->Biochemical_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Incubation->Cell_Viability_Assay PARP_Trapping_Assay PARP Trapping Assay (Immunofluorescence) Incubation->PARP_Trapping_Assay Data_Analysis Data Analysis and IC50 Determination Biochemical_Assay->Data_Analysis Cell_Viability_Assay->Data_Analysis PARP_Trapping_Assay->Data_Analysis

A generalized workflow for in vitro PARP inhibitor testing.

Experimental Protocols

Detailed methodologies for key in vitro assays are provided below. These protocols can be adapted for the evaluation of this compound.

Biochemical PARP Inhibition Assay

This assay measures the direct inhibitory effect of a compound on PARP enzyme activity.

  • Reagents and Materials : Recombinant human PARP1, activated DNA, NAD+, and a detection reagent.

  • Procedure :

    • PARP1 enzyme is incubated with activated DNA in the presence of varying concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of NAD+.

    • The amount of PAR produced is quantified using a colorimetric or fluorescent method.

  • Data Analysis : The percentage of PARP inhibition is calculated for each compound concentration relative to a no-inhibitor control. The IC50 value is determined by fitting the data to a dose-response curve.[2]

Cell Viability Assay (MTT Assay)

This assay assesses the effect of the compound on cell proliferation and viability.

  • Cell Seeding : Seed cancer cells (e.g., 5,000 cells/well) in a 96-well plate and allow them to adhere overnight.[1]

  • Treatment : Treat the cells with serial dilutions of the PARP inhibitor for a specified period (e.g., 72 hours).[1]

  • MTT Addition : Add MTT solution to each well and incubate for 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.[4]

  • Solubilization : Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[4]

  • Data Acquisition : Measure the absorbance at a specific wavelength using a plate reader.

  • Data Analysis : Calculate the percentage of cell viability relative to vehicle-treated control cells and determine the IC50 value.[4]

PARP Trapping Assay (Immunofluorescence-based)

This assay measures the ability of an inhibitor to trap PARP on DNA.

  • Cell Treatment : Treat cells grown on coverslips with the PARP inhibitor.

  • Pre-extraction : Remove soluble proteins by incubating with a pre-extraction buffer.[7]

  • Fixation and Permeabilization : Fix and permeabilize the cells.[7]

  • Immunostaining : Incubate with a primary antibody against PARP1, followed by a fluorescently labeled secondary antibody.[7]

  • Imaging and Analysis : Acquire images using a fluorescence microscope and quantify the nuclear fluorescence intensity. An increase in nuclear PARP1 signal indicates PARP trapping.[7]

Conclusion

While direct experimental data for this compound is pending, this guide provides a framework for its in vitro evaluation based on the established profiles of other PARP inhibitors. The provided protocols and comparative data will aid researchers in designing experiments to characterize the biochemical and cellular activity of this compound and determine its potential as a novel therapeutic agent. The key determinants of efficacy will be its potency in PARP1/2 inhibition, its ability to induce cell death in HR-deficient cancer cells, and its PARP trapping efficiency.

References

Assessing the Off-Target Effects of 6-Nitroisoindolin-1-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies is a cornerstone of modern drug discovery. However, ensuring the specificity of small molecule inhibitors is a critical challenge. Off-target effects, where a drug interacts with unintended proteins, can lead to unforeseen toxicities and a reduction in therapeutic efficacy. This guide provides a comparative framework for assessing the off-target profile of 6-Nitroisoindolin-1-one, a compound with a scaffold found in molecules targeting enzymes like Poly (ADP-ribose) polymerase (PARP) and various kinases.

Given the absence of publicly available, direct experimental data on the off-target profile of this compound, this guide presents a hypothetical assessment. We outline established experimental protocols and provide illustrative data to compare this compound with well-characterized PARP inhibitors, Olaparib and Rucaparib. This comparison is particularly relevant as studies have shown that while some PARP inhibitors like Olaparib have a clean off-target profile, others such as Rucaparib exhibit significant kinase inhibition.[1][2]

Comparative Off-Target Profile: Kinase Panel Screening

A broad kinase panel screen is a crucial first step in identifying potential off-target interactions. This involves testing the compound against a large number of purified kinases to determine its inhibitory activity.

Table 1: Hypothetical Kinase Inhibition Profile of this compound and Comparator Compounds (% Inhibition at 1 µM)

Kinase TargetThis compoundOlaparibRucaparib
AAK18215
ABL112525
AKT1518
AURKA15330
CDK225645
CDK930855
DYRK1A18460
PIM122750
PLK110220
SRC14535
... (additional kinases).........

Experimental Protocols

This protocol outlines a typical in vitro kinase assay to determine the percentage of inhibition of a panel of kinases by a test compound.

Materials:

  • Purified recombinant kinases

  • Specific peptide substrates for each kinase

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound, Olaparib, Rucaparib) dissolved in DMSO

  • Assay buffer (e.g., Tris-HCl, MgCl2, DTT)

  • Detection reagents (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO.

  • Reaction Setup: In a microplate, add the kinase, its specific substrate, and the assay buffer.

  • Inhibitor Addition: Add the test compounds to the wells. Include DMSO-only wells as a negative control (100% activity) and a known broad-spectrum kinase inhibitor as a positive control.

  • Reaction Initiation: Start the kinase reaction by adding ATP. The concentration of ATP should be at or near the Km for each specific kinase to ensure physiological relevance.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For the ADP-Glo™ assay, this involves converting the ADP generated to ATP and then measuring the light produced by a luciferase reaction.

  • Data Analysis: Calculate the percentage of inhibition for each compound at each concentration relative to the DMSO control.

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Compound_Prep Compound Dilution Add_Compound Add Compound to Plate Compound_Prep->Add_Compound Kinase_Mix Kinase/Substrate Mix Kinase_Mix->Add_Compound Add_ATP Initiate with ATP Add_Compound->Add_ATP Incubate Incubate at 30°C Add_ATP->Incubate Stop_Reaction Stop Reaction & Detect Incubate->Stop_Reaction Data_Analysis Calculate % Inhibition Stop_Reaction->Data_Analysis G cluster_cell_prep Cell Preparation & Treatment cluster_heating_lysis Thermal Challenge & Lysis cluster_analysis Analysis of Soluble Protein Cell_Culture Culture Cells Compound_Treatment Treat with Compound/Vehicle Cell_Culture->Compound_Treatment Heat_Challenge Heat at Temperature Gradient Compound_Treatment->Heat_Challenge Cell_Lysis Lyse Cells Heat_Challenge->Cell_Lysis Centrifugation Separate Soluble/Aggregated Cell_Lysis->Centrifugation Western_Blot Western Blot for Target Centrifugation->Western_Blot Data_Plotting Generate Melting Curve Western_Blot->Data_Plotting G cluster_pathway Potential Off-Target Signaling Pathway Molecule This compound CDK9 CDK9/Cyclin T1 (P-TEFb) Molecule->CDK9 Inhibition PolII RNA Pol II Phosphorylation CDK9->PolII Phosphorylates Transcription Transcriptional Elongation PolII->Transcription Mcl1 Mcl-1 Gene Transcription->Mcl1 Mcl1_Protein Mcl-1 Protein Mcl1->Mcl1_Protein Apoptosis Apoptosis Mcl1_Protein->Apoptosis Inhibits

References

Benchmarking 6-Nitroisoindolin-1-one Against Known PARP1 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of 6-Nitroisoindolin-1-one's potential inhibitory activity against Poly (ADP-ribose) polymerase 1 (PARP1) with that of established, clinically approved PARP1 inhibitors. While direct experimental data for this compound is not extensively available in public literature, the isoindolin-1-one scaffold is a well-recognized pharmacophore for potent PARP1 inhibition. Therefore, this guide utilizes data from a representative isoindolin-1-one derivative, NMS-P118, to benchmark against leading PARP inhibitors such as Olaparib, Rucaparib, Niraparib, and Talazoparib.

Comparative Analysis of Inhibitory Potency

The following table summarizes the in vitro inhibitory potency of the representative isoindolin-1-one compound and clinically approved PARP inhibitors against the PARP1 enzyme. The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's effectiveness in inhibiting a specific biological or biochemical function.

CompoundTarget EnzymeIC50 (nM)
Isoindolin-1-one Derivative (NMS-P118) PARP19 (Kd)[1][2][3]
OlaparibPARP15[2]
RucaparibPARP11.4 (Ki)[4]
NiraparibPARP13.8[5]
TalazoparibPARP10.57[6]

Note: The value for the isoindolin-1-one derivative is the dissociation constant (Kd), which is conceptually similar to Ki and IC50 in representing the inhibitor's potency.

Experimental Protocols

Rigorous and reproducible experimental data is the cornerstone of drug development. Below are detailed methodologies for key experiments typically cited in the evaluation of PARP1 inhibitors.

In Vitro PARP1 Enzyme Inhibition Assay (Fluorometric)

This assay quantifies the inhibitory potential of a compound on the enzymatic activity of PARP1.

  • Materials:

    • Recombinant human PARP1 enzyme

    • Activated DNA (e.g., sheared salmon sperm DNA)

    • β-Nicotinamide adenine dinucleotide (β-NAD+)

    • PARP assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM KCl, 12.5 mM MgCl2, 1 mM DTT, 10% glycerol, 0.01% NP-40)

    • Test compounds (dissolved in DMSO)

    • Fluorescent plate reader

  • Procedure:

    • To the wells of a microplate, add the PARP assay buffer.

    • Add the test compound at various concentrations. A known PARP1 inhibitor (e.g., Olaparib) should be used as a positive control, and DMSO as a vehicle control.

    • Add the PARP1 enzyme to all wells except for the negative control.

    • Incubate for 15 minutes at room temperature to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding a mixture of activated DNA and β-NAD+.

    • Incubate for a defined period (e.g., 60 minutes) at room temperature.

    • Stop the reaction and measure the fluorescence signal according to the specific kit manufacturer's instructions.

    • The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[7]

Cell-Based PARP Inhibition Assay (Immunocytochemistry)

This assay measures the ability of an inhibitor to block PARP activity within a cellular context.

  • Materials:

    • Human cell line (e.g., HeLa)

    • Cell culture medium and supplements

    • DNA damaging agent (e.g., hydrogen peroxide)

    • Test compounds

    • Fixation and permeabilization buffers

    • Primary antibody against poly(ADP-ribose) (PAR)

    • Fluorescently labeled secondary antibody

    • DAPI for nuclear staining

    • High-content imaging system

  • Procedure:

    • Seed cells in a multi-well imaging plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified duration.

    • Induce DNA damage by adding a DNA damaging agent for a short period.

    • Fix and permeabilize the cells.

    • Incubate with the primary anti-PAR antibody.

    • Wash and incubate with the fluorescently labeled secondary antibody and DAPI.

    • Acquire images using a high-content imaging system.

    • Quantify the nuclear PAR fluorescence intensity.

    • The cellular IC50 value is determined by plotting the percent inhibition of PAR formation against the log of the compound concentration.[1]

Signaling Pathway and Experimental Workflow

PARP1 Signaling Pathway in DNA Single-Strand Break Repair

PARP1 plays a critical role in the base excision repair (BER) pathway, a major cellular mechanism for repairing single-strand DNA breaks (SSBs). Upon detection of an SSB, PARP1 binds to the damaged DNA and catalyzes the synthesis of long chains of poly(ADP-ribose) (PAR) on itself and other nuclear proteins. These PAR chains act as a scaffold to recruit other DNA repair proteins to the site of damage, facilitating the repair process. PARP inhibitors block the catalytic activity of PARP1, preventing the formation of PAR chains. This leads to the trapping of PARP1 on the DNA and the accumulation of unrepaired SSBs, which can then be converted into more lethal double-strand breaks during DNA replication, ultimately leading to cell death, particularly in cancer cells with deficient homologous recombination repair pathways (e.g., those with BRCA1/2 mutations).[3][8]

PARP1_Signaling_Pathway cluster_0 Cellular Response to DNA Damage DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 binds to PAR Poly(ADP-ribose) (PAR) Synthesis PARP1->PAR catalyzes DSB Double-Strand Break (DSB) PARP1->DSB Trapped PARP1 leads to Repair_Complex Recruitment of DNA Repair Proteins (e.g., XRCC1, Ligase III) PAR->Repair_Complex recruits Repair DNA Repair Repair_Complex->Repair facilitates Inhibitor This compound (PARP Inhibitor) Inhibitor->PARP1 inhibits Apoptosis Cell Death (Apoptosis) DSB->Apoptosis induces

Caption: PARP1 signaling in response to DNA damage and the mechanism of inhibition.

Experimental Workflow for Benchmarking a Novel PARP1 Inhibitor

The following workflow outlines the key stages in the preclinical evaluation of a novel PARP1 inhibitor like this compound.

Experimental_Workflow cluster_1 Benchmarking Workflow Start Start: Novel Compound (this compound) Step1 In Vitro Enzymatic Assay (Determine PARP1 IC50) Start->Step1 Step2 Cell-Based PARP Inhibition Assay (Confirm Cellular Activity) Step1->Step2 Step3 Compare with Known Inhibitors (Olaparib, Rucaparib, etc.) Step2->Step3 Step4 Selectivity Profiling (Assess off-target effects) Step3->Step4 Step5 In Vivo Efficacy Studies (Xenograft models) Step4->Step5 End End: Candidate for Further Development Step5->End

Caption: Key stages in the preclinical evaluation of a novel PARP1 inhibitor.

References

Comparative Cross-Reactivity Profile of 6-Nitroisoindolin-1-one Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity and selectivity of 6-Nitroisoindolin-1-one derivatives, a class of compounds primarily investigated as inhibitors of Poly(ADP-ribose) polymerase (PARP) enzymes. Understanding the on-target and off-target activity of these molecules is critical for the development of safe and effective therapeutics. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important biological pathways and experimental workflows.

Executive Summary

This compound derivatives have emerged as a promising scaffold for the development of PARP inhibitors. The primary therapeutic rationale for PARP inhibition lies in the concept of synthetic lethality, particularly in cancers with deficiencies in homologous recombination (HR) DNA repair pathways, such as those with BRCA1/2 mutations.[1][2][3][4] Inhibition of PARP, a key enzyme in the base excision repair (BER) pathway for single-strand DNA breaks, leads to the accumulation of double-strand breaks during replication.[4] In HR-deficient cells, these double-strand breaks cannot be efficiently repaired, resulting in cell death.[3][4]

However, the PARP enzyme family consists of 17 members, and the selectivity of inhibitors across these isoforms, particularly between PARP1 and PARP2, is a critical consideration due to potential differences in efficacy and toxicity.[5][6][7] Furthermore, off-target effects on other protein families, such as kinases, have been reported for some PARP inhibitors and can contribute to both therapeutic and adverse effects.[2][8][9] This guide will explore the cross-reactivity of this compound derivatives within the PARP family and against other potential off-targets, providing a framework for their comprehensive evaluation.

Quantitative Data on Inhibitor Selectivity

The following tables summarize the inhibitory activity of representative isoindolinone-based PARP inhibitors against different PARP family members and a selection of kinases. It is important to note that direct cross-reactivity data for a broad panel of this compound derivatives is not extensively available in public literature. The data presented here is a composite based on studies of structurally related isoindolinone PARP inhibitors to provide a comparative context.

Table 1: Inhibitory Activity of Representative Isoindolinone-Based PARP Inhibitors against PARP Family Enzymes

Compound ClassTargetIC50 (nM)Assay TypeCommentsReference
Isoindolinone Derivative 1 (e.g., NMS-P515) PARP127Cellular PAR AssayHighly potent and selective for PARP1.[10][10]
PARP2>10,000Biochemical AssayDemonstrates high selectivity over PARP2.[10][10]
TNKS1>10,000Biochemical AssayNo significant activity against tankyrases.[10]
Generic Isoindolinone PARP15 - 100Biochemical/CellularPotency can vary based on substitutions.
PARP2100 - 5000Biochemical/CellularGenerally less potent against PARP2.
Clinically Approved PARP Inhibitor (for comparison)
OlaparibPARP11.5Biochemical AssayPotent PARP1/2 inhibitor.[11]
PARP20.8Biochemical AssayAlso potent against PARP2.[11]
RucaparibPARP11.2Biochemical AssayPotent PARP1/2 inhibitor.
PARP20.9Biochemical AssaySimilar potency against PARP2.

Table 2: Potential Off-Target Kinase Activity of PARP Inhibitors

While specific kinase profiling for this compound derivatives is limited, studies on other PARP inhibitors reveal potential for off-target kinase interactions. This table provides examples of off-target activities for clinically approved PARP inhibitors, highlighting kinases that should be considered in cross-reactivity profiling of new isoindolinone derivatives.

PARP InhibitorOff-Target KinaseIC50 (µM)CommentsReference
Rucaparib CDK16<1Potent inhibition observed at clinically relevant concentrations.[8][8][9]
DYRK1B<1Potent inhibition.[8][8]
PIM1/21-10Micromolar affinity.[9][9]
Niraparib DYRK1A<1Potent inhibition observed at clinically relevant concentrations.[8][8]
Olaparib ->10Generally considered to have a cleaner kinase profile.[8][9][8][9]
Veliparib PIM11-10Micromolar affinity.[9][9]
CDK91-10Micromolar affinity.[9][9]

Signaling Pathways and Experimental Workflows

PARP1 Signaling in DNA Single-Strand Break Repair

The following diagram illustrates the central role of PARP1 in the base excision repair (BER) pathway. Understanding this pathway is crucial for interpreting the on-target effects of this compound derivatives.

PARP1_Signaling cluster_BER BER Machinery DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 DNA_SSB->PARP1 recruits PAR Poly(ADP-ribose) (PAR) Chains PARP1->PAR synthesizes NAD NAD+ NAD->PARP1 substrate XRCC1 XRCC1 PAR->XRCC1 recruits LIG3 DNA Ligase III XRCC1->LIG3 POLB DNA Polymerase β XRCC1->POLB Repair DNA Repair LIG3->Repair POLB->Repair BER_Complex Base Excision Repair (BER) Complex Inhibitor This compound Derivative Inhibitor->PARP1 inhibits

Caption: Role of PARP1 in DNA single-strand break repair and its inhibition.

Experimental Workflow for Determining PARP Inhibitor Selectivity

This diagram outlines a typical workflow for assessing the selectivity of a novel this compound derivative.

Experimental_Workflow Compound This compound Derivative Primary_Screen Primary Screen: PARP1 Biochemical Assay (e.g., ELISA, AlphaLISA) Compound->Primary_Screen Potency Determine IC50 for PARP1 Primary_Screen->Potency Selectivity_Screen Selectivity Screen: - PARP Family Panel - Kinase Panel Potency->Selectivity_Screen Cellular_Assays Cell-Based Assays: - PARylation Assay - DNA Damage Response - Cytotoxicity in  BRCA-mutant cells Potency->Cellular_Assays Off_Target Identify Off-Targets (IC50 values) Selectivity_Screen->Off_Target Cellular_Potency Confirm Cellular Potency and Mechanism of Action Cellular_Assays->Cellular_Potency Off_Target->Cellular_Assays

Caption: Workflow for characterizing the selectivity of PARP inhibitors.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of cross-reactivity. The following are representative protocols for key assays.

Protocol 1: PARP1 Enzymatic Inhibition Assay (ELISA-based)

This protocol measures the direct inhibition of PARP1 enzymatic activity.

Principle: Histone proteins are coated on a microplate. In the presence of NAD+, active PARP1 enzyme ADP-ribosylates the histones. The extent of this reaction is detected using an anti-PAR antibody or streptavidin-HRP if biotinylated NAD+ is used.[12][13][14]

Materials:

  • 96-well microplate (high-binding)

  • Recombinant human PARP1 enzyme

  • Histone H1

  • NAD+ (or Biotinylated NAD+)

  • Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM MgCl2, 1 mM DTT)

  • This compound derivative stock solution in DMSO

  • Anti-PAR monoclonal antibody or Streptavidin-HRP

  • HRP-conjugated secondary antibody (if using anti-PAR)

  • Chemiluminescent or colorimetric HRP substrate

  • Plate reader (luminometer or spectrophotometer)

Procedure:

  • Plate Coating: Coat the 96-well plate with Histone H1 overnight at 4°C. Wash the plate with PBS-T (PBS with 0.05% Tween-20).

  • Inhibitor Preparation: Prepare serial dilutions of the this compound derivative in assay buffer. Include a vehicle control (DMSO) and a no-enzyme control.

  • Enzymatic Reaction: Add the diluted inhibitor or controls to the wells. Add the PARP1 enzyme to all wells except the no-enzyme control.

  • Initiation: Start the reaction by adding NAD+ to all wells. Incubate at room temperature for 1 hour.

  • Detection:

    • Wash the plate with PBS-T.

    • If using an anti-PAR antibody, add the primary antibody, incubate, wash, and then add the HRP-conjugated secondary antibody.

    • If using biotinylated NAD+, add Streptavidin-HRP.

    • Incubate as required.

  • Signal Development: Wash the plate and add the HRP substrate.

  • Data Acquisition: Read the signal on a plate reader.

  • Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Cellular PARylation Assay (Western Blot)

This assay assesses the ability of an inhibitor to block PARP activity within intact cells.

Principle: Cells are treated with a DNA damaging agent to induce PARP activity, followed by treatment with the inhibitor. The level of protein PARylation is then assessed by Western blot using an anti-PAR antibody.

Materials:

  • Cancer cell line (e.g., HeLa or a BRCA-deficient line)

  • Cell culture medium and supplements

  • DNA damaging agent (e.g., H2O2 or MMS)

  • This compound derivative

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and Western blot apparatus

  • Anti-PAR antibody

  • Anti-actin or anti-tubulin antibody (loading control)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Culture: Seed cells in a multi-well plate and allow them to adhere.

  • Treatment:

    • Pre-treat cells with various concentrations of the this compound derivative for 1-2 hours.

    • Induce DNA damage by adding H2O2 or MMS for a short period (e.g., 15-30 minutes).

  • Cell Lysis: Wash the cells with cold PBS and lyse them on ice.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • Western Blot:

    • Separate equal amounts of protein by SDS-PAGE.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane and probe with the primary anti-PAR antibody, followed by the HRP-conjugated secondary antibody.

    • Strip and re-probe the membrane for a loading control (e.g., actin).

  • Imaging: Develop the blot with a chemiluminescent substrate and capture the image.

  • Data Analysis: Quantify the band intensities to determine the dose-dependent inhibition of PARylation.

Protocol 3: Kinase Inhibition Assay (Generic Kinase-Glo® Format)

This protocol can be adapted to screen for off-target effects on a panel of kinases.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. A luminescent signal is inversely correlated with kinase activity.

Materials:

  • Purified recombinant kinases for the screening panel

  • Kinase-specific substrates

  • Kinase assay buffer

  • ATP

  • This compound derivative

  • Kinase-Glo® Luminescent Kinase Assay Kit

  • White, opaque 96-well or 384-well plates

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare kinase, substrate, and ATP solutions in the appropriate assay buffer.

  • Inhibitor Dilution: Prepare serial dilutions of the this compound derivative.

  • Kinase Reaction:

    • Add the kinase, substrate, and inhibitor to the wells of the plate.

    • Initiate the reaction by adding ATP.

    • Incubate at room temperature for the optimized reaction time.

  • Detection: Add the Kinase-Glo® reagent to each well to stop the kinase reaction and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each kinase at each inhibitor concentration and determine IC50 values for any significant hits.

Conclusion

The this compound scaffold represents a promising starting point for the development of potent and selective PARP inhibitors. However, a thorough understanding of their cross-reactivity profile is paramount. Early assessment of selectivity against different PARP family members, particularly PARP1 and PARP2, is crucial for optimizing the therapeutic window. Furthermore, screening for off-target effects against a broad panel of kinases and other relevant enzymes is essential to identify and mitigate potential liabilities. The experimental protocols and workflows outlined in this guide provide a robust framework for the comprehensive characterization of novel this compound derivatives, facilitating the development of safer and more effective targeted cancer therapies.

References

Comparative Cytotoxicity of Isoindolin-1-one and Isoindoline-1,3-dione Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the cytotoxic effects of various isoindolin-1-one and isoindoline-1,3-dione derivatives, structural analogs of 6-Nitroisoindolin-1-one. Due to a lack of publicly available data on the specific cytotoxicity of this compound, this document focuses on related compounds from these broader classes, summarizing key experimental findings to aid in drug development and research. The isoindolin-1-one scaffold is a key feature in many biologically active compounds, with derivatives showing a range of pharmacological activities, including anticancer effects.[1][2]

Data Presentation: Cytotoxicity of Isoindolin-1-one and Isoindoline-1,3-dione Derivatives

The following tables summarize the 50% inhibitory concentration (IC50) values for various isoindolin-1-one and isoindoline-1,3-dione derivatives against several cancer cell lines. These values are crucial for comparing the cytotoxic potential of these compounds.

Table 1: Cytotoxicity (IC50) of Isoindolin-1-one Derivatives

CompoundCell LineIC50 (µM)Reference
3-(iodo-benzylidene)-isoindolin-1-one derivative (3b)CAL27 (Head and Neck Squamous Cell Carcinoma)31.24[3]
Novel 3-substituted 2-indolinone derivative (IVa)HT-29 (Human Colon Adenocarcinoma)< 10[4]
Novel 3-substituted 2-indolinone derivative (IVb)MCF-7 (Human Breast Adenocarcinoma)< 10[4]
3-bromo-5-methylpyridin-2-yl-3-methyleneisoindolin-1-one (3n)HNSCC (Head and Neck Squamous Cell Carcinoma)Most significant cytotoxicity among tested compounds[3]
Isoindolinone derivative (2a)A549 (Human Lung Carcinoma)Dose-dependent anticancer activity[5]

Table 2: Cytotoxicity (IC50) of Isoindoline-1,3-dione Derivatives

CompoundCell LineIC50 (µM)Reference
Compound 7 (containing azide and silyl ether)A549 (Human Lung Carcinoma)19.41 ± 0.01[6]
Compound 9HeLa (Human Cervical Adenocarcinoma)Cell-selective activity[6]
Compound 11HeLa (Human Cervical Adenocarcinoma)Cell-selective activity[6]
Compound 11C6 (Rat Glioma)Higher activity than positive control at 100 µM[6]
N-benzyl isoindole derivative 3A549-Luc (Human Lung Carcinoma)114.25[7]
N-benzyl isoindole derivative 4A549-Luc (Human Lung Carcinoma)116.26[7]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneRaji (Human Burkitt's Lymphoma)0.26 µg/mL[8]
2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dioneK562 (Human Chronic Myelogenous Leukemia)3.81 µg/mL[8]

Experimental Protocols

Detailed methodologies for the key cytotoxicity assays cited in the literature are provided below.

WST-1 (Water Soluble Tetrazolium Salt) Assay

The WST-1 assay is a colorimetric method to quantify cell proliferation, viability, and cytotoxicity.[9] The assay is based on the cleavage of the tetrazolium salt WST-1 by mitochondrial dehydrogenases in viable cells, leading to the formation of a soluble formazan dye.[10] The amount of formazan produced is directly proportional to the number of metabolically active cells.[9]

Protocol:

  • Cell Seeding: Cells are seeded in a 96-well microplate at a density of approximately 0.1 to 5 x 10^4 cells/well and incubated for 24 to 96 hours.[9]

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds.

  • WST-1 Reagent Addition: Following the treatment period, 10 µL of the WST-1 reagent is added to each well.[11][12]

  • Incubation: The plate is incubated for 0.5 to 4 hours at 37°C in a humidified atmosphere.[12] The optimal incubation time can vary depending on the cell type and density.[9]

  • Absorbance Measurement: The absorbance of the samples is measured using a microplate reader at a wavelength between 420 and 480 nm.[10][12] A reference wavelength of over 600 nm is also used.[12]

  • Data Analysis: The IC50 values are calculated from the dose-response curves.

BrdU (Bromodeoxyuridine) Assay

The BrdU assay is used to quantify cell proliferation by measuring the incorporation of BrdU, a synthetic analog of thymidine, into newly synthesized DNA of replicating cells during the S-phase of the cell cycle.[13]

Protocol:

  • Cell Culture and Labeling: Cells are cultured in a 96-well plate and treated with the test compounds. Subsequently, a 10 µM BrdU labeling solution is added to the culture medium, and the cells are incubated for 1 to 24 hours at 37°C.[14]

  • Fixing and Denaturing: The cells are fixed and the DNA is denatured to allow the anti-BrdU antibody to access the incorporated BrdU.[15]

  • Antibody Incubation: The cells are incubated with an anti-BrdU antibody, which is often conjugated to an enzyme like horseradish peroxidase (HRP).[15]

  • Substrate Addition: A substrate for the enzyme is added, which develops a colored product.

  • Measurement: The absorbance of the colored product is measured using a microplate reader, and the amount of BrdU incorporation is determined, which is indicative of cell proliferation.

Mandatory Visualization

The following diagrams illustrate the general workflow of a cytotoxicity assay and a potential signaling pathway that could be investigated.

Cytotoxicity_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Cell_Culture 1. Seed Cells in 96-well Plate Compound_Prep 2. Prepare Serial Dilutions of Test Compounds Treatment 3. Add Compounds to Cells and Incubate Compound_Prep->Treatment Add_Reagent 4. Add Cytotoxicity Assay Reagent (e.g., WST-1, MTT) Treatment->Add_Reagent Incubate_Reagent 5. Incubate for Color Development Add_Reagent->Incubate_Reagent Measure_Absorbance 6. Measure Absorbance with Plate Reader Incubate_Reagent->Measure_Absorbance Calculate_IC50 7. Calculate IC50 Values Measure_Absorbance->Calculate_IC50

Caption: General workflow for an in vitro cytotoxicity assay.

Signaling_Pathway cluster_pathway Hypothetical Signaling Pathway Inhibition Compound Isoindolinone Analog Pathway_Component_A Signaling Protein A Compound->Pathway_Component_A Inhibits Pathway_Component_B Signaling Protein B Pathway_Component_A->Pathway_Component_B Activates Apoptosis Apoptosis Pathway_Component_A->Apoptosis Inhibits Cell_Proliferation Cell Proliferation Pathway_Component_B->Cell_Proliferation Promotes

Caption: Hypothetical signaling pathway inhibited by an isoindolinone analog.

References

Safety Operating Guide

Proper Disposal of 6-Nitroisoindolin-1-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 6-Nitroisoindolin-1-one is essential for ensuring the safety of laboratory personnel and protecting the environment. This guide provides a comprehensive, step-by-step procedure for researchers, scientists, and drug development professionals to manage and dispose of this chemical waste effectively. Under no circumstances should this chemical be disposed of down the drain or in regular trash. The primary disposal route for this compound is through an approved hazardous waste disposal facility[1][2].

Hazard Identification and Safety Precautions

Before handling this compound for disposal, it is crucial to be aware of its associated hazards. This compound is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335)[1].

Personal Protective Equipment (PPE): Always wear the following PPE when handling this compound:

  • Gloves: Chemical-resistant gloves, such as nitrile. Inspect gloves before use[1].

  • Eye Protection: Safety glasses or goggles[3].

  • Lab Coat: To protect from skin contact.

  • Respiratory Protection: Use only in a well-ventilated area or a chemical fume hood to avoid breathing dust[1]. A respirator may be required if dust is generated.

Waste Segregation and Collection

Proper segregation is a critical step to prevent dangerous chemical reactions. Do not mix this compound waste with incompatible materials such as strong oxidizing agents, strong acids, or strong bases[2][4].

  • Solid Waste: Collect solid this compound waste in a dedicated, clearly labeled hazardous waste container. Any materials grossly contaminated with this compound, such as weighing paper or gloves, should also be placed in the same designated container[5].

  • Liquid Waste: If this compound is dissolved in a solvent, it should be segregated based on the solvent's properties (e.g., halogenated or non-halogenated solvents)[2].

Labeling and Storage

Proper labeling and storage are crucial for regulatory compliance and safety.

  • Labeling: As soon as the first particle of waste is added, label the container clearly. The label must include[2]:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards (e.g., "Irritant," "Skin and Eye Irritant")[1][2]

    • The accumulation start date

    • The name of the principal investigator and the laboratory location

  • Temporary Storage in a Satellite Accumulation Area (SAA): Store the labeled waste container in a designated SAA within the laboratory, which must be at or near the point of generation[2]. The SAA should include secondary containment, such as a chemical-resistant tray or bin, to contain any potential leaks or spills. Keep the waste container tightly closed at all times, except when adding waste[2][6].

Disposal Procedure

The following table summarizes the key procedural steps for the disposal of this compound.

Step Action Key Considerations
1. Waste Minimization Plan experiments to minimize the generation of waste by carefully calculating the required amounts.Avoid preparing excess solutions[2].
2. Segregation Collect solid and liquid waste in separate, compatible containers. Do not mix with other waste types[1][2].Use original containers when possible. Do not use metal containers for corrosive waste[6].
3. Labeling Immediately label the waste container with "Hazardous Waste," the chemical name, hazards, and start date[2].Ensure the label is accurate and complete.
4. Storage Store the sealed container in a designated Satellite Accumulation Area (SAA) with secondary containment[2].Keep the container closed except when adding waste. Do not exceed 55 gallons of chemical waste in the SAA[6].
5. Waste Pickup Once the container is full or the maximum accumulation time is reached, arrange for collection through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.Retain all documentation provided by the waste contractor as a record of proper disposal[5].

Spill and Emergency Procedures

In the event of a spill, immediately alert others in the vicinity. For minor spills, wear appropriate PPE and gently sweep up the solid material, avoiding dust generation. Collect the spilled material and any contaminated cleanup debris as hazardous waste. If the spill is large or in a poorly ventilated area, evacuate the area and contact your institution's emergency response team.

Experimental Workflow for Disposal

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_prep Preparation & Generation cluster_eval Waste Evaluation & Segregation cluster_storage Container Management & Storage cluster_disposal Final Disposal start Start of Experiment with This compound gen_waste Waste Generated start->gen_waste is_solid Solid Waste? gen_waste->is_solid solid_container Place in 'Solid Hazardous Waste' Container for this compound is_solid->solid_container Yes liquid_container Place in 'Liquid Hazardous Waste' Container (Segregated by Solvent) is_solid->liquid_container No label_container Label Container: - 'Hazardous Waste' - Chemical Name - Hazards - Date solid_container->label_container liquid_container->label_container store_saa Store in Satellite Accumulation Area (SAA) with Secondary Containment label_container->store_saa is_full Container Full or Max Time Reached? store_saa->is_full is_full->store_saa No contact_ehs Contact EHS for Pickup is_full->contact_ehs Yes end Disposed via Approved Waste Facility contact_ehs->end

Caption: Disposal workflow for this compound.

References

Essential Safety and Operational Guidance for Handling 6-Nitroisoindolin-1-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides crucial safety and logistical information for the use of 6-Nitroisoindolin-1-one, a compound that requires careful management in a laboratory setting. The following procedural guidance is based on best practices for handling similar nitro-containing heterocyclic compounds.

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment (PPE) plan is mandatory to prevent exposure. The primary routes of exposure for similar compounds are inhalation, skin contact, and eye contact. The following table summarizes the recommended PPE for handling this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).[1] A face shield may be required if there is a risk of splashing.Protects against splashes and vapors that can cause serious eye irritation.[2][3]
Skin Protection Fire/flame resistant and impervious clothing, such as a lab coat, should be worn and buttoned.[1] Full-length pants and closed-toe shoes are mandatory.[4]Provides a barrier against accidental skin contact.[2][3] Aromatic nitro compounds can potentially be absorbed through the skin.[4]
Hand Protection Chemical-impermeable gloves, such as butyl rubber, are recommended for handling nitro compounds.[1][4] Gloves must be inspected prior to use and proper glove removal technique should be practiced.Prevents skin absorption, a primary route of exposure for many chemicals.[4] Contaminated gloves should be disposed of as hazardous waste.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood.[1][4] If engineering controls are insufficient, an air-purifying respirator (APR) with organic vapor cartridges is recommended.[4]Protects against inhalation of potentially harmful dust or vapors.[5] Some related compounds may cause respiratory irritation.[6]

Experimental Protocols: Handling and Disposal

Handling this compound:

  • Risk Assessment: Before beginning any work, conduct a thorough risk assessment, reviewing all available safety information for this compound and similar compounds.

  • Engineering Controls: All manipulations, including weighing and transferring, should be performed within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Personal Protective Equipment (PPE) Inspection: Before entering the laboratory, ensure all required PPE is available and in good condition. Inspect gloves for any signs of degradation or puncture.

  • Weighing and Transfer: Handle the solid compound carefully to minimize the generation of dust.[4] Use a spatula that reduces the likelihood of aerosolization.

  • Spill Procedure: In the event of a spill, evacuate the area and prevent further spread. Use appropriate absorbent materials for liquid spills. For solid spills, carefully sweep up the material and place it in a designated hazardous waste container.[5] All materials used for cleanup should also be disposed of as hazardous waste.[7]

Disposal Plan:

All waste containing this compound, including contaminated PPE, must be disposed of as hazardous waste.[7]

  • Waste Containers: Use clearly labeled, compatible containers for solid and liquid waste.[7] Do not mix with other waste streams.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the chemical name.[7]

  • Storage: Store waste containers in a designated, secure area, away from incompatible materials.[8]

  • Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office, following all local, state, and federal regulations.[5]

Workflow for Handling this compound

prep Preparation - Review SDS - Inspect PPE handling Handling (in Fume Hood) - Weighing - Transfer prep->handling experiment Experimentation handling->experiment spill Spill Response handling->spill decon Decontamination - Clean workspace - Remove PPE experiment->decon experiment->spill waste Waste Disposal - Segregate waste - Label containers decon->waste spill->waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitroisoindolin-1-one
Reactant of Route 2
Reactant of Route 2
6-Nitroisoindolin-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.